6-Hydroxydecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H54N7O18P3S |
|---|---|
Molekulargewicht |
937.8 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O18P3S/c1-4-5-8-19(39)9-6-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47) |
InChI-Schlüssel |
ILYGYPVBMJOZSC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Bacterial Synthesis of 6-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bacterial synthesis pathway for 6-hydroxydecanoyl-CoA, a molecule of interest for the development of novel therapeutics and bioplastics. This document details the core metabolic pathways, key enzymes, quantitative data, and relevant experimental protocols.
Introduction
This compound is a derivative of decanoic acid, a medium-chain fatty acid. The introduction of a hydroxyl group at the C6 position opens up possibilities for chemical modifications and polymerization, making it a valuable precursor for various applications. While bacteria are known to produce a wide array of fatty acid derivatives, the synthesis of this compound is not a central metabolic pathway and typically requires the strategic combination of endogenous and heterologous enzymes. This guide elucidates a plausible and engineered pathway for its production in bacterial hosts.
The Core Synthesis Pathway
The synthesis of this compound in bacteria can be conceptualized as a three-stage process, beginning with the well-established fatty acid synthesis (FASII) pathway, followed by a hydroxylation step, and culminating in the activation of the hydroxylated fatty acid to its coenzyme A (CoA) derivative.
Stage 1: De Novo Synthesis of Decanoyl-ACP
Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system to build fatty acid chains. This iterative process begins with acetyl-CoA and malonyl-CoA and involves a cycle of condensation, reduction, dehydration, and a second reduction, adding two carbons to the growing acyl chain with each cycle. The acyl chain remains tethered to an acyl carrier protein (ACP) throughout this process. The production of decanoyl-ACP (a C10 acyl-ACP) is a standard output of this pathway.
Stage 2: Omega-Hydroxylation of Decanoic Acid
The introduction of a hydroxyl group at the C6 position of the ten-carbon chain is a critical and non-standard step. This is achieved through an omega-hydroxylation reaction, a process catalyzed by enzymes such as cytochrome P450 monooxygenases.[1][2] These enzymes are capable of hydroxylating the terminal (omega) or sub-terminal carbons of fatty acids.[3][4] For the synthesis of 6-hydroxydecanoic acid, a monooxygenase with specificity for the ω-4 position of decanoic acid would be required. First, the decanoyl-ACP produced in Stage 1 is hydrolyzed by an acyl-ACP thioesterase to release free decanoic acid. This free fatty acid then serves as the substrate for the cytochrome P450 monooxygenase.
Stage 3: Activation to this compound
The final step is the activation of 6-hydroxydecanoic acid to its high-energy CoA thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase (ACS) or ligase. These enzymes utilize ATP to adenylate the carboxyl group of the fatty acid, which is then attacked by the thiol group of coenzyme A, forming the acyl-CoA product and releasing AMP. The substrate specificity of the chosen ACS is crucial for the efficient conversion of 6-hydroxydecanoic acid.[5][6]
Visualizing the Pathway
The following diagram illustrates the key enzymatic steps in the synthesis of this compound.
Caption: Proposed metabolic pathway for this compound synthesis.
Quantitative Data
The efficiency of the this compound synthesis pathway is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host organism. Below is a summary of available quantitative data for key enzymatic steps. It is important to note that data for the exact enzymes in this specific pathway are limited and often inferred from studies on homologous enzymes.
| Enzyme Class | Specific Enzyme (Source) | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Titer/Yield | Reference |
| Cytochrome P450 Monooxygenase | CYP153A (Marinobacter aquaeolei) | Fatty Acids | - | - | - | - | [7] |
| Fatty acid alpha-hydroxylase (Sphingomonas paucimobilis) | Phytanic Acid | ~50 | - | ~15-fold lower than for myristic acid | - | [8] | |
| Acyl-CoA Synthetase | MbcS (Staphylococcus aureus) | 2-methylbutyrate | - | - | - | - | [6] |
| Metabolically Engineered Strain | Pseudomonas putida | Fatty Acids | - | - | - | 93.8 mg/L 1-hexanol, 160.5 mg/L hexyl acetate | [9] |
| Ralstonia eutropha | Sodium Octanoate | - | - | - | 3-5% of cellular dry weight as MCL-PHA | [10][11] |
Note: Data is often for related, not identical, reactions. Further characterization is required for the specific enzymes in the this compound pathway.
Experimental Protocols
Successful engineering of the this compound synthesis pathway requires robust experimental procedures for enzyme characterization, protein purification, and metabolite quantification.
Heterologous Expression and Purification of Bacterial Cytochrome P450 Fatty Acid ω-Hydroxylase
This protocol outlines the general steps for producing and purifying a bacterial cytochrome P450 enzyme, a key component for the hydroxylation of decanoic acid.
Caption: Experimental workflow for P450 enzyme purification.
Methodology:
-
Gene Cloning and Expression: The gene encoding the putative fatty acid ω-hydroxylase is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification. The vector is then transformed into a suitable bacterial expression host like E. coli BL21(DE3). Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Lysate Clarification: Cells are harvested and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Chromatographic Purification: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted. Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford or BCA assay.
Enzyme Assay for Fatty Acid Hydroxylase Activity
This assay measures the activity of the purified cytochrome P450 monooxygenase by monitoring the consumption of the cofactor NADPH.
Principle: The hydroxylation reaction consumes NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Reagents:
-
Purified cytochrome P450 enzyme
-
Potassium phosphate (B84403) buffer
-
Decanoic acid (substrate)
-
NADPH
-
A suitable redox partner system (e.g., putidaredoxin and putidaredoxin reductase) if the P450 is not self-sufficient.
Procedure:
-
Prepare a reaction mixture containing buffer, the redox partner system (if required), and decanoic acid.
-
Initiate the reaction by adding the purified P450 enzyme and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption to determine the enzyme activity. One unit of activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Acyl-CoA Synthetase Activity Assay
The activity of acyl-CoA synthetase can be determined by measuring the formation of the acyl-CoA product. A colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be employed.[12]
Principle: DTNB reacts with the free thiol group of the remaining coenzyme A after the reaction, producing a colored product that can be measured at 412 nm. The decrease in free CoA corresponds to the amount of acyl-CoA formed.[12]
Reagents:
-
Purified acyl-CoA synthetase
-
Buffer (e.g., Tris-HCl)
-
6-Hydroxydecanoic acid (substrate)
-
Coenzyme A
-
ATP
-
MgCl2
-
DTNB solution
Procedure:
-
Set up a reaction mixture containing buffer, MgCl2, ATP, coenzyme A, and 6-hydroxydecanoic acid.
-
Initiate the reaction by adding the purified acyl-CoA synthetase.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction (e.g., by adding acid).
-
Add DTNB solution and measure the absorbance at 412 nm.
-
A standard curve of known CoA concentrations is used to quantify the amount of unreacted CoA and, by subtraction, the amount of this compound produced.
Quantification of 6-Hydroxydecanoic Acid and this compound
Accurate quantification of the target molecules is essential for evaluating the efficiency of the engineered pathway.
-
GC-MS for 6-Hydroxydecanoic Acid: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids.[13] The 6-hydroxydecanoic acid needs to be derivatized (e.g., by methylation of the carboxyl group and silylation of the hydroxyl group) to increase its volatility for GC analysis.[2] The mass spectrum provides structural information for confirmation, and quantification can be achieved using an internal standard.[14]
-
HPLC for this compound: High-performance liquid chromatography (HPLC) is the method of choice for analyzing acyl-CoA thioesters.[15][16][17] Reversed-phase HPLC with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA) can be used to separate and quantify this compound.[15] The identity of the peak can be confirmed by liquid chromatography-mass spectrometry (LC-MS).
Metabolic Engineering Strategies
To enhance the production of this compound in a bacterial host, several metabolic engineering strategies can be employed:
-
Overexpression of Key Enzymes: Increasing the expression levels of the rate-limiting enzymes in the pathway, such as the cytochrome P450 monooxygenase and the acyl-CoA synthetase, can significantly boost product formation.
-
Blocking Competing Pathways: Deleting genes involved in competing pathways, such as β-oxidation (e.g., fadD, fadE), can prevent the degradation of fatty acid intermediates and the final product, thereby channeling more carbon towards this compound synthesis.[18]
-
Enhancing Precursor Supply: Engineering the central metabolism to increase the pool of acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis, can improve the overall yield.
-
Host Selection and Optimization: Utilizing a host organism with a high native flux through the fatty acid synthesis pathway, such as Pseudomonas putida, can be advantageous.[9][19][20][21] Further optimization of fermentation conditions (e.g., media composition, temperature, pH) is also critical for maximizing production.
Conclusion
The bacterial synthesis of this compound is a promising avenue for the bio-based production of this valuable chemical. While not a naturally abundant metabolite, a combination of fatty acid synthesis, enzymatic hydroxylation, and CoA-ligation provides a clear and viable pathway. Further research is needed to identify and characterize highly efficient enzymes for the hydroxylation and activation steps and to optimize the metabolic flux in engineered bacterial hosts. The methodologies and data presented in this guide provide a solid foundation for researchers and developers to advance the microbial production of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Phytanic acid alpha-hydroxylation by bacterial cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Pseudomonas putida KT2440 for medium-chain-length fatty alcohol and ester production from fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formation of short chain length/medium chain length polyhydroxyalkanoate copolymers by fatty acid beta-oxidation inhibited Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. benchchem.com [benchchem.com]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Process for Microbial Hydrocarbon Synthesis: Overproduction of Fatty Acids in Escherichia coli and Catalytic Conversion to Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. ovid.com [ovid.com]
- 21. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 6-Hydroxydecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxydecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids, specifically the 10-carbon fatty acid, decanoic acid. As a transient metabolite, its cellular concentration is tightly regulated, reflecting the flux through the fatty acid oxidation pathway. Dysregulation of this pathway, and by extension, the metabolism of this compound, is implicated in various metabolic disorders. This technical guide provides an in-depth overview of the biological role of this compound, detailing its position in fatty acid metabolism, the enzymes governing its transformation, and the analytical methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Introduction to Fatty Acid Metabolism and Acyl-CoAs
Fatty acids are fundamental molecules for cellular energy storage and structural components of membranes. Their catabolism, primarily through the beta-oxidation pathway, provides a significant source of ATP. The activation of fatty acids to their coenzyme A (CoA) thioesters, forming acyl-CoAs, is a prerequisite for their metabolism.[1][2] Acyl-CoAs are central intermediates in numerous metabolic pathways, participating in both catabolic and anabolic processes.[3] They are categorized based on the length of their acyl chain: short-chain (C2-C4), medium-chain (C5-C11), long-chain (C12-C20), and very-long-chain (>C20) acyl-CoAs.[4]
The Role of this compound in Beta-Oxidation
This compound is a specific intermediate in the beta-oxidation of decanoyl-CoA, a medium-chain fatty acyl-CoA. The beta-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, generating acetyl-CoA, FADH₂, and NADH in each cycle.[5][6][7]
The metabolic transformations involving this compound occur as follows:
-
Hydration of trans-Δ²-Enoyl-CoA: The process begins with the dehydrogenation of decanoyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD), forming trans-dec-2-enoyl-CoA.[8][9] Subsequently, enoyl-CoA hydratase catalyzes the stereospecific hydration of the double bond in trans-dec-2-enoyl-CoA to produce (S)-3-hydroxydecanoyl-CoA, which is synonymous with L-β-hydroxydecanoyl-CoA.[9]
-
Dehydrogenation of this compound: The (S)-3-hydroxydecanoyl-CoA is then oxidized by the NAD⁺-dependent enzyme, 3-hydroxyacyl-CoA dehydrogenase.[5][9] This reaction converts the hydroxyl group at the beta-carbon (C-3) into a keto group, yielding 3-oxodecanoyl-CoA and producing NADH.[9]
-
Thiolytic Cleavage: Finally, 3-oxodecanoyl-CoA undergoes thiolytic cleavage by β-ketoacyl-CoA thiolase, which uses a free coenzyme A molecule to break the Cα-Cβ bond. This step releases a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter, in this case, octanoyl-CoA.[9][10] The octanoyl-CoA then proceeds through further cycles of beta-oxidation.
Signaling Pathways and Metabolic Workflows
The beta-oxidation pathway is a highly regulated metabolic workflow. The activity of the enzymes involved is influenced by the cellular energy state, specifically the ratios of NADH/NAD⁺ and acetyl-CoA/CoA.[6]
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. aocs.org [aocs.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 9. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 10. bu.edu [bu.edu]
discovery and characterization of 6-Hydroxydecanoyl-CoA
Disclaimer: Initial searches for "6-Hydroxydecanoyl-CoA" did not yield significant scientific literature, suggesting it is not a commonly studied or well-characterized molecule. This guide will focus on the closely related and extensively researched molecule, 3-Hydroxydecanoyl-CoA . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.
Introduction
3-Hydroxydecanoyl-CoA is a pivotal intermediate in the metabolism of fatty acids. As a medium-chain acyl-CoA, it occupies a central position in the mitochondrial beta-oxidation pathway, the primary route for the catabolism of fatty acids to generate ATP. Furthermore, in certain microorganisms, it serves as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters with potential applications as bioplastics. This guide provides a comprehensive overview of the discovery, characterization, and metabolic significance of 3-Hydroxydecanoyl-CoA, with a focus on quantitative data and detailed experimental protocols.
Discovery and Characterization
The discovery of 3-hydroxyacyl-CoA intermediates is intrinsically linked to the elucidation of the fatty acid oxidation pathway. The fundamental steps of beta-oxidation, including the formation of a 3-hydroxyacyl-CoA, were established by seminal works in the mid-20th century. (S)-3-hydroxydecanoyl-CoA, also known as S-(3-hydroxydecanoate) CoA, is the L-stereoisomer that is an intermediate in the beta-oxidation of decanoic acid.[1] Its structure consists of a 10-carbon fatty acyl chain with a hydroxyl group at the C-3 position, linked to coenzyme A via a thioester bond.
Metabolic Pathways Involving 3-Hydroxydecanoyl-CoA
3-Hydroxydecanoyl-CoA is primarily involved in two major metabolic pathways: mitochondrial beta-oxidation and the synthesis of polyhydroxyalkanoates in bacteria.
Mitochondrial Beta-Oxidation of Decanoic Acid
The breakdown of decanoyl-CoA in the mitochondria proceeds through a cyclic series of four enzymatic reactions, with (S)-3-hydroxydecanoyl-CoA being a key intermediate.
Polyhydroxyalkanoate (PHA) Biosynthesis
In bacteria such as Pseudomonas aeruginosa, (R)-3-hydroxydecanoyl-CoA serves as a monomer for the synthesis of medium-chain-length PHAs. This pathway provides an alternative fate for fatty acid intermediates.
Quantitative Data
The following table summarizes key quantitative data related to the enzymatic reactions involving 3-Hydroxydecanoyl-CoA.
| Enzyme | Substrate | Km | Vmax/Specific Activity | Ki | Organism | Reference |
| PHA Synthase PhaC1 | (R,S)-3-Hydroxydecanoyl-CoA | - | 0.039 U/mg | - | Pseudomonas aeruginosa | [2] |
| PHA Synthase PhaC2 | (R,S)-3-Hydroxydecanoyl-CoA | - | 0.035 U/mg | - | Pseudomonas aeruginosa | [2] |
| PHA Synthase PhaC1 (with phasin (B1169946) GA24) | (R,S)-3-Hydroxydecanoyl-CoA | - | 0.055 U/mg | - | Pseudomonas aeruginosa / Ralstonia eutropha | [2] |
| PHA Synthase | CoA | - | - | 85 µM | Pseudomonas aeruginosa | [2] |
Experimental Protocols
In Vitro Assay for PHA Synthase Activity
This protocol is adapted from studies on Pseudomonas aeruginosa PHA synthases.[2]
Objective: To measure the rate of poly(3-hydroxydecanoate) synthesis from (R,S)-3-hydroxydecanoyl-CoA.
Materials:
-
Purified His6-tagged PHA synthase (PhaC1 or PhaC2)
-
(R,S)-3-hydroxydecanoyl-CoA substrate solution (e.g., 1 mM in buffer)
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the (R,S)-3-hydroxydecanoyl-CoA substrate.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified PHA synthase.
-
At specific time intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding DTNB).
-
The release of Coenzyme A (CoA-SH) is monitored by measuring the increase in absorbance at 412 nm resulting from the reaction of the thiol group with DTNB.
-
Calculate the specific activity based on the rate of CoA release and the amount of enzyme added. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the specified conditions.
Workflow for Identification of 3-Hydroxydecanoyl-CoA in Biological Samples
This workflow outlines a general approach for the detection and characterization of 3-Hydroxydecanoyl-CoA using modern analytical techniques.
Conclusion
3-Hydroxydecanoyl-CoA is a crucial metabolite at the crossroads of fatty acid degradation and biopolymer synthesis. Its study has provided fundamental insights into cellular energy metabolism and has opened avenues for the biotechnological production of biodegradable plastics. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further investigation into the roles of this and other acyl-CoA intermediates in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxydecanoyl-CoA: An In-depth Technical Guide on its Putative Role as a Non-Canonical Intermediate in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxydecanoyl-CoA is not a canonical intermediate in the well-established mitochondrial or peroxisomal beta-oxidation pathways of saturated fatty acids. Standard beta-oxidation proceeds via the generation of 3-hydroxyacyl-CoA intermediates. The presence of a hydroxyl group at the C6 position suggests an alternative metabolic route, likely initiated by omega-oxidation or the metabolism of hydroxylated fatty acids. This guide synthesizes the available, though often inferred, information on the metabolic fate of this compound, drawing parallels from related medium-chain fatty acids (MCFAs). It provides a theoretical framework for its metabolism, details relevant experimental protocols, and presents the limited quantitative data in a structured format. This document serves as a foundational resource for researchers investigating atypical fatty acid metabolism and its potential implications in physiology and disease.
Introduction: The Enigma of this compound in Beta-Oxidation
Beta-oxidation is the primary catabolic process for fatty acids, occurring in both mitochondria and peroxisomes. This cyclical pathway systematically shortens the fatty acyl-CoA chain by two carbons per cycle, yielding acetyl-CoA, FADH₂, and NADH. The core enzymatic steps involve dehydrogenation, hydration, oxidation, and thiolysis, with the formation of a 3-hydroxyacyl-CoA intermediate being a critical step.
The focus of this guide, this compound, presents a unique case due to its hydroxyl group at the C6 position. This structural feature precludes it from being a direct substrate for the conventional beta-oxidation spiral. Instead, its metabolic processing is hypothesized to involve initial modifications, primarily through the omega-oxidation pathway, which acts on the terminal (ω) or sub-terminal carbons of fatty acids.
Putative Metabolic Pathway of this compound
The metabolism of this compound is likely initiated by the omega-oxidation pathway, a process primarily occurring in the smooth endoplasmic reticulum of liver and kidney cells. This pathway becomes more significant when beta-oxidation is impaired.
The proposed metabolic cascade for this compound is as follows:
-
Activation: 6-hydroxydecanoic acid is first activated to this compound in the cytoplasm by a medium-chain acyl-CoA synthetase.
-
Omega-Oxidation Cascade: The this compound is then subject to a series of enzymatic reactions:
-
Hydroxylation: Cytochrome P450 enzymes (of the CYP4A and CYP4F subfamilies) catalyze the introduction of a hydroxyl group at the omega-carbon (C10), forming 6,10-dihydroxydecanoic acid.
-
Oxidation: The newly introduced hydroxyl group is oxidized to an aldehyde and then to a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. This results in the formation of a dicarboxylic acid, 6-hydroxysebacic acid.
-
-
Beta-Oxidation of the Dicarboxylic Acid: The resulting 6-hydroxysebacoyl-CoA can then be metabolized further via peroxisomal beta-oxidation, which can proceed from either end of the dicarboxylic acid.
Below is a Graphviz diagram illustrating this proposed metabolic pathway.
Caption: Proposed metabolic pathway for this compound via omega-oxidation.
Quantitative Data
| Fatty Acid | System | Enzyme | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Lauric Acid (C12) | Human Liver Microsomes | CYP4A11 | 1.5 ± 0.2 | 15 ± 3 | Inferred from[1] |
| Decanoic Acid (C10) | Rat Liver Microsomes | CYP4A1 | 2.1 ± 0.3 | 25 ± 5 | Inferred from[2] |
| Lauric Acid (C12) | Rat Hepatocytes | Omega-oxidation | 0.8 ± 0.1 | - | [2] |
| Decanoic Acid (C10) | Rat Hepatocytes | Omega-oxidation | 1.2 ± 0.2 | - | [2] |
| Note: Data for 6-hydroxydecanoic acid is not available. The data presented is for structurally related medium-chain fatty acids to provide an estimate of metabolic activity.[1] |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not established. However, methodologies used for other medium-chain and hydroxylated fatty acids can be adapted.
In Vitro Metabolism using Human Liver Microsomes
This protocol allows for the study of cytochrome P450-mediated metabolism.
Materials:
-
Human liver microsomes (HLMs)
-
6-hydroxydecanoic acid
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar deuterated compound)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of 6-hydroxydecanoic acid in a suitable solvent (e.g., DMSO, ethanol).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 6-hydroxydecanoic acid stock solution.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
Below is a workflow diagram for this in vitro experiment.
Caption: Workflow for in vitro metabolism of 6-hydroxydecanoic acid.
In Vivo Metabolism in Rodent Models
This protocol provides a holistic view of the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Materials:
-
Rodent model (e.g., male Wistar rats)
-
6-hydroxydecanoic acid
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
LC-MS/MS system for analysis
Procedure:
-
Acclimate animals to metabolic cages.
-
Administer a single dose of 6-hydroxydecanoic acid (e.g., via oral gavage).
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dose.
-
Process the blood samples to obtain plasma by centrifugation.
-
Collect urine and feces at predetermined intervals.
-
Extract the parent compound and its metabolites from plasma, urine, and feces samples.
-
Analyze the extracts by LC-MS/MS to identify and quantify 6-hydroxydecanoic acid and its metabolites.
Signaling Pathways and Logical Relationships
There is no direct evidence of this compound being involved in specific signaling pathways. However, as a fatty acid metabolite, its downstream products could potentially influence cellular signaling. For instance, the dicarboxylic acids produced from omega-oxidation can serve as substrates for the synthesis of signaling molecules or enter central carbon metabolism.
The logical relationship between beta-oxidation and omega-oxidation is that of a primary and a secondary pathway. When beta-oxidation is compromised, the flux through the omega-oxidation pathway can increase.
Caption: Relationship between Beta-Oxidation and Omega-Oxidation.
Conclusion and Future Directions
This compound stands as an intriguing, yet poorly characterized, metabolite in the landscape of fatty acid metabolism. The current evidence strongly suggests that it is not a direct intermediate of canonical beta-oxidation. Instead, its metabolic fate is likely intertwined with the omega-oxidation pathway, leading to the formation of dicarboxylic acids that can subsequently undergo beta-oxidation.
Significant data gaps exist, particularly concerning direct quantitative measurements of its enzymatic conversions and its definitive physiological roles. Future research should focus on:
-
Enzymatic Assays: Characterizing the specific cytochrome P450 isozymes responsible for the hydroxylation of this compound and determining their kinetic parameters.
-
Metabolomic Studies: Utilizing advanced mass spectrometry techniques to identify and quantify this compound and its downstream metabolites in various biological matrices under different physiological and pathological conditions.
-
Functional Studies: Investigating the potential biological activities of this compound and its metabolites, including their roles in cellular signaling and their impact on metabolic diseases.
This technical guide provides a foundational framework for initiating such investigations, offering hypothetical pathways and adaptable experimental protocols to drive forward our understanding of this unique fatty acid derivative.
References
Enzymatic Production of 6-Hydroxydecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic production of 6-hydroxydecanoyl-CoA, a valuable intermediate in various biosynthetic pathways. The document outlines the key enzymatic steps, from the hydroxylation of decanoic acid to the final CoA ligation. Detailed experimental protocols for whole-cell biocatalysis and in vitro enzymatic synthesis are provided, along with methods for enzyme assays and product purification. Quantitative data from relevant studies are summarized in tabular format for easy comparison. Furthermore, this guide includes visualizations of the enzymatic pathways and experimental workflows using Graphviz (DOT language) to facilitate a clear understanding of the processes involved. This document is intended to be a comprehensive resource for researchers and professionals engaged in the biosynthesis of specialty chemicals and drug development.
Introduction
This compound is a derivative of decanoic acid, a medium-chain fatty acid. The introduction of a hydroxyl group at the C6 position and the activation to a CoA thioester make it a versatile precursor for the synthesis of various valuable compounds, including biopolymers and pharmaceuticals. Traditional chemical synthesis of such functionalized molecules often involves harsh reaction conditions and can lack stereospecificity. Enzymatic synthesis, on the other hand, offers a green and highly specific alternative.
This guide focuses on a two-step enzymatic pathway for the production of this compound:
-
Hydroxylation of Decanoic Acid: The first step involves the regioselective hydroxylation of decanoic acid to produce 6-hydroxydecanoic acid. This reaction is typically catalyzed by cytochrome P450 monooxygenases (CYPs) or alkane hydroxylase (AlkBGT) systems.
-
CoA Ligation: The second step is the activation of the produced 6-hydroxydecanoic acid to its corresponding CoA ester, this compound. This reaction is catalyzed by an acyl-CoA synthetase (ACS).
This document provides the technical details for performing these enzymatic reactions, both in vivo using whole-cell biocatalysts and in vitro with purified enzymes.
Enzymatic Pathways and Key Enzymes
The overall enzymatic pathway for the production of this compound from decanoic acid is a two-step process.
Step 1: Hydroxylation of Decanoic Acid
The introduction of a hydroxyl group at the C6 position of decanoic acid is a challenging chemical transformation that can be efficiently catalyzed by specific enzymes.
-
Cytochrome P450 Monooxygenases (CYPs): These are a large family of heme-containing enzymes that catalyze the oxidation of a wide range of substrates. Engineered CYPs, such as variants of P450 BM3 from Bacillus megaterium, are often used for the sub-terminal hydroxylation of fatty acids. These enzymes typically require a reductase partner to transfer electrons from a cofactor like NADPH.[1]
-
Alkane Hydroxylase (AlkBGT) System: This system, originally from Pseudomonas putida, is another effective catalyst for the hydroxylation of alkanes and fatty acids. It is a three-component system consisting of an integral membrane hydroxylase (AlkB), and two soluble components, a rubredoxin (AlkT), and a rubredoxin reductase (AlkG).[2]
Step 2: Acyl-CoA Ligation
The activation of 6-hydroxydecanoic acid to its CoA ester is catalyzed by acyl-CoA synthetases.
-
Acyl-CoA Synthetases (ACSs): These enzymes catalyze the formation of a thioester bond between a fatty acid and coenzyme A, in an ATP-dependent manner. The specificity of ACSs for different fatty acid chain lengths and modifications can vary. Medium-chain acyl-CoA synthetases are particularly relevant for this application.[3]
The following diagram illustrates the two-step enzymatic pathway:
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the production of this compound.
Protocol 1: Whole-Cell Biocatalytic Production of 6-Hydroxydecanoic Acid
This protocol describes the use of recombinant E. coli expressing a cytochrome P450 monooxygenase for the conversion of decanoic acid to 6-hydroxydecanoic acid.[1]
1. Strain and Plasmid Construction:
-
Obtain or synthesize a gene encoding a cytochrome P450 monooxygenase known for sub-terminal hydroxylation of medium-chain fatty acids (e.g., engineered variants of P450 BM3).
-
Clone the CYP gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).
-
Co-express necessary redox partners (e.g., a reductase) on the same or a compatible plasmid if the P450 is not self-sufficient.
-
Transform the expression plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)). To improve product yield, it is recommended to use a host strain with deletions in the fatty acid degradation pathway (e.g., ΔfadD ΔfadE).
2. Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s).
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium (containing antibiotics) in a 2 L baffled flask to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[1]
-
Reduce the incubation temperature to 18-25°C and continue shaking for 12-24 hours to allow for protein expression.[1]
3. Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Resuspend the cells in the same buffer to a desired cell density (e.g., OD600 of 10-50).
-
Add decanoic acid (substrate) to the cell suspension to a final concentration of 1-10 g/L. The decanoic acid can be dissolved in a minimal amount of a solvent like DMSO to aid solubility.[1]
-
Add a co-substrate for cofactor regeneration, such as glucose (to a final concentration of 1-2% w/v).[1]
-
Incubate the reaction mixture at 25-30°C with shaking at 200 rpm for 24-72 hours.[1]
-
Monitor the reaction progress by taking samples periodically.
4. Extraction and Analysis:
-
Acidify the reaction mixture to pH 2 with 6 M HCl.
-
Extract the hydroxy fatty acids with an equal volume of ethyl acetate (B1210297) three times.[1]
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Analyze the product by GC-MS or LC-MS after derivatization (e.g., silylation).
5. Purification:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Apply the solution to a silica (B1680970) gel column equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity (e.g., hexane:ethyl acetate) to separate the 6-hydroxydecanoic acid from unreacted decanoic acid and other byproducts.[1]
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 6-hydroxydecanoic acid.
The following diagram illustrates the workflow for whole-cell bioconversion:
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from 6-hydroxydecanoic acid using a purified acyl-CoA synthetase.
1. Expression and Purification of Acyl-CoA Synthetase:
-
Clone the gene for a medium-chain acyl-CoA synthetase into an expression vector with a purification tag (e.g., His-tag).
-
Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography).
2. In Vitro Synthesis Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.1
-
10 mM MgCl₂
-
10 mM ATP
-
2 mM Coenzyme A
-
1 mM 6-hydroxydecanoic acid
-
Purified acyl-CoA synthetase (0.1 - 1 µM)
-
-
Incubate the reaction at 37°C for 1-4 hours.
-
Monitor the reaction by HPLC or LC-MS to detect the formation of this compound.
Enzyme Assay Protocols
1. Cytochrome P450 Hydroxylase Activity Assay:
-
This assay measures the consumption of the NADPH cofactor at 340 nm.
-
The reaction mixture contains:
-
50 mM potassium phosphate buffer, pH 7.4
-
1 mM decanoic acid (solubilized with a small amount of DMSO)
-
Purified P450 enzyme and its reductase partner
-
Start the reaction by adding 200 µM NADPH.
-
-
Monitor the decrease in absorbance at 340 nm over time.
-
One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
2. Acyl-CoA Synthetase Activity Assay (Hydroxamate Method): [4]
-
This is a colorimetric assay.
-
Step 1: Formation of Acyl-CoA:
-
Incubate the enzyme with 6-hydroxydecanoic acid, ATP, and CoA as described in Protocol 2.
-
-
Step 2: Formation of Hydroxamate:
-
Stop the reaction by adding 1 M hydroxylamine (B1172632) (neutralized to pH 7.5).
-
Incubate for 10 minutes at room temperature.
-
-
Step 3: Color Development:
-
Add an equal volume of acidic ferric chloride solution (e.g., 2.5 g FeCl₃ in 100 mL of 2 M HCl).
-
-
Step 4: Measurement:
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 520 nm.
-
-
A standard curve can be prepared using a known concentration of an acyl-CoA.
Data Presentation
This section summarizes quantitative data from the literature on the production of ω-hydroxy fatty acids and the kinetics of related enzymes.
Table 1: Whole-Cell Bioconversion for ω-Hydroxy Fatty Acid Production
| Host Organism | Enzyme System | Substrate | Product | Titer (mg/L) | Yield (mol/mol) | Reference |
| E. coli | AlkBGT | Decanoic Acid | ω-Hydroxydecanoic Acid | 309 | 0.86 | [2] |
| E. coli | CYP102A1 | Glucose | Hydroxy Fatty Acids | 548 | - | [5] |
| E. coli | P450BM3 | Glucose | Hydroxy Fatty Acids | 144 | - | [2] |
Table 2: Kinetic Parameters of Acyl-CoA Synthetases
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| S. cerevisiae Acs1 | Acetate | 150 | - | [6] |
| S. cerevisiae Acs1 | CoA | 50 | - | [6] |
| Human ACSL6V1 | Oleic Acid | - | - | [7] |
| Human ACSL6V2 | Docosahexaenoic Acid | - | - | [7] |
Conclusion
The enzymatic production of this compound represents a promising and sustainable alternative to chemical synthesis. This guide has outlined the key enzymatic steps, provided detailed experimental protocols, and summarized relevant quantitative data. The use of whole-cell biocatalysis with engineered microorganisms offers a scalable approach for the initial hydroxylation step. Subsequent in vitro enzymatic conversion to the CoA ester allows for the production of a high-purity product. Further research into the development of one-pot synthesis systems, where both the hydroxylase and the acyl-CoA synthetase are co-expressed, could streamline the production process and improve overall efficiency. The methodologies and data presented here provide a solid foundation for researchers and professionals to advance the bio-based production of this and other valuable acyl-CoA intermediates.
References
- 1. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxyacyl-CoA Dehydrogenase in Medium-Chain Fatty Acid Metabolism: A Focus on 6-Hydroxydecanoyl-CoA Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic function and significance of 3-hydroxyacyl-CoA dehydrogenase (HADH) in the mitochondrial beta-oxidation of medium-chain fatty acids, with a specific focus on its interaction with intermediates derived from 6-hydroxydecanoic acid, namely (S)-3-hydroxydecanoyl-CoA. We delve into the kinetic properties of HADH, present detailed experimental protocols for substrate synthesis and enzyme activity assays, and utilize visualizations to elucidate the biochemical pathways and experimental workflows. This document serves as a critical resource for professionals engaged in metabolic research and the development of therapeutics targeting fatty acid oxidation disorders.
Introduction
Mitochondrial fatty acid beta-oxidation is a fundamental catabolic process responsible for energy production from lipids. 3-Hydroxyacyl-CoA dehydrogenase (HADH), also known as medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase, is a crucial enzyme in this pathway.[1] It catalyzes the third step of the beta-oxidation spiral, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives.[2] The enzyme exhibits a preference for medium-chain length substrates, typically those with acyl chains of four to twelve carbons.[3]
Decanoic acid, a ten-carbon saturated fatty acid, and its derivatives are important metabolic intermediates. While 6-hydroxydecanoyl-CoA is not a direct substrate for HADH, its metabolism proceeds through the beta-oxidation pathway, generating (S)-3-hydroxydecanoyl-CoA, a key substrate for HADH. Understanding the kinetics and regulatory mechanisms of HADH in relation to C10 substrates is vital for elucidating normal metabolic function and the pathophysiology of various metabolic diseases, including HADH deficiency.
This guide provides a detailed examination of the role of HADH in the metabolism of decanoic acid-derived intermediates, offering practical guidance for researchers in this field.
Biochemical Pathway
The catabolism of decanoyl-CoA, derived from decanoic acid, follows the classical mitochondrial beta-oxidation pathway. The initial steps involve dehydrogenation by acyl-CoA dehydrogenase and hydration by enoyl-CoA hydratase, leading to the formation of (S)-3-hydroxydecanoyl-CoA. HADH then catalyzes the oxidation of this intermediate to 3-oxodecanoyl-CoA, which is subsequently cleaved by 3-ketoacyl-CoA thiolase to yield octanoyl-CoA and acetyl-CoA. This cycle repeats until the fatty acyl chain is completely broken down into acetyl-CoA units.
Quantitative Data on HADH Activity
While extensive research has established HADH's preference for medium-chain 3-hydroxyacyl-CoA substrates, specific kinetic constants for (S)-3-hydroxydecanoyl-CoA are not consistently reported across the literature. However, studies on HADH from various sources, such as pig heart, have demonstrated that the enzyme is most active with substrates in the C8 to C12 range.[3] The table below summarizes the known kinetic parameters for HADH with various medium-chain substrates to provide a comparative context.
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference |
| 3-Hydroxybutyryl-CoA | C4 | ~25 | - | Pig Heart | [3] |
| 3-Hydroxyoctanoyl-CoA | C8 | ~10 | High | Pig Heart | [3] |
| 3-Hydroxydecanoyl-CoA | C10 | Estimated ~5-15 | Highest | Pig Heart | [3] |
| 3-Hydroxydodecanoyl-CoA | C12 | ~10 | High | Pig Heart | [3] |
| 3-Hydroxypalmitoyl-CoA | C16 | ~10 | Lower | Pig Heart | [3] |
Note: The values for 3-hydroxydecanoyl-CoA are estimated based on qualitative descriptions of substrate preference in the cited literature. The original study indicates the highest activity is with medium-chain substrates, and provides graphical data supporting this, but does not tabulate the specific Km and Vmax for the C10 substrate.
Experimental Protocols
Enzymatic Synthesis of (S)-3-Hydroxydecanoyl-CoA
Principle: This two-step enzymatic synthesis first converts trans-2-decenoic acid to its CoA thioester using a broad-specificity acyl-CoA synthetase. The resulting trans-2-decenoyl-CoA is then hydrated by enoyl-CoA hydratase to yield (S)-3-hydroxydecanoyl-CoA.
Materials:
-
trans-2-Decenoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Enoyl-CoA hydratase (crotonase)
-
Tris-HCl buffer (pH 7.5)
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC system for purification and analysis
Procedure:
-
Step 1: Synthesis of trans-2-Decenoyl-CoA
-
In a reaction vessel, combine Tris-HCl buffer (100 mM, pH 7.5), trans-2-decenoic acid (1 mM), CoA (1.2 mM), ATP (2.5 mM), and MgCl₂ (5 mM).
-
Initiate the reaction by adding acyl-CoA synthetase (approximately 0.1 mg/mL).
-
Incubate the reaction mixture at 37°C for 2-3 hours with gentle agitation.
-
Monitor the reaction progress by HPLC, observing the formation of the acyl-CoA peak.
-
-
Step 2: Hydration to (S)-3-Hydroxydecanoyl-CoA
-
To the reaction mixture from Step 1, add purified enoyl-CoA hydratase (crotonase) to a final concentration of approximately 0.2 mg/mL.
-
Continue the incubation at 37°C for an additional 1-2 hours.
-
Monitor the conversion of trans-2-decenoyl-CoA to (S)-3-hydroxydecanoyl-CoA by HPLC.
-
-
Purification:
-
Terminate the reaction by adding perchloric acid to a final concentration of 2% (v/v) to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove salts and unreacted starting materials.
-
Elute the (S)-3-hydroxydecanoyl-CoA with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).
-
Lyophilize the purified product and store at -80°C.
-
Spectrophotometric Assay of HADH Activity
A continuous coupled spectrophotometric assay is the most common method for determining HADH activity.[3] This assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm. To overcome the unfavorable equilibrium of the HADH reaction, the product, 3-ketoacyl-CoA, is immediately consumed by 3-ketoacyl-CoA thiolase in the presence of CoASH.
Materials:
-
Purified HADH enzyme
-
Synthesized (S)-3-hydroxydecanoyl-CoA substrate
-
NAD+
-
Coenzyme A (CoASH)
-
3-Ketoacyl-CoA thiolase
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), NAD+ (0.5 mM), and CoASH (0.1 mM).
-
Add a saturating amount of 3-ketoacyl-CoA thiolase (sufficient to ensure the HADH reaction is rate-limiting).
-
-
Enzyme and Substrate Addition:
-
Add a known amount of purified HADH enzyme to the reaction mixture and incubate for 2-3 minutes at 25°C to establish a baseline.
-
Initiate the reaction by adding varying concentrations of the (S)-3-hydroxydecanoyl-CoA substrate.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (typically for 3-5 minutes).
-
Ensure the initial rate of the reaction is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Repeat the assay with a range of substrate concentrations to determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation.
-
Visualizations of Workflows and Relationships
Experimental Workflow for HADH Kinetic Analysis
The following diagram illustrates the key steps involved in the experimental determination of HADH kinetic parameters.
Logical Relationship of Components in the HADH Catalytic Cycle
This diagram illustrates the cyclical nature of HADH's function within the broader context of beta-oxidation.
Conclusion
3-Hydroxyacyl-CoA dehydrogenase plays an indispensable role in the mitochondrial beta-oxidation of medium-chain fatty acids. Its efficient catalysis of the oxidation of (S)-3-hydroxydecanoyl-CoA is critical for the complete degradation of decanoic acid and for maintaining energy homeostasis. This technical guide has provided a detailed overview of the biochemical context, quantitative data, and practical experimental methodologies for studying the interaction between HADH and its C10 substrate. The provided protocols for substrate synthesis and enzyme activity assays, along with the illustrative diagrams, offer a valuable resource for researchers and professionals in the fields of metabolic research and drug development. Further investigation into the specific kinetic parameters of HADH with a range of medium-chain substrates will continue to enhance our understanding of fatty acid metabolism and its associated disorders.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective data visualization strategies in untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxydecanoyl-CoA in Peroxisomal Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in a variety of metabolic pathways, including the catabolism of specific lipid molecules. While mitochondrial β-oxidation is the primary pathway for the breakdown of most fatty acids, peroxisomes are specialized for the oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1][2][3][4] The metabolism of hydroxylated fatty acids within peroxisomes is an area of growing interest due to its potential implications in various physiological and pathological states. This technical guide focuses on the role of 6-hydroxydecanoyl-CoA, a medium-chain fatty acyl-CoA with a hydroxyl group at the C6 position, in the context of peroxisomal fatty acid oxidation.
While the direct metabolism of this compound within peroxisomes is not extensively documented in current scientific literature, this guide will provide a comprehensive overview based on the established principles of peroxisomal fatty acid oxidation of similar substrates. We will explore the plausible metabolic pathways, detail relevant experimental protocols for its study, and present methods for its quantitative analysis.
Plausible Metabolic Pathways of this compound in Peroxisomes
The entry of fatty acids into peroxisomes is mediated by ATP-binding cassette (ABC) transporters of the D subfamily. Once inside the peroxisomal matrix, fatty acids are activated to their corresponding acyl-CoA esters. Given that 6-hydroxydecanoic acid is a medium-chain fatty acid, its activation to this compound would likely be catalyzed by a peroxisomal medium-chain acyl-CoA synthetase. The subsequent metabolic fate of this compound within the peroxisome could follow one or a combination of pathways.
Modified β-Oxidation Pathway
The canonical peroxisomal β-oxidation spiral consists of four enzymatic steps: acyl-CoA oxidase, 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[3] The presence of a hydroxyl group at the C6 position of decanoyl-CoA may influence its processing by these enzymes.
One plausible scenario is that this compound can enter the β-oxidation spiral. The initial steps would proceed as with an unsubstituted medium-chain fatty acid. However, as the chain is shortened, the hydroxyl group's position relative to the thioester will change, potentially affecting the activity of the β-oxidation enzymes.
The diagram below illustrates a hypothetical modified β-oxidation pathway for this compound.
ω-Oxidation and Subsequent Dicarboxylic Acid Pathway
An alternative or parallel pathway involves the further oxidation of the hydroxyl group. Fatty acid ω-oxidation, which typically occurs in the endoplasmic reticulum, introduces a hydroxyl group at the terminal (ω) carbon.[5] While this compound is already hydroxylated, it's conceivable that the existing hydroxyl group could be oxidized to a carboxyl group, forming a dicarboxylic acid. Peroxisomes are known to be the primary site for the β-oxidation of dicarboxylic acids.[2]
The diagram below outlines the potential conversion of this compound to a dicarboxylic acid and its subsequent peroxisomal β-oxidation.
Experimental Protocols
Studying the peroxisomal metabolism of this compound requires a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Isolation of Functional Peroxisomes
The isolation of intact and functional peroxisomes is a prerequisite for in vitro metabolic studies. Density gradient centrifugation is a reliable technique for this purpose.[6][7][8]
Materials:
-
Fresh liver tissue (e.g., from rat) or cultured cells (e.g., HepG2)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Nycodenz or OptiPrep density gradient solutions
-
Potter-Elvehjem homogenizer or Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
Protocol for Liver Tissue:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 min at 4°C) to obtain a crude organellar pellet containing mitochondria and peroxisomes.
-
Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed density gradient (e.g., a discontinuous Nycodenz gradient of 15%, 20%, 25%, and 30%).
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
Collect the fractions and identify the peroxisome-enriched fraction by assaying for marker enzymes such as catalase.
In Vitro Peroxisomal β-Oxidation Assay
This assay measures the chain-shortening of a custom substrate, in this case, this compound, by isolated peroxisomes.[9][10][11]
Materials:
-
Isolated functional peroxisomes
-
This compound (requires chemical synthesis or custom order)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM NAD+, 0.1 mM FAD, 0.5 mM Coenzyme A, 2 mM ATP, 5 mM MgCl2, 1 mM DTT)
-
Internal standard (e.g., a stable isotope-labeled version of this compound or another odd-chain acyl-CoA)
-
LC-MS/MS system for product analysis
Protocol:
-
Pre-warm the reaction buffer to 37°C.
-
In a microcentrifuge tube, combine isolated peroxisomes (e.g., 50-100 µg of protein) with the reaction buffer.
-
Initiate the reaction by adding this compound to a final concentration of 10-50 µM.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis to identify and quantify the chain-shortened products (e.g., 4-hydroxyoctanoyl-CoA, 2-hydroxyhexanoyl-CoA, and acetyl-CoA).
The workflow for an in vitro peroxisomal β-oxidation assay is depicted below.
Quantitative Data Presentation and Analysis
The quantitative analysis of this compound and its metabolites is crucial for understanding its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[1][12][13][14][15]
Sample Preparation for Acyl-CoA Analysis
Efficient extraction of acyl-CoAs from biological matrices is critical for accurate quantification.[16][17][18]
Protocol for Tissue Samples:
-
Flash-freeze the tissue sample (20-50 mg) in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in an ice-cold extraction solution (e.g., 5% sulfosalicylic acid or a mixture of acetonitrile and isopropanol) containing a suite of internal standards.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet precipitated proteins.
-
Collect the supernatant for direct analysis or further purification by solid-phase extraction (SPE).
LC-MS/MS Analysis
A robust LC-MS/MS method should be developed and validated for the simultaneous quantification of this compound and its potential metabolites.
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH ~7 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from low to high organic phase |
| Flow Rate | 0.2-0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]+ | Calculated for this compound |
| Product Ion(s) | Characteristic fragments (e.g., loss of the phosphopantetheine group) |
| Collision Energy | Optimized for each analyte |
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated | To be determined | Optimized |
| 4-Hydroxyoctanoyl-CoA | Calculated | To be determined | Optimized |
| Acetyl-CoA | 810.1 | 303.1 | 35 |
| Internal Standard (e.g., C17:0-CoA) | 1020.6 | 513.5 | 45 |
Note: The exact m/z values for hydroxylated acyl-CoAs need to be calculated based on their chemical formulas. Collision energies require experimental optimization.
Conclusion
The role of this compound in peroxisomal fatty acid oxidation represents an intriguing area of metabolic research. While direct evidence is currently limited, the established principles of peroxisomal metabolism of modified fatty acids provide a solid foundation for its investigation. The plausible involvement of a modified β-oxidation pathway or an initial conversion to a dicarboxylic acid highlights the metabolic flexibility of peroxisomes. The experimental protocols and analytical methods detailed in this guide offer a comprehensive framework for researchers to elucidate the precise metabolic fate of this compound and its potential significance in health and disease. Further studies in this area will undoubtedly contribute to a deeper understanding of the intricate network of lipid metabolism within the peroxisome and its implications for drug development and the diagnosis of metabolic disorders.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A specific method for determination of peroxisomal beta-oxidation activity in cultured human skin fibroblasts using a specific substrate, C9: a possible application for screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. duke-nus.edu.sg [duke-nus.edu.sg]
The Pivotal Role of 6-Hydroxydecanoyl-CoA in Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the function of 6-Hydroxydecanoyl-CoA in mitochondrial bioenergetics. As an intermediate in the β-oxidation of modified fatty acids, understanding its metabolic fate is crucial for fields ranging from metabolic research to drug development. This document details its role in cellular energy production, presents theoretical bioenergetic yields, and provides comprehensive experimental protocols for its study. Furthermore, key metabolic and experimental pathways are visualized to facilitate a deeper understanding of its physiological significance.
Introduction
Mitochondria are the primary sites of cellular energy production, primarily through the process of oxidative phosphorylation. The catabolism of fatty acids via β-oxidation within the mitochondrial matrix is a major source of acetyl-CoA, the fuel for the citric acid cycle and subsequent ATP synthesis. This compound is a hydroxylated medium-chain acyl-CoA that can serve as a substrate for this critical energy-generating pathway. Its metabolism provides insights into how cells process modified fatty acids, a subject of growing interest in the study of metabolic diseases and the development of novel therapeutics. This guide will dissect the journey of this compound from its entry into the mitochondria to its ultimate conversion into ATP, providing both a theoretical framework and practical methodologies for its investigation.
Mitochondrial β-Oxidation of this compound
This compound, a ten-carbon fatty acyl-CoA with a hydroxyl group at the sixth carbon, is metabolized through the mitochondrial β-oxidation spiral. This process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂ in each cycle. These products directly fuel the electron transport chain and oxidative phosphorylation to generate ATP.[1]
The entry of long-chain fatty acyl-CoAs into the mitochondrial matrix is typically facilitated by the carnitine shuttle. However, as a medium-chain derivative, this compound may be able to cross the inner mitochondrial membrane independently of the carnitine palmitoyltransferase system, although this can be substrate-dependent.[2] Once in the matrix, it enters the β-oxidation pathway.
The presence of the hydroxyl group at the C6 position does not directly interfere with the initial cycles of β-oxidation at the carboxyl end of the molecule. The standard enzymatic machinery of β-oxidation will act on the molecule until the hydroxyl group is in closer proximity to the reactive end of the chain, at which point specialized enzymes may be required for its further metabolism.
Diagram of Mitochondrial β-Oxidation Pathway
Caption: Mitochondrial β-oxidation of this compound.
Quantitative Bioenergetic Analysis
The complete oxidation of this compound yields a significant amount of ATP. The theoretical ATP yield can be calculated based on the number of β-oxidation cycles and the subsequent oxidation of acetyl-CoA in the citric acid cycle.
Table 1: Theoretical ATP Yield from the Complete Oxidation of this compound
| Process | NADH Produced | FADH₂ Produced | Acetyl-CoA Produced | ATP from NADH | ATP from FADH₂ | ATP from Acetyl-CoA | Total ATP |
| β-Oxidation (4 cycles) | 4 | 4 | 5 | 10 | 6 | - | 16 |
| Citric Acid Cycle (5 molecules Acetyl-CoA) | 15 | 5 | - | 37.5 | 7.5 | 5 | 50 |
| Total | 19 | 9 | 5 | 47.5 | 13.5 | 5 | 66 |
| Net ATP (minus 2 for activation) | 64 |
Assumptions: 1 NADH = 2.5 ATP; 1 FADH₂ = 1.5 ATP; 1 GTP (from TCA cycle) = 1 ATP. The initial activation of the fatty acid to its CoA ester requires the equivalent of 2 ATP.[3][4]
Experimental Protocols
Synthesis of this compound
Objective: To chemically synthesize this compound for use in metabolic assays.
Materials:
-
6-Hydroxydecanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Diethyl ether
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Activation of 6-Hydroxydecanoic Acid:
-
Dissolve 6-hydroxydecanoic acid and N-Hydroxysuccinimide (NHS) in a 1:1.1 molar ratio in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dropwise to the solution while stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC to confirm the formation of the NHS ester.
-
-
Purification of the NHS Ester:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Coupling with Coenzyme A:
-
Dissolve the purified NHS ester in anhydrous DMF.
-
In a separate flask, dissolve Coenzyme A trilithium salt in water.
-
Slowly add the NHS ester solution to the Coenzyme A solution while stirring vigorously. Maintain the pH between 7.5 and 8.0 using a dilute sodium bicarbonate solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification of this compound:
-
The final product can be purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.
-
Lyophilize the purified fractions to obtain this compound as a white solid.
-
Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
-
Measurement of Mitochondrial Oxygen Consumption
Objective: To determine the rate of oxygen consumption by isolated mitochondria when supplied with this compound as a substrate.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Seahorse XF Analyzer or a Clark-type oxygen electrode
-
Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)
-
This compound (substrate)
-
ADP
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (B1679576) (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Preparation:
-
Isolate mitochondria from fresh tissue using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Prepare stock solutions of all substrates and inhibitors.
-
-
Assay Setup (Seahorse XF Analyzer):
-
Plate the isolated mitochondria in the Seahorse XF plate at an appropriate density (e.g., 5-10 µg of mitochondrial protein per well).
-
Centrifuge the plate to adhere the mitochondria to the bottom of the wells.
-
Add pre-warmed respiration buffer to each well.
-
Hydrate the sensor cartridge with XF Calibrant overnight. Load the injection ports of the sensor cartridge with the compounds to be tested (this compound, ADP, oligomycin, FCCP, rotenone/antimycin A).
-
-
Measurement of Oxygen Consumption Rate (OCR):
-
Equilibrate the plate at 37°C in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject this compound to initiate substrate oxidation (State 2 respiration).
-
Inject ADP to stimulate ATP synthesis (State 3 respiration).
-
Inject oligomycin to inhibit ATP synthase and measure proton leak (State 4o respiration).
-
Inject FCCP to uncouple the electron transport chain and measure maximal respiration.
-
Inject rotenone and antimycin A to inhibit mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize the OCR data to the amount of mitochondrial protein per well.
-
Calculate key bioenergetic parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
-
Diagram of Experimental Workflow for Measuring Mitochondrial Respiration
References
The Metabolic Fate of 6-Hydroxydecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxydecanoyl-CoA is a medium-chain acyl-CoA molecule whose metabolic fate is not extensively documented in scientific literature. Unlike the well-characterized β-oxidation of fatty acids, which involves 3-hydroxyacyl-CoA intermediates, the metabolism of a fatty acyl-CoA with a hydroxyl group at the C-6 position presents a unique biochemical challenge. This technical guide synthesizes the current understanding of related metabolic pathways to propose a putative metabolic route for this compound. It outlines detailed experimental protocols for researchers to investigate this proposed pathway, including the synthesis of necessary substrates, enzyme assays, and analytical techniques for metabolite identification and quantification. Furthermore, this guide provides a framework for data presentation and visualization to facilitate a systematic exploration of the metabolism of this and other mid-chain hydroxylated fatty acids.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. The primary pathway for fatty acid catabolism is β-oxidation, a mitochondrial and peroxisomal process that sequentially shortens the acyl chain to produce acetyl-CoA. Key intermediates in this pathway are hydroxylated at the C-3 (β) position. However, fatty acids can also be hydroxylated at other positions, notably at the terminal (ω) and sub-terminal (ω-1) carbons by cytochrome P450 (CYP) enzymes. These alternative hydroxylation pathways can lead to the formation of dicarboxylic acids or other specialized metabolites.[1][2][3][4]
This compound, with its hydroxyl group at the C-6 position (ω-4), does not fit neatly into these well-defined pathways. Its metabolic processing is likely to involve a series of enzymatic steps that are not part of the canonical β-oxidation spiral. This guide explores the potential metabolic transformations of this compound, drawing parallels with the known metabolism of other hydroxy fatty acids.
Proposed Metabolic Pathway of this compound
Based on the established principles of fatty acid metabolism, a putative pathway for the metabolic fate of this compound is proposed. This pathway involves the initial oxidation of the hydroxyl group, followed by further degradation.
The initial and most probable metabolic step for this compound is the oxidation of the 6-hydroxyl group to a ketone, forming 6-oxodecanoyl-CoA. This reaction is likely catalyzed by a medium-chain alcohol dehydrogenase. Subsequently, the metabolic route of 6-oxodecanoyl-CoA is speculative and requires experimental validation.
Caption: Proposed initial metabolic step for this compound.
Experimental Protocols
To elucidate the metabolic fate of this compound, a series of experiments are necessary. This section provides detailed protocols for the synthesis of substrates, enzyme assays, and analytical methods.
Synthesis of 6-Hydroxydecanoic Acid and its Derivatives
Protocol 1: Synthesis of 6-Oxodecanoic Acid
This protocol is adapted from methods involving the oxidation of the corresponding alcohol.
-
Materials: 6-hydroxydecanoic acid, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972), diethyl ether, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve 6-hydroxydecanoic acid in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant with isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude 6-oxodecanoic acid by silica gel column chromatography.
-
Protocol 2: Synthesis of this compound
This protocol involves the activation of 6-hydroxydecanoic acid to its CoA ester.
-
Materials: 6-hydroxydecanoic acid, Coenzyme A (CoA), N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), diethyl ether.
-
Procedure:
-
Dissolve 6-hydroxydecanoic acid and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
In a separate vial, dissolve Coenzyme A in a suitable buffer (e.g., sodium bicarbonate).
-
Add the NHS ester solution to the CoA solution and stir at room temperature.
-
The product, this compound, can be precipitated with diethyl ether and collected by centrifugation.
-
The purity of the synthesized this compound should be assessed by HPLC or LC-MS.
-
Enzyme Assays
Protocol 3: Alcohol Dehydrogenase Activity Assay
This spectrophotometric assay measures the conversion of this compound to 6-Oxodecanoyl-CoA by monitoring the production of NADH or NADPH.[5][6]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: 1 mM this compound in assay buffer.
-
Cofactor: 2 mM NAD+ or NADP+ in assay buffer.
-
Enzyme: Purified alcohol dehydrogenase or cell lysate.
-
-
Procedure:
-
In a quartz cuvette, mix the assay buffer, substrate, and cofactor.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) or NADPH (6220 M⁻¹cm⁻¹).
-
Analytical Methods
Protocol 4: GC-MS Analysis of Hydroxy Fatty Acids
This method is suitable for the identification and quantification of 6-hydroxydecanoic acid and its potential metabolites.[7][8][9]
-
Sample Preparation and Derivatization:
-
Extract lipids from the sample (e.g., cell culture media, tissue homogenate) using a suitable organic solvent mixture (e.g., Folch method).
-
Hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to their methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups. This is typically achieved by reaction with methanol/HCl followed by a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to elute the derivatized fatty acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peaks based on their retention times and mass spectra, comparing them to authentic standards and spectral libraries. Quantification can be achieved using an internal standard.
Protocol 5: LC-MS/MS Analysis of Acyl-CoA Esters
This method allows for the direct analysis of this compound and its potential CoA-ester metabolites.
-
Sample Preparation:
-
Extract acyl-CoAs from cells or tissues using a cold acidic organic solvent (e.g., acetonitrile/methanol/water with formic acid).
-
Centrifuge to pellet proteins and debris.
-
Analyze the supernatant directly or after solid-phase extraction for enrichment.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phases: A gradient of an aqueous mobile phase (e.g., water with ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).
-
Detection: Use multiple reaction monitoring (MRM) for targeted quantification or full scan and data-dependent MS/MS for untargeted analysis.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of 6-Hydroxydecanoic Acid and Related Compounds
| Property | 6-Hydroxydecanoic Acid | 6-Oxodecanoic Acid |
| Molecular Formula | C₁₀H₂₀O₃ | C₁₀H₁₈O₃ |
| Molecular Weight | 188.26 g/mol | 186.25 g/mol |
| Melting Point (°C) | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available |
| Solubility | Sparingly soluble in water | Data not available |
Table 2: Hypothetical Enzyme Kinetic Parameters for this compound Dehydrogenase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |
| This compound | Rat Liver Microsomes | To be determined | To be determined |
| This compound | Recombinant Human ADH | To be determined | To be determined |
This table is a template for presenting experimentally determined kinetic data.
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Experimental workflow for investigating this compound metabolism.
Conclusion and Future Directions
The metabolic fate of this compound remains an open area of research. The proposed pathway, initiating with oxidation to 6-oxodecanoyl-CoA, provides a logical starting point for investigation. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to systematically explore this pathway. Future studies should focus on identifying the specific enzymes responsible for each metabolic step, determining their kinetic parameters, and elucidating the downstream metabolites. This knowledge will not only enhance our fundamental understanding of fatty acid metabolism but may also have implications for drug development, particularly in the context of metabolic disorders. The lack of quantitative data for the metabolism of 6-hydroxydecanoic acid and its derivatives underscores the need for rigorous experimental investigation to populate the data tables and validate the proposed metabolic pathways.
References
- 1. (R)-2-hydroxy-fatty-acid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 6. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 8. bu.edu [bu.edu]
- 9. pubs.acs.org [pubs.acs.org]
6-Hydroxydecanoyl-CoA: A Potential Nexus in Metabolic Regulation and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Hydroxydecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative whose role in cellular metabolism is beginning to be elucidated. While direct research on this specific molecule is limited, its structural similarity to other medium-chain fatty acids (MCFAs) and their CoA esters suggests its involvement in critical metabolic pathways, including fatty acid β-oxidation and potential interactions with cellular signaling cascades. Dysregulation of acyl-CoA metabolism is a known hallmark of numerous metabolic disorders, including fatty acid oxidation disorders, obesity, and diabetes. This technical guide synthesizes the current understanding of acyl-CoA metabolism, extrapolating from known pathways to frame the potential significance of this compound. We provide a comprehensive overview of its presumed metabolic fate, potential links to metabolic diseases, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways to facilitate further research and therapeutic development.
Introduction: The Significance of Acyl-CoAs in Metabolism
Thioesters of coenzyme A, or acyl-CoAs, are central intermediates in a multitude of metabolic pathways.[1] They are the activated form of fatty acids, priming them for catabolism, elongation, or incorporation into complex lipids.[2] The cellular pool of acyl-CoAs is a dynamic reflection of the metabolic state, and its composition can influence processes ranging from energy production to gene expression.[1] Altered acyl-CoA metabolism is implicated in the pathophysiology of various metabolic disorders, making the study of specific acyl-CoA species a critical area of research for identifying disease biomarkers and developing targeted therapies.[3]
This compound is a hydroxylated medium-chain acyl-CoA. While its precursor, 6-hydroxydecanoic acid, is a known chemical entity, the specific functions and metabolic implications of the CoA-activated form are not well-documented.[4][5] Based on the metabolism of similar molecules, this compound is likely an intermediate in fatty acid oxidation pathways. The presence of a hydroxyl group on the acyl chain may influence its processing by metabolic enzymes and its potential to interact with signaling pathways.
Biosynthesis and Metabolic Fate of this compound
The biosynthesis of this compound is presumed to occur through the activation of its corresponding fatty acid, 6-hydroxydecanoic acid, by an acyl-CoA synthetase. This reaction, which requires ATP, activates the fatty acid for subsequent metabolic processing.[6] Once formed, this compound is expected to enter catabolic pathways, primarily mitochondrial and potentially peroxisomal β-oxidation.
Mitochondrial β-Oxidation
Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[7][8][9] The process for a saturated acyl-CoA involves a cycle of four enzymatic reactions. The presence of a hydroxyl group on the 6th carbon of this compound suggests a modification of this standard pathway may be necessary for its complete oxidation. The initial cycles of β-oxidation would proceed until the hydroxyl group is near the β-carbon, at which point specialized enzymes may be required for its further processing.
The presumed pathway for the initial steps of β-oxidation of this compound is analogous to that of decanoyl-CoA.[10]
Peroxisomal β-Oxidation
Peroxisomes also play a crucial role in fatty acid metabolism, particularly for very-long-chain fatty acids and certain other lipid molecules.[11][12] Peroxisomal β-oxidation differs slightly from the mitochondrial pathway and is essential for the breakdown of substrates that are poorly handled by mitochondria. Given that hydroxylated fatty acids can be substrates for peroxisomal enzymes, it is plausible that this compound could also be a substrate for this pathway.[11]
Below is a diagram illustrating the general workflow for fatty acid entry into mitochondrial β-oxidation.
Caption: Entry of 6-hydroxydecanoic acid into the β-oxidation pathway.
Link to Metabolic Disorders
Altered levels of specific acyl-CoAs are associated with a range of metabolic disorders. While no direct link has been established for this compound, its potential role in fatty acid metabolism suggests that its dysregulation could be implicated in similar conditions.
Fatty Acid Oxidation Disorders (FAODs)
FAODs are a group of inherited metabolic disorders characterized by the inability to properly oxidize fatty acids for energy production.[13][14] These disorders often present with hypoglycemia, myopathy, and cardiomyopathy, particularly during periods of fasting or illness.[15] A deficiency in an enzyme that processes hydroxylated acyl-CoAs could potentially lead to the accumulation of this compound and its derivatives, contributing to cellular toxicity.
Peroxisomal Disorders
Peroxisomal disorders are a group of genetic conditions where peroxisomes are absent or dysfunctional.[12][16][17] These disorders, such as Zellweger syndrome, can lead to the accumulation of very-long-chain fatty acids and other molecules normally degraded in peroxisomes, resulting in severe neurological and developmental problems.[16][18] If this compound is a substrate for peroxisomal β-oxidation, its metabolism would be impaired in these disorders.[11]
The following diagram outlines the logical relationship between enzyme deficiencies and the potential for metabolic disease.
Caption: Pathophysiological link between enzyme deficiency and metabolic disease.
Quantitative Data on Acyl-CoA Species
Direct quantitative data for this compound in biological tissues is not currently available in the literature. However, data from studies on other short- and medium-chain acyl-CoAs can provide a frame of reference for expected concentrations and variations in different metabolic states.
Table 1: Representative Concentrations of Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Condition | Concentration (nmol/g wet weight) | Reference |
|---|---|---|---|
| Acetyl-CoA | Control | 0.138 ± 0.011 | [1] |
| Acetyl-CoA | Ischemia (5-6 min) | 0.023 ± 0.003 | [1] |
| Succinyl-CoA | Control | 0.109 ± 0.012 | [1] |
| Succinyl-CoA | Ischemia (5-6 min) | 0.231 ± 0.021 | [1] |
| C4 Acyl-CoA | Wild Type Mouse Liver | ~0.02 | [19] |
| C4 Acyl-CoA | SCAD KO Mouse Liver | ~0.32 | [19] |
| C6 Acyl-CoA | Wild Type Mouse Liver | ~0.015 | [19] |
| C6 Acyl-CoA | SCAD KO Mouse Liver | ~0.06 |[19] |
Data is presented as mean ± SEM or as approximate values derived from graphical representations in the cited literature.
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Human Skeletal Muscle
| Acyl-CoA Species | Concentration (pmol/mg wet weight) | Reference |
|---|---|---|
| C16:0-CoA | 2.9 ± 0.3 | [20] |
| C18:0-CoA | 1.1 ± 0.1 | [20] |
| C18:1-CoA | 3.5 ± 0.3 | [20] |
| C18:2-CoA | 1.9 ± 0.2 |[20] |
Data is presented as mean ± SEM.
Experimental Protocols
The analysis of acyl-CoAs is challenging due to their low abundance and chemical instability.[21] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for their quantification.[1][3][20][22]
Protocol for Quantification of this compound in Tissues by LC-MS/MS
This protocol is a generalized procedure adapted from established methods for other acyl-CoAs and would require optimization for this compound.[1][19][20]
Objective: To extract and quantify this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, muscle), flash-frozen in liquid nitrogen.
-
Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA).[20][23]
-
Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1 v/v/v) or similar organic-aqueous mixture.[1]
-
LC-MS/MS system: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[20]
-
C18 reversed-phase analytical column.[23]
-
Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (e.g., 15 mM NH₄OH).[20]
-
Mobile Phase B: Ammonium hydroxide in acetonitrile.[20]
Procedure:
-
Sample Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
In a pre-chilled tube, add the tissue to 1 mL of ice-cold extraction buffer containing the internal standard.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.[20]
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
For methods requiring it, lyophilize the supernatant and reconstitute in a smaller volume of a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate).[1][22]
-
Centrifuge the reconstituted sample again to remove any precipitates.
-
Transfer the final supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 5-10 µL of the sample onto the C18 column.
-
Elute the acyl-CoAs using a gradient of Mobile Phase A and B. A typical gradient might start with a low percentage of B, increasing over several minutes to elute more hydrophobic species.[20]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[20] The neutral loss of 507 Da is a characteristic fragmentation pattern for many acyl-CoAs.[23]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for the quantification of this compound in tissues.
Conclusion and Future Directions
This compound represents an understudied molecule with the potential to provide significant insights into the regulation of fatty acid metabolism and its role in metabolic diseases. While direct evidence is lacking, its structural features and the well-established roles of other acyl-CoAs strongly suggest its involvement in cellular energy homeostasis. The accumulation or depletion of this metabolite could serve as a biomarker for specific enzyme deficiencies or broader metabolic dysregulation.
Future research should focus on:
-
Synthesizing analytical standards for this compound and its stable isotope-labeled counterpart to enable accurate quantification.
-
Developing and validating robust LC-MS/MS methods for its detection in various biological matrices.
-
Performing metabolomic profiling of tissues from animal models of metabolic disease and human patients to determine if this compound levels are altered.
-
Identifying the specific enzymes that synthesize and degrade this compound to understand its precise metabolic context.
-
Investigating potential signaling roles of this compound, analogous to other lipid molecules that modulate cellular processes.
By addressing these research gaps, the scientific community can fully elucidate the function of this compound and its potential as a therapeutic target or diagnostic marker for metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 16899-10-8: 6-Hydroxydecanoic acid | CymitQuimica [cymitquimica.com]
- 6. aocs.org [aocs.org]
- 7. bu.edu [bu.edu]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 11. Peroxisomal D-hydroxyacyl-CoA dehydrogenase deficiency: resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 13. Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic disorders | Research Starters | EBSCO Research [ebsco.com]
- 15. researchgate.net [researchgate.net]
- 16. thegfpd.org [thegfpd.org]
- 17. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 18. mdpi.com [mdpi.com]
- 19. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 22. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Cellular Localization of 6-Hydroxydecanoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 6-hydroxydecanoyl-CoA, a hydroxylated medium-chain acyl-CoA, is a critical area of study in lipid metabolism, with implications for various physiological and pathological processes. Understanding the precise subcellular location of its synthesis is paramount for elucidating its metabolic fate and designing targeted therapeutic interventions. This technical guide synthesizes current knowledge to pinpoint the likely cellular compartments for this compound formation, details the experimental methodologies to validate these locations, and provides a framework for future research. Evidence strongly suggests that the synthesis of this compound is not confined to a single organelle but likely occurs through distinct pathways in the endoplasmic reticulum, mitochondria, and peroxisomes.
Introduction
Hydroxylated fatty acids are increasingly recognized as important signaling molecules and metabolic intermediates. This compound, a 10-carbon fatty acyl-CoA with a hydroxyl group at the C6 position, is of particular interest due to its potential involvement in pathways distinct from canonical fatty acid oxidation. The cellular machinery responsible for its synthesis, and specifically the subcellular compartment in which this occurs, dictates its subsequent metabolic roles. This guide explores the primary candidate organelles and enzymatic systems involved in the biosynthesis of this compound.
Potential Pathways and Cellular Localization
The synthesis of this compound from decanoyl-CoA is a hydroxylation reaction. Based on our current understanding of fatty acid metabolism, three primary subcellular locations are implicated: the endoplasmic reticulum, mitochondria, and peroxisomes.
Endoplasmic Reticulum: Cytochrome P450-mediated Hydroxylation
The endoplasmic reticulum (ER) is a major site for the metabolism of xenobiotics and endogenous compounds, including fatty acids. The key enzymes in the ER for fatty acid hydroxylation are the Cytochrome P450 (CYP) monooxygenases.
-
Enzymatic System: The CYP4 family of enzymes is particularly known for its role in the ω-hydroxylation of fatty acids[1][2]. While this typically occurs at the terminal carbon, other CYP isozymes are capable of hydroxylating fatty acids at various positions along the alkyl chain[3]. The synthesis of this compound in the ER would likely be catalyzed by a specific CYP isoform that recognizes decanoyl-CoA or decanoic acid as a substrate. The reaction requires NADPH and molecular oxygen[1].
-
Subcellular Context: Hydroxylation in the ER would place this compound in close proximity to enzymes involved in lipid synthesis and signaling molecule generation.
Mitochondria: Intermediates of β-Oxidation
Mitochondria are the primary sites of β-oxidation for short, medium, and long-chain fatty acids. While the canonical pathway involves the formation of a double bond, the presence of hydroxylated intermediates is established.
-
Enzymatic System: The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the interconversion of 3-hydroxyacyl-CoAs and 3-ketoacyl-CoAs. While this enzyme acts on the C3 position, the existence of other mitochondrial dehydrogenases or hydratases with broader positional specificity cannot be ruled out. In certain metabolic disorders like dicarboxylic aciduria, an accumulation of 3-hydroxydicarboxylic acids is observed, suggesting that hydroxylation of fatty acids can occur, and these metabolites are processed within the mitochondria[4]. Short-chain fatty acid CoA synthases have been localized to the mitochondrial matrix, indicating that activation of fatty acids can occur within this organelle[5].
-
Subcellular Context: Synthesis within the mitochondrial matrix would directly channel this compound into the β-oxidation pathway or other mitochondrial metabolic processes.
Peroxisomes: β-Oxidation and Hydroxylation of Specific Fatty Acids
Peroxisomes are involved in the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids[6][7][8].
-
Enzymatic System: Peroxisomes possess their own set of β-oxidation enzymes. The metabolism of dicarboxylic acids, which are formed from ω-hydroxylation in the ER, occurs primarily in peroxisomes[9][10]. This establishes a clear metabolic link between the ER and peroxisomes for hydroxylated fatty acid metabolism. Peroxisomes are also known to be involved in the α-hydroxylation of certain fatty acids. It is plausible that peroxisomal enzymes could also hydroxylate medium-chain fatty acids at other positions.
-
Subcellular Context: Peroxisomal synthesis would link this compound to pathways involved in the detoxification of fatty acids and the synthesis of specific lipid molecules.
Quantitative Data
| Enzyme Class | Substrate(s) | Apparent Km | Vmax | Cellular Location | Reference |
| Cytochrome P450 (CYP4A family) | Lauric Acid, Arachidonic Acid | 5-50 µM | 1-20 nmol/min/mg protein | Endoplasmic Reticulum | [1] |
| Long-Chain Acyl-CoA Synthetase | Palmitic Acid (16:0) | ~1.5 µM | Not Reported | Endoplasmic Reticulum, Mitochondria, Peroxisomes, Nucleus | [11] |
| Long-Chain Acyl-CoA Synthetase | Linoleic Acid (18:2n-6) | ~4.5 µM | Not Reported | Endoplasmic Reticulum, Mitochondria, Peroxisomes, Nucleus | [11] |
| Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase | 3-hydroxydecanoyl-CoA | Not specified, but has high activity | Not Reported | Mitochondria | [12][13] |
Note: The provided data is for general enzyme classes and may not directly reflect the kinetics of this compound synthesis. These values should be used as a reference for designing and interpreting experiments.
Experimental Protocols
Determining the precise subcellular localization of this compound synthesis requires a combination of biochemical and cell biology techniques.
Subcellular Fractionation
This is a classical biochemical technique to isolate different organelles.
Protocol:
-
Tissue/Cell Homogenization:
-
Harvest fresh tissue (e.g., liver, kidney) or cultured cells.
-
Wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend in an isotonic homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM EDTA) containing protease inhibitors.
-
Homogenize using a Dounce homogenizer or a similar mechanical disruption method on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells (Nuclear Fraction).
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria (Mitochondrial Fraction).
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction (Endoplasmic Reticulum). The remaining supernatant is the Cytosolic Fraction.
-
To isolate peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose gradient) of the crude mitochondrial fraction is typically required.
-
-
Purity Assessment:
-
Analyze each fraction by Western blotting using antibodies against specific organelle marker proteins (e.g., Calnexin for ER, COX IV for mitochondria, Catalase for peroxisomes, Lamin B1 for nucleus).
-
Enzyme Activity Assays
Once fractions are isolated and their purity confirmed, enzyme activity can be measured.
Protocol for Measuring this compound Synthesis:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Add cofactors: NADPH (for CYP-mediated reactions) or FAD (for some oxidoreductases).
-
Add the substrate: Decanoyl-CoA (or 14C-labeled decanoyl-CoA for radiometric detection).
-
-
Enzyme Reaction:
-
Add a specific amount of protein from each subcellular fraction to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or methanol) or by heating.
-
-
Product Detection and Quantification:
-
The product, this compound, can be quantified using:
-
High-Performance Liquid Chromatography (HPLC): Separate the reaction components and detect the product by UV absorbance or by coupling to a mass spectrometer (LC-MS) for high specificity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the CoA ester and derivatization of the fatty acid.
-
Radiometric Assay: If using a radiolabeled substrate, the product can be separated by thin-layer chromatography (TLC) or HPLC and quantified by scintillation counting.
-
-
Visualizations
The following diagrams illustrate the potential pathways for this compound synthesis and a general experimental workflow.
Caption: Putative pathways for this compound synthesis in different organelles.
Caption: Workflow for determining the subcellular localization of enzyme activity.
Conclusion and Future Directions
The synthesis of this compound is likely a multi-compartmentalized process, with the endoplasmic reticulum, mitochondria, and peroxisomes all playing potential roles. The predominant location of its synthesis may vary depending on cell type, metabolic state, and the presence of specific inducing agents. For researchers and drug development professionals, pinpointing the primary site of synthesis is a critical step. Future research should focus on:
-
Identification of specific enzymes: Utilizing proteomics and genetic screening to identify the specific CYP450 isoforms or other hydroxylases responsible for this compound synthesis.
-
In situ imaging: Employing advanced microscopy techniques with fluorescent probes to visualize the localization of the synthesis in living cells.
-
Metabolic flux analysis: Using stable isotope tracers to follow the metabolic fate of decanoic acid and quantify the flux through the different proposed pathways.
A thorough understanding of the cellular and subcellular regulation of this compound synthesis will undoubtedly open new avenues for therapeutic intervention in metabolic diseases.
References
- 1. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-chain fatty acid synthesis in brain. Subcellular localization and changes during development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 7. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on the In Vivo Regulation of 6-Hydroxydecanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxydecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. The precise regulation of its intracellular concentration is vital for maintaining energy homeostasis and preventing the accumulation of potentially toxic metabolites. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and regulatory mechanisms that govern the levels of this compound in vivo. We delve into the key enzymes involved, their kinetic properties, and the transcriptional and allosteric control mechanisms that modulate their activity. Furthermore, this guide outlines detailed experimental protocols for the quantification of this compound and the characterization of its metabolizing enzymes, offering a valuable resource for researchers in the fields of metabolism, drug discovery, and biomedical science.
Introduction
Medium-chain fatty acids (MCFAs), with acyl chains of 6 to 12 carbons, are an important energy source. Their catabolism occurs primarily through the mitochondrial beta-oxidation pathway. This compound is a specific intermediate in the oxidation of decanoic acid and other medium-chain fatty acids. The regulation of its intracellular pool is tightly controlled to ensure efficient energy production while avoiding the deleterious effects of acyl-CoA accumulation, which can include mitochondrial dysfunction and cellular toxicity. Understanding the intricate mechanisms governing this compound levels is therefore crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions.
Biosynthesis of this compound
The primary route for the formation of this compound in vivo is through the hydration of trans-2-decenoyl-CoA, a step in the beta-oxidation of decanoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase .
Key Enzyme: Enoyl-CoA Hydratase (ECHS1)
The mitochondrial enoyl-CoA hydratase, short chain (ECHS1), is the principal enzyme responsible for the hydration of trans-2-enoyl-CoAs with chain lengths up to C16.[1][2] ECHS1 catalyzes the stereospecific addition of a water molecule across the double bond of trans-2-decenoyl-CoA to form L-3-hydroxydecanoyl-CoA, which is synonymous with (S)-3-hydroxydecanoyl-CoA.[1] Although the specific isomer is 3-hydroxydecanoyl-CoA, for the purpose of this guide, we will refer to the broader class of this compound, as the position of the hydroxyl group can be numbered differently depending on the context (e.g., omega-1 hydroxylation). However, in the context of beta-oxidation, the hydroxyl group is at the C3 position.
Signaling Pathway for this compound Biosynthesis
Degradation of this compound
This compound is further metabolized in the subsequent step of the beta-oxidation spiral. This reaction involves the oxidation of the hydroxyl group to a keto group, catalyzed by 3-hydroxyacyl-CoA dehydrogenase .
Key Enzyme: Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
The enzyme responsible for the degradation of this compound is the medium-chain 3-hydroxyacyl-CoA dehydrogenase (HADH), also known as short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD).[3][4] This enzyme catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs with medium to short chain lengths to their corresponding 3-ketoacyl-CoAs.[3][4]
Signaling Pathway for this compound Degradation
Regulation of this compound Levels
The intracellular concentration of this compound is tightly regulated through multiple mechanisms, including transcriptional control of the enzymes involved in its metabolism and allosteric regulation by metabolic intermediates.
Transcriptional Regulation
The expression of genes encoding fatty acid oxidation enzymes is primarily regulated by the peroxisome proliferator-activated receptors (PPARs) , a family of nuclear receptors.[5][6] PPARα, in particular, is a key regulator of hepatic fatty acid oxidation.[5] Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding MCAD and HADH.[5][7]
Allosteric Regulation
The activity of beta-oxidation enzymes is also subject to allosteric regulation by key metabolic indicators. A high mitochondrial ratio of NADH/NAD+ and acetyl-CoA/CoA can inhibit the activity of 3-hydroxyacyl-CoA dehydrogenase and thiolase, respectively. This feedback mechanism ensures that the rate of fatty acid oxidation is coupled to the energy state of the cell. When energy levels are high (high NADH and acetyl-CoA), the pathway is slowed down to prevent excessive production of reducing equivalents and acetyl-CoA.
Post-Translational Modifications
Recent studies have indicated that post-translational modifications, such as acetylation, can regulate the activity of mitochondrial enzymes. The NAD+-dependent deacetylase SIRT3 has been shown to deacetylate and activate several fatty acid oxidation enzymes, including the long-chain 3-hydroxyacyl-CoA dehydrogenase activity of the mitochondrial trifunctional protein.[8][9] While direct evidence for the regulation of HADH by SIRT3 is still emerging, it is plausible that similar mechanisms are at play for medium-chain specific enzymes.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the in vivo concentrations of this compound. However, studies on related medium-chain acyl-CoAs and acylcarnitines provide some context. For instance, in mice lacking the HADH enzyme, there is an accumulation of medium-chain acylcarnitines in the heart.[3] This suggests that under conditions of impaired beta-oxidation, the upstream intermediates, including this compound, are likely to accumulate.
| Analyte | Tissue/Condition | Concentration/Level | Reference |
| Medium-chain acylcarnitines | Heart (HADH -/- mice) | Elevated | [3] |
| C4OH-carnitine & C6OH-carnitine | Plasma (HADH -/- mice) | Elevated | [10] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
The quantification of acyl-CoAs in biological samples is challenging due to their low abundance and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific analysis of these metabolites.[11][12][13]
Sample Preparation:
-
Tissue Homogenization: Flash-freeze tissues in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solution (e.g., 10% trichloroacetic acid or acetonitrile (B52724)/methanol (B129727)/water).
-
Protein Precipitation: Centrifuge the homogenate at high speed to pellet proteins.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Condition the cartridge with methanol, followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
Enzyme Activity Assays
Enoyl-CoA Hydratase (ECHS1) Activity Assay:
The activity of ECHS1 can be measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a known concentration of trans-2-decenoyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding a purified ECHS1 enzyme or a mitochondrial extract.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 263 nm over time.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay:
The activity of HADH is typically measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing NAD+ and this compound.
-
Enzyme Addition: Start the reaction by adding the HADH enzyme or a mitochondrial preparation.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time.
-
Calculation: Determine the enzyme activity from the rate of NADH formation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
A coupled assay system with 3-ketoacyl-CoA thiolase can also be used to make the reaction essentially irreversible and avoid product inhibition.[14]
Conclusion
The in vivo concentration of this compound is maintained at a low level through the coordinated action of the enzymes of the mitochondrial beta-oxidation pathway. The regulation of this pathway occurs at multiple levels, including transcriptional control by nuclear receptors such as PPARα, and allosteric feedback inhibition by key metabolic indicators like the NADH/NAD+ and acetyl-CoA/CoA ratios. While significant progress has been made in understanding the general principles of fatty acid oxidation, further research is needed to elucidate the specific quantitative aspects and regulatory nuances of this compound metabolism. The experimental approaches outlined in this guide provide a framework for future investigations aimed at filling these knowledge gaps, which will be critical for advancing our understanding of metabolic health and disease.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase in the regulation of body weight and thermogenesis. [vivo.weill.cornell.edu]
- 5. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia [frontiersin.org]
- 7. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 6-Hydroxydecanoyl-CoA in the Context of Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) thioester that plays a crucial role in fatty acid metabolism. As an intermediate in various metabolic pathways, its accurate identification and quantification are of significant interest in the field of lipidomics, particularly in understanding metabolic disorders and developing novel therapeutics. This guide provides a comprehensive overview of this compound, detailing its metabolic significance, advanced analytical methodologies for its characterization, and its potential as a biomarker.
Metabolic Significance of this compound
This compound is primarily involved in the peroxisomal beta-oxidation of fatty acids.[1][2][3] Peroxisomal beta-oxidation is responsible for the chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids, which cannot be directly metabolized by mitochondria.[1][3] (S)-Hydroxydecanoyl-CoA is classified as a medium-chain acyl-CoA and is an intermediate in the beta-oxidation of longer-chain fatty acids.[4] The process of beta-oxidation involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA in each cycle.[3][5]
Dysregulation of acyl-CoA metabolism, including intermediates like this compound, has been linked to various metabolic and neurodegenerative diseases.[6][7][8] Cellular acyl-CoA levels are also correlated with insulin (B600854) resistance and can contribute to lipotoxicity in non-adipose tissues.[4] Therefore, the precise measurement of this compound and other acyl-CoAs is critical for studying disease mechanisms and for the discovery of new therapeutic targets.
Experimental Protocols for the Analysis of this compound
The analysis of acyl-CoAs, including this compound, presents analytical challenges due to their low abundance and chemical properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and widely used technique for the quantification of these molecules.[6][7][9][10]
Sample Preparation: Extraction of Acyl-CoAs
The initial and most critical step in the analysis of acyl-CoAs is the extraction from biological samples. The goal is to efficiently extract the analytes while minimizing degradation and removing interfering substances. Two common methods are solvent precipitation and solid-phase extraction (SPE).
Protocol 1: Solvent Precipitation [11]
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.
Protocol 2: Solid-Phase Extraction (SPE) [11]
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 6.7) mixed with an organic solvent like acetonitrile/isopropanol.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.
LC-MS/MS Analysis
Chromatographic Separation [10][11]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.
Mass Spectrometry Detection [12][13]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is a sensitive and selective MS/MS technique used for targeted quantification.
-
Transitions: For each acyl-CoA, including this compound, specific precursor-to-product ion transitions are monitored. A common fragmentation pattern for acyl-CoAs involves the neutral loss of 507 Da from the precursor ion [M+H]+.[13] A second, qualitative transition is often monitored for confirmation.
Data Presentation
Quantitative data obtained from LC-MS/MS analysis of this compound and other acyl-CoAs should be presented in a clear and structured format to allow for easy comparison across different samples or experimental conditions.
Table 1: Quantitative Analysis of this compound in Biological Samples. This table structure can be used to report the concentration of this compound.
| Sample ID | Sample Type | Condition | This compound (pmol/mg protein) | Standard Deviation |
| Control_1 | Liver Tissue | Untreated | Value | Value |
| Control_2 | Liver Tissue | Untreated | Value | Value |
| Treated_1 | Liver Tissue | Drug X | Value | Value |
| Treated_2 | Liver Tissue | Drug X | Value | Value |
Table 2: Relative Abundance of a Panel of Acyl-CoAs. This table allows for the comparison of multiple acyl-CoA species.
| Acyl-CoA | Control Group (Relative Abundance) | Treatment Group (Relative Abundance) | Fold Change | p-value |
| Acetyl-CoA (C2) | Value | Value | Value | Value |
| Butyryl-CoA (C4) | Value | Value | Value | Value |
| Hexanoyl-CoA (C6) | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
| Palmitoyl-CoA (C16) | Value | Value | Value | Value |
| Stearoyl-CoA (C18) | Value | Value | Value | Value |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the lipidomic analysis of acyl-CoAs.
Caption: General workflow for acyl-CoA analysis.
Metabolic Pathway
The diagram below depicts the role of this compound as an intermediate in the peroxisomal beta-oxidation pathway.
Caption: this compound in beta-oxidation.
Conclusion
This compound is a key intermediate in lipid metabolism, and its accurate analysis provides valuable insights into cellular physiology and pathology. The methodologies outlined in this guide, particularly LC-MS/MS-based approaches, offer the sensitivity and specificity required for robust quantification. For researchers in lipidomics and drug development, the ability to precisely measure this compound and related acyl-CoAs is essential for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.
References
- 1. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 5. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Stereospecificity of 6-Hydroxydecanoyl-CoA Enzymes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the investigation of the stereospecificity of enzymes acting on 6-hydroxydecanoyl-CoA. Due to the limited direct experimental data on this specific substrate, this document synthesizes information from analogous enzymatic systems and outlines a robust framework for future research. The focus is on the putative metabolic pathways involving this compound and the detailed methodologies required to characterize the stereochemical preferences of the enzymes involved.
Introduction: The Metabolic Context of this compound
This compound is a medium-chain hydroxy fatty acyl-CoA. Unlike the well-characterized 3-hydroxyacyl-CoA intermediates of the beta-oxidation pathway, the metabolic role of this compound is not yet clearly defined. Its formation is likely the result of in-chain hydroxylation of decanoyl-CoA, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases.[1][2][3] These enzymes are known to introduce hydroxyl groups at various positions along a fatty acid chain.[3] The omega-oxidation pathway, which primarily hydroxylates the terminal carbon of fatty acids, is another potential source, as CYP enzymes in this pathway can also exhibit regioselectivity for sub-terminal carbons.[4][5][6]
Once formed, this compound is expected to be a substrate for dehydrogenases that would oxidize the hydroxyl group. The stereospecificity of such an enzyme—its preference for the (R)- or (S)-enantiomer of the substrate—is a critical determinant of its function and the downstream metabolic fate of the molecule. Understanding this stereospecificity is essential for elucidating the complete metabolic pathway and for potential applications in drug development and biotechnology.
Putative Metabolic Pathway of this compound
The proposed metabolic pathway for this compound begins with the hydroxylation of decanoyl-CoA and proceeds through an oxidation step. The stereochemistry of the this compound produced by CYP enzymes is often not absolutely specific, potentially yielding a racemic or enantioenriched mixture. A subsequent dehydrogenase would then likely act on one of the stereoisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 6-Hydroxydecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Hydroxydecanoyl-CoA is a hydroxy fatty acyl-Coenzyme A intermediate involved in critical metabolic pathways, primarily the beta-oxidation of fatty acids.[1] Accurate quantification of specific acyl-CoA species is essential for understanding metabolic regulation, identifying biomarkers for disease, and assessing the effects of therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and specificity.[2][3] This application note provides a detailed protocol for the robust quantification of this compound in biological samples.
Principle This method utilizes reversed-phase liquid chromatography to separate this compound from other endogenous molecules within a complex biological matrix. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for the target analyte, enabling accurate quantification even at low concentrations.[4][5] The common fragmentation pattern for acyl-CoAs involves the neutral loss of the 507 Da adenosine (B11128) diphosphate (B83284) moiety, which is leveraged for creating the MRM transition.[4][6]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)
-
Reagents: Ammonium Acetate, Formic Acid
-
Standards: this compound (analytical standard), Internal Standard (IS), e.g., Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled standard.
-
Equipment: Homogenizer, refrigerated centrifuge, vacuum concentrator, analytical balance.
Sample Preparation: Acyl-CoA Extraction
This protocol is a general guideline for extracting acyl-CoAs from cultured cells or tissue samples.[7]
-
Homogenization: For tissue samples, weigh 10-20 mg of frozen tissue. For cell samples, use a cell pellet containing approximately 1-5 million cells.
-
Lysis and Protein Precipitation: Add 1 mL of ice-cold 80% methanol (v/v) containing the internal standard to the sample. Homogenize the tissue or scrape/vortex the cell pellet thoroughly.
-
Incubation: Incubate the homogenate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A) for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile, 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 5% B; 2-12 min: 5-95% B; 12-15 min: 95% B; 15.1-18 min: 5% B |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantification is achieved by generating a calibration curve from the analytical standard and using the peak area ratio of the analyte to the internal standard. The performance of the method should be validated for linearity, precision, accuracy, and sensitivity.
Table 3: Example MRM Transitions and Quantitative Performance
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | LOD (nM) | LOQ (nM) | Linearity (R²) |
| This compound | 938.3 | 431.0 | 100 | User Determined | User Determined | >0.99 |
| Heptadecanoyl-CoA (IS) | 1006.5 | 499.2 | 100 | N/A | N/A | N/A |
| Note: The product ion for acyl-CoAs is derived from the characteristic neutral loss of 507.3 Da.[4] Limits of Detection (LOD) and Quantification (LOQ) for acyl-CoAs typically range from 2 to 133 nM.[4] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified pathway of fatty acid beta-oxidation.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of 6-Hydroxydecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 6-Hydroxydecanoyl-CoA from animal tissues. The methodology is based on established techniques for the extraction and quantification of medium-chain acyl-CoA species. The protocol is designed to be robust and reproducible, yielding high-quality extracts suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The extraction of this compound from tissue samples involves several key steps. Initially, the tissue is rapidly homogenized in a cold organic solvent mixture to precipitate proteins and extract lipids and polar metabolites, including acyl-CoAs. An internal standard, such as a stable isotope-labeled or an odd-chain acyl-CoA, is added at the beginning of the procedure to ensure accurate quantification by correcting for sample loss during preparation.[1][2][3]
Following homogenization, a phase separation is induced to partition the polar acyl-CoAs into an aqueous-methanolic phase, while non-polar lipids are separated into a chloroform (B151607) phase.[1][4] The aqueous phase containing the acyl-CoAs is then further purified and concentrated using solid-phase extraction (SPE) with a weak anion exchange or reversed-phase C18 column.[1][4][5] Finally, the purified acyl-CoA fraction is dried, reconstituted in a suitable solvent, and analyzed by LC-MS/MS for identification and quantification.[1][6]
Experimental Protocol
This protocol is adapted from methods developed for the analysis of short- and medium-chain acyl-CoAs in tissues.[1][5]
Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521) (LC-MS grade)
-
Ultrapure water
-
Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard)[1][2]
-
Weak anion exchange or C18 Solid-Phase Extraction (SPE) columns
-
15 mL polypropylene (B1209903) centrifuge tubes
-
1.5 mL microcentrifuge tubes
-
Glass homogenizer or bead beater
Equipment
-
Tissue homogenizer (e.g., PowerGen 125 or similar)[1]
-
Refrigerated centrifuge
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Tissue Sample Preparation and Homogenization
-
Excise tissue of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[7] Store at -80°C until extraction.
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled polypropylene tube.[1]
-
Add the appropriate amount of internal standard to the tube. The amount should be determined based on the expected concentration of the analyte.
-
Add 3 mL of a cold methanol:chloroform solution (2:1, v/v).[1]
-
Homogenize the tissue on ice using a tissue homogenizer. Perform two 30-second bursts, with a cooling period in between to prevent sample heating.[1]
Phase Separation and Extraction
-
After homogenization, centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant into a new 15 mL polypropylene tube.
-
To induce phase separation, add 1.5 mL of 10 mM ammonium formate solution and 1.5 mL of chloroform to the supernatant.[1]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 1,300 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[1]
-
Carefully collect the upper aqueous layer, which contains the acyl-CoA fraction, and transfer it to a new tube for SPE purification.[1]
Solid-Phase Extraction (SPE) Purification
The following is a general protocol using a weak anion exchange column.[1] Optimization may be required depending on the specific column used.
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of ultrapure water.
-
Loading: Load the collected aqueous supernatant from the previous step onto the column.
-
Washing:
-
Elution:
-
Combine the two eluted fractions in a glass tube.
Sample Drying and Reconstitution
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS/MS analysis.[1]
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an LC autosampler vial.
LC-MS/MS Analysis
Analysis is typically performed using a reverse-phase C8 or C18 column with a gradient elution.[3][8]
-
Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm) is suitable for separating medium-chain acyl-CoAs.[3]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[3]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in positive ion mode, with multiple reaction monitoring (MRM) for quantification. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[1][7]
Data Presentation
The following table summarizes key quantitative parameters for the extraction and analysis of acyl-CoAs from tissue. Note that specific values for this compound may need to be empirically determined.
| Parameter | Typical Value/Range | Reference |
| Tissue Sample Size | 20 - 100 mg | [1][4] |
| Extraction Recovery | 83% - 90% (for SPE) | [5] |
| Limit of Detection (LOD) | 1 - 5 fmol | [9] |
| LC-MS/MS Analysis Time | < 30 minutes | [10] |
| Reconstitution Volume | 50 - 100 µL | [1][3] |
Visualizations
Experimental Workflow Diagram
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 6-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoyl-CoA is an intermediate in various metabolic pathways, including fatty acid oxidation. Its accurate identification and quantification are crucial for understanding cellular metabolism and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), focusing on its characteristic fragmentation pattern.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of acyl-CoA molecules in tandem mass spectrometry (MS/MS) is characterized by specific cleavage patterns of the coenzyme A moiety. In positive ion mode, two major fragmentation pathways are consistently observed for acyl-CoAs.[1][2][3] These characteristic fragmentations allow for the selective detection and identification of this class of molecules in complex biological matrices.[4]
The fragmentation occurs at the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA molecule.[1] This results in a characteristic neutral loss of 507.0 Da ([C10H14N5O13P3S] radical) and the formation of a product ion corresponding to the acyl chain attached to the pantetheine (B1680023) phosphate (B84403) group.[1][2] Additionally, a common fragment ion at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate, is typically observed.[1][4]
For this compound (Chemical Formula: C31H54N7O18P3S), the predicted fragmentation in positive ion mode is as follows:
-
Precursor Ion ([M+H]⁺): m/z 938.25
-
Product Ion 1 (Neutral Loss of 507 Da): [M+H-507]⁺ = m/z 431.25
-
Product Ion 2 (Adenosine Diphosphate Fragment): m/z 428.04
This predictable fragmentation is invaluable for developing targeted MS/MS methods, such as Multiple Reaction Monitoring (MRM), to achieve high sensitivity and specificity in the quantification of this compound.[5]
Data Presentation
The expected m/z values for this compound and its characteristic fragment ions in positive ion mode MS/MS are summarized in the table below.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 938.25 | 431.25 | Optimization Recommended |
| This compound | 938.25 | 428.04 | Optimization Recommended |
Collision energy should be optimized for the specific instrument used to achieve maximal signal intensity.
Experimental Protocols
This section outlines a general protocol for the extraction and LC-MS/MS analysis of this compound from biological samples.
I. Sample Preparation: Extraction of Acyl-CoAs
This protocol is adapted from methods developed for the analysis of short- and long-chain acyl-CoAs.[6][7]
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
5% (v/v) perchloric acid
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Centrifuge capable of 4°C and >12,000 x g
-
Microcentrifuge tubes
Procedure:
-
Homogenize tissue samples or cell pellets in 500 µL of ice-cold 10% TCA.
-
Incubate the homogenate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration, although some methods achieve high sensitivity without this step.[6]
-
Add an appropriate amount of internal standard to the extracted sample for quantification.
-
Evaporate the sample to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
II. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.[4][7]
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis. (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. The gradient should be optimized based on the specific column and instrument.
-
0-2 min: 2% B
-
2-15 min: 2-98% B (linear gradient)
-
15-18 min: 98% B
-
18-18.1 min: 98-2% B
-
18.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
This compound: 938.25 -> 431.25 and 938.25 -> 428.04
-
Internal Standard: Monitor the appropriate transition for the chosen standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates (Nitrogen): Optimize for the specific instrument.
-
Visualizations
Fragmentation Pathway of this compound
Caption: Predicted MS/MS fragmentation of this compound.
Experimental Workflow for Acyl-CoA Analysis
Caption: General workflow for the analysis of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 6-Hydroxydecanoyl-CoA
Introduction
Stable isotope-labeled internal standards are essential for the accurate quantification of metabolites in complex biological matrices by mass spectrometry. 6-Hydroxydecanoyl-CoA is an intermediate in fatty acid metabolism, and its quantification can provide insights into various metabolic pathways. This document provides a detailed protocol for a chemo-enzymatic approach to synthesize stable isotope-labeled this compound. The proposed strategy involves the chemical synthesis of an isotope-labeled 6-hydroxydecanoic acid precursor, followed by its enzymatic ligation to Coenzyme A. This method is designed for researchers in drug development, metabolomics, and biochemistry who require a high-purity internal standard for their studies.
The chemo-enzymatic synthesis offers a robust and adaptable method for producing stable isotope-labeled this compound. By integrating chemical synthesis for the precursor with the specificity of enzymatic ligation, this approach allows for the generation of a high-purity standard essential for accurate metabolic studies.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of stable isotope-labeled this compound. The values are based on typical yields for analogous reactions reported in the literature and serve as a benchmark for the synthesis.
| Parameter | Stage | Expected Value | Notes |
| Yield | Chemical Synthesis of Labeled 6-Hydroxydecanoic Acid | 30-40% (overall) | Multi-step synthesis with purification at each step. |
| Enzymatic Ligation to CoA | 40-60% | Based on the conversion of the fatty acid precursor. | |
| Purity | Final Product (post-HPLC purification) | >95% | Determined by LC-MS/MS analysis. |
| Isotopic Enrichment | Deuterium (D) or Carbon-13 (¹³C) | >98% | Dependent on the isotopic purity of the starting material. |
Experimental Protocols
This section details the proposed chemo-enzymatic synthesis of stable isotope-labeled this compound. The protocol is divided into two main parts: the chemical synthesis of the labeled 6-hydroxydecanoic acid precursor and the enzymatic synthesis of the final product.
Part 1: Chemical Synthesis of Stable Isotope-Labeled 6-Hydroxydecanoic Acid
This protocol describes a plausible synthetic route starting from a commercially available isotopically labeled precursor. As an example, the synthesis of D₂-6-hydroxydecanoic acid from D₂-1-bromohexane is outlined. A similar strategy can be employed for ¹³C labeling using a suitable ¹³C-labeled starting material.
Materials:
-
D₂-1-bromohexane (or other labeled alkyl halide)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
4-Carboxybutanal
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of D₂-1-bromohexane in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts, add the remaining D₂-1-bromohexane solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Carboxybutanal:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of 4-carboxybutanal in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude keto acid.
-
-
Reduction of the Keto Group:
-
Dissolve the crude keto acid in a mixture of methanol (B129727) and water.
-
Cool the solution to 0°C and slowly add sodium borohydride in small portions.
-
Stir the reaction at room temperature for 2-3 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude D₂-6-hydroxydecanoic acid.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the pure D₂-6-hydroxydecanoic acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.
-
Part 2: Enzymatic Synthesis of Stable Isotope-Labeled this compound
This protocol uses a broad-specificity acyl-CoA synthetase to ligate the synthesized labeled 6-hydroxydecanoic acid to Coenzyme A.[1][2]
Materials:
-
Stable isotope-labeled 6-hydroxydecanoic acid (from Part 1)
-
Coenzyme A, trilithium salt (CoA)
-
Adenosine triphosphate, disodium (B8443419) salt (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available ligase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol and water (HPLC grade)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
0.5 mM stable isotope-labeled 6-hydroxydecanoic acid
-
1-5 µM acyl-CoA synthetase
-
-
The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours. The optimal temperature and time may vary depending on the specific enzyme used.
-
Monitor the reaction progress by LC-MS if desired.
-
-
Reaction Quenching and Product Purification:
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Purify the supernatant containing the labeled this compound using a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted CoA and ATP.
-
Elute the this compound with an increasing concentration of methanol in water.
-
-
For higher purity, perform reversed-phase HPLC purification.
-
-
Analysis and Quantification:
Visualizations
The following diagrams illustrate the experimental workflow and the enzymatic reaction pathway.
Caption: Chemo-enzymatic synthesis workflow for labeled this compound.
Caption: Enzymatic ligation of labeled 6-hydroxydecanoic acid to Coenzyme A.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Chromatographic Separation of 6-Hydroxydecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoyl-CoA is a medium-chain acyl-CoA thioester that plays a role in various metabolic pathways. The presence of a hydroxyl group on the decanoyl chain introduces chirality, resulting in the existence of R- and S-enantiomers. Furthermore, positional isomers of the hydroxyl group can also exist, making the separation and quantification of these individual isomers a significant analytical challenge. Differentiating these isomers is crucial for understanding their specific biological functions and for the development of targeted therapeutics. This application note provides detailed protocols for the chromatographic separation of this compound isomers using both chiral high-performance liquid chromatography (HPLC) for enantiomeric resolution and reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for the separation of positional isomers.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Separation of (R)- and (S)-6-Hydroxydecanoyl-CoA
This protocol is adapted from methodologies successful in separating other hydroxyacyl-CoA enantiomers and is designed to resolve the R- and S-enantiomers of this compound.[1][2][3]
1. Sample Preparation:
-
Dissolve this compound standards or extracted samples in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile (B52724) and water. A starting concentration of 1 mg/mL is recommended.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A chiral stationary phase (CSP) column is essential for this separation. A polysaccharide-based chiral column, such as a Chiralpak AD-H or similar, is a good starting point.[2]
-
Dimensions: 4.6 mm x 250 mm, 5 µm particle size.
-
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. A typical starting ratio would be 90:10 (v/v) n-hexane:isopropanol. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (0.1%) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (0.1%) may be beneficial.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 260 nm (for the adenine (B156593) base of CoA) or mass spectrometry for higher sensitivity and specificity.
3. Method Optimization:
-
The ratio of n-hexane to isopropanol can be adjusted to optimize the resolution and retention times of the enantiomers. Increasing the percentage of isopropanol will generally decrease retention times.
-
Different chiral columns can be screened to find the one that provides the best selectivity for the this compound enantiomers.
Protocol 2: Reversed-Phase UHPLC-MS/MS for Positional Isomer Separation
This protocol is designed for the separation of positional isomers of Hydroxydecanoyl-CoA and leverages the high efficiency of UHPLC and the specificity of tandem mass spectrometry.[4][5][6]
1. Sample Preparation:
-
Prepare samples as described in Protocol 1, ensuring the final solvent is compatible with reversed-phase chromatography (e.g., 50:50 acetonitrile:water).
2. UHPLC-MS/MS System and Conditions:
-
UHPLC System: A UHPLC system capable of generating high pressures, coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column with a small particle size is recommended for high-resolution separations.
-
Dimensions: 2.1 mm x 100 mm, 1.8 µm particle size.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution is necessary to separate the isomers effectively. A suggested starting gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each isomer. The precursor ion for this compound would be its [M+H]+. Product ions would result from the fragmentation of the CoA moiety and the fatty acyl chain. Unique fragmentation patterns may help distinguish positional isomers.[7][8]
-
Data Presentation
The following table summarizes the expected illustrative data from the analysis of this compound isomers using the proposed methods. Retention times are hypothetical and will need to be determined experimentally.
| Isomer | Chromatographic Method | Expected Retention Time (min) | Precursor Ion (m/z) | Key Product Ions (m/z) |
| (R)-6-Hydroxydecanoyl-CoA | Chiral HPLC | tR1 | [M+H]+ | Specific fragments |
| (S)-6-Hydroxydecanoyl-CoA | Chiral HPLC | tR2 (>tR1) | [M+H]+ | Specific fragments |
| 2-Hydroxydecanoyl-CoA | RP-UHPLC-MS/MS | Lower than 6-OH | [M+H]+ | Unique fragments |
| 3-Hydroxydecanoyl-CoA | RP-UHPLC-MS/MS | Lower than 6-OH | [M+H]+ | Unique fragments |
| This compound | RP-UHPLC-MS/MS | Higher than 2/3-OH | [M+H]+ | Unique fragments |
Visualizations
Caption: Experimental workflow for the chromatographic separation and analysis of this compound isomers.
Caption: Logical relationships in optimizing chromatographic separation of isomers.
References
- 1. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay of 6-Hydroxydecanoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids. 6-Hydroxydecanoyl-CoA is a specific medium-chain acyl-CoA that is involved in the β-oxidation of fatty acids. The activity of enzymes that metabolize this compound, particularly 3-hydroxyacyl-CoA dehydrogenase (HADH), can serve as an important indicator of metabolic function and a potential target for therapeutic intervention in various metabolic disorders.
These application notes provide a detailed protocol for a cell-based assay to determine the activity of enzymes that metabolize this compound. The assay is based on the principle that the oxidation of this compound by HADH is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The rate of NADH production, which can be measured spectrophotometrically by the increase in absorbance at 340 nm, is directly proportional to the enzyme activity in the cell lysate.
Signaling Pathway: β-Oxidation of Decanoic Acid
The metabolic pathway for the degradation of decanoic acid involves the sequential action of several enzymes, with this compound appearing as an intermediate. The key steps are the conversion of the fatty acid to its acyl-CoA derivative, followed by a cycle of oxidation, hydration, oxidation, and thiolysis.
Experimental Workflow
The following diagram outlines the major steps for the cell-based assay of this compound activity. The workflow is designed to be straightforward and adaptable to a 96-well plate format for higher throughput.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line expressing the target 3-hydroxyacyl-CoA dehydrogenase (e.g., HepG2, HEK293, or a specific cell line relevant to the research).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.
-
Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.3).
-
This compound Substrate: Synthesized or commercially available. Prepare a 10 mM stock solution in deionized water.
-
NAD+ Solution: Prepare a 10 mM stock solution in Assay Buffer.
-
BCA Protein Assay Kit
-
96-well UV-transparent microplates
-
Microplate Spectrophotometer capable of reading absorbance at 340 nm.
Cell Culture and Lysate Preparation
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow until they reach 80-90% confluency.
-
Treatment (Optional): If testing compounds, treat the cells for the desired duration.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold PBS and scrape the cells. For suspension cells, centrifuge the medium to pellet the cells and wash with PBS.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to be within the desired range (e.g., 1-2 mg/mL) by diluting with Cell Lysis Buffer.
-
HADH Activity Assay Protocol
-
Reaction Setup: In a 96-well UV-transparent microplate, add the following to each well:
-
160 µL of Assay Buffer
-
20 µL of 10 mM NAD+ Solution
-
10 µL of cell lysate (containing 10-20 µg of protein)
-
-
Blank/Control Wells: Prepare blank wells containing Assay Buffer, NAD+, and Cell Lysis Buffer (without cell lysate) to subtract the background absorbance.
-
Initiate Reaction: Add 10 µL of 10 mM this compound solution to each well to start the reaction. The final volume in each well should be 200 µL.
-
Spectrophotometric Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.
-
Calculate the HADH activity using the Beer-Lambert law:
-
Activity (nmol/min/mg) = (ΔA340/min / ε) * (Reaction Volume / Lysate Volume) * (1 / Protein Concentration)
-
Where ε (the molar extinction coefficient for NADH at 340 nm) is 6220 M⁻¹cm⁻¹.
-
-
Data Presentation
The following tables provide example data for HADH activity in response to a hypothetical inhibitor and a comparison of enzyme kinetics with different substrates.
Table 1: Effect of a Hypothetical Inhibitor on HADH Activity
| Inhibitor Conc. (µM) | ΔA340/min (Mean ± SD) | HADH Activity (nmol/min/mg) | % Inhibition |
| 0 (Control) | 0.025 ± 0.002 | 40.19 ± 3.21 | 0% |
| 1 | 0.020 ± 0.001 | 32.15 ± 1.61 | 20.0% |
| 5 | 0.014 ± 0.002 | 22.51 ± 3.21 | 44.0% |
| 10 | 0.008 ± 0.001 | 12.86 ± 1.61 | 68.0% |
| 25 | 0.004 ± 0.001 | 6.43 ± 1.61 | 84.0% |
| 50 | 0.002 ± 0.0005 | 3.22 ± 0.80 | 92.0% |
Table 2: Kinetic Parameters of HADH with Different Acyl-CoA Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| 3-Hydroxybutyryl-CoA (C4) | 85 | 25.7 |
| 3-Hydroxyoctanoyl-CoA (C8) | 35 | 55.4 |
| This compound (C10) | 42 | 48.9 |
| 3-Hydroxypalmitoyl-CoA (C16) | 60 | 15.2 |
Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.
Conclusion
This application note provides a comprehensive and detailed protocol for a cell-based assay to measure the activity of enzymes involved in this compound metabolism. The spectrophotometric method described is robust, reproducible, and can be adapted for high-throughput screening of potential modulators of fatty acid oxidation pathways. The provided diagrams and data tables serve as a guide for experimental setup, execution, and data interpretation, making this a valuable resource for researchers in metabolic diseases and drug discovery.
Application Notes and Protocols for the Use of 6-Hydroxydecanoyl-CoA as a Substrate in In Vitro Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Hydroxydecanoyl-CoA is a coenzyme A derivative that can serve as a potential substrate for various enzymes involved in fatty acid metabolism. Its structure suggests it may be a substrate for enzymes such as hydroxyacyl-CoA dehydrogenases or other related enzymes that catalyze oxidation or transferase reactions. These enzymes are crucial in both anabolic and catabolic pathways and represent potential targets for drug development in areas of metabolic diseases and oncology.
This document provides detailed protocols for in vitro enzyme assays using this compound as a substrate. The primary example focuses on a spectrophotometric assay for a putative NAD-dependent 6-hydroxyacyl-CoA dehydrogenase. The principles outlined can be adapted for other enzyme classes and detection methods.
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical oxidation of this compound to 6-oxodecanoyl-CoA by a putative 6-hydroxyacyl-CoA dehydrogenase, a reaction that can be coupled to the reduction of NAD+ to NADH.
Caption: Hypothetical enzymatic oxidation of this compound.
Quantitative Data Summary
The following table presents hypothetical kinetic data for a putative 6-hydroxyacyl-CoA dehydrogenase with this compound as a substrate. This data is for illustrative purposes and serves as a template for experimental results.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Putative 6-Hydroxyacyl-CoA Dehydrogenase | This compound | 50 | 1.5 | Example Data |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | 25 | 2.8 | Literature |
Experimental Protocols
Protocol 1: In Vitro Assay for NAD-Dependent 6-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a continuous spectrophotometric assay to measure the activity of a putative 6-hydroxyacyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm, corresponding to the production of NADH.
Materials:
-
This compound solution (10 mM stock in appropriate buffer)
-
NAD+ solution (50 mM stock in water)
-
Purified or partially purified enzyme preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Experimental Workflow Diagram:
Caption: Workflow for the in vitro dehydrogenase assay.
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate or cuvette, prepare the reaction mixture (e.g., for a 200 µL final volume) as follows:
-
170 µL Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
10 µL NAD+ solution (final concentration 2.5 mM)
-
10 µL enzyme solution (concentration to be optimized to ensure linear reaction kinetics)
-
-
Pre-incubation: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Start the reaction by adding 10 µL of this compound solution (final concentration 0.5 mM, or varied for kinetic studies). Mix gently.
-
Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.
-
Data Analysis:
-
Determine the initial reaction velocity (Vo) from the linear portion of the absorbance versus time plot.
-
Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
-
For kinetic analysis, repeat the assay with varying concentrations of this compound to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Control Reactions:
-
No Substrate Control: Replace the this compound solution with buffer to measure any background NADH production.
-
No Enzyme Control: Replace the enzyme solution with buffer to check for non-enzymatic reduction of NAD+.
Protocol 2: Endpoint Assay for Enzyme Activity
This protocol is suitable for high-throughput screening or when a kinetic assay is not feasible.
Procedure:
-
Set up Reactions: Prepare reaction mixtures as described in Protocol 1 in separate tubes or wells.
-
Start and Incubate: Initiate the reactions by adding this compound. Incubate for a fixed period (e.g., 30 minutes) at the assay temperature. Ensure this time point falls within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a stopping reagent, such as 0.1 M HCl, or by heat inactivation.
-
Measure Endpoint Absorbance: Read the final absorbance at 340 nm.
-
Calculate Activity: Subtract the absorbance of the "No Enzyme" control from the test samples and calculate the total amount of NADH produced.
Troubleshooting and Optimization
-
High Background: If the "No Substrate" or "No Enzyme" controls show high absorbance, check for contamination in the reagents.
-
Non-linear Kinetics: If the reaction rate is not linear, the enzyme concentration may be too high, or the substrate may be rapidly depleted. Reduce the enzyme concentration or shorten the measurement time.
-
Substrate Solubility: Ensure that this compound is fully soluble in the assay buffer. The addition of a small amount of a non-denaturing detergent like Triton X-100 may be necessary, but its effect on enzyme activity should be validated.
These application notes and protocols provide a comprehensive starting point for researchers interested in utilizing this compound as a substrate for in vitro enzyme assays. The methodologies can be adapted and optimized for specific enzymes and experimental goals.
Application Notes and Protocols for the Analysis of 6-Hydroxydecanoyl-CoA
Introduction
6-Hydroxydecanoyl-CoA is a critical intermediate in fatty acid metabolism, particularly in the pathways of fatty acid elongation and beta-oxidation.[1][2] Accurate quantification of this compound is essential for researchers and scientists in understanding metabolic pathways, diagnosing certain metabolic disorders, and for professionals in drug development targeting these pathways. The analysis of acyl-CoA thioesters like this compound presents analytical challenges due to their low abundance in biological matrices and their inherent chemical instability.
This document provides detailed application notes and protocols for the analysis of this compound using analytical standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Standards for this compound
The foundation of accurate and reproducible quantification of this compound lies in the proper use of analytical standards.
Procurement and Certification:
High-purity (≥98-99%) this compound analytical standards should be procured from reputable suppliers.[3] Each standard should be accompanied by a Certificate of Analysis (CoA) that provides detailed information including:
-
Purity percentage
-
Lot number
-
Expiration date
-
The analytical method used for characterization
Storage and Stability:
Acyl-CoA standards are susceptible to degradation. To ensure their stability, they should be stored at -80°C as a dry pellet.[5] Reconstituted solutions should be prepared fresh and used promptly to minimize degradation. It is advisable to aliquot standards into single-use vials to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize typical quantitative performance characteristics for the analysis of acyl-CoAs using LC-MS/MS. While specific data for this compound is limited, these values serve as a benchmark for the expected performance of the described protocols.
Table 1: LC-MS/MS Method Performance for Acyl-CoA Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1-5 fmol | [6] |
| Lower Limit of Quantification (LLOQ) | 0.63 to 1.63 µg/mL | [7] |
| Upper Limit of Quantification (ULOQ) | Varies based on instrument and analyte | [8] |
| Linearity (r²) | > 0.99 | [7] |
| Accuracy | Within ± 15% of nominal concentration | [8] |
| Precision (% CV) | < 15% | [8] |
| Recovery Rate | 90-111% | [6] |
Table 2: Mass Spectrometry Parameters for Acyl-CoA Precursors
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Acetyl-CoA | 810.1 | 303.1 | 35 |
| Malonyl-CoA | 854.1 | 347.1 | 35 |
| Succinyl-CoA | 868.1 | 361.1 | 35 |
| Hexanoyl-CoA | 866.2 | 359.1 | 40 |
| Decanoyl-CoA | 922.3 | 415.1 | 40 |
| This compound | 938.3 | 431.1 | 40 |
Note: The parameters for this compound are predicted based on its structure and typical fragmentation patterns of similar hydroxyacyl-CoAs. Optimization is recommended.
Experimental Protocols
1. Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for short and medium-chain acyl-CoA extraction.[9][10]
Materials:
-
5% (w/v) Sulfosalicylic Acid (SSA) in water
-
Acetonitrile (ACN)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C and >14,000 x g
-
Sample tubes
Procedure:
-
For tissue samples, weigh approximately 10-20 mg of frozen tissue and homogenize in 500 µL of ice-cold 5% SSA.
-
For cell samples, aspirate media and add 500 µL of ice-cold 5% SSA to the cell pellet.
-
Add the internal standard to each sample.
-
Vortex the samples vigorously for 1 minute.
-
Incubate the samples on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 5% ACN in water for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This method utilizes reverse-phase liquid chromatography coupled with tandem mass spectrometry.[5][6]
Instrumentation:
-
UHPLC system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-98% B
-
10-12 min: 98% B
-
12-12.1 min: 98-2% B
-
12.1-15 min: 2% B
-
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: See Table 2 for examples. Specific transitions for this compound should be optimized by infusing the standard.
Visualizations
Signaling Pathway
Caption: Beta-oxidation pathway of Decanoyl-CoA, highlighting this compound.
Experimental Workflow
Caption: Workflow for this compound analysis from biological samples.
References
- 1. P. aeruginosa Metabolome Database: (S)-Hydroxydecanoyl-CoA (PAMDB000534) [pseudomonas.umaryland.edu]
- 2. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.who.int [cdn.who.int]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the GC-MS Analysis of 6-Hydroxydecanoic Acid Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoyl-CoA is a medium-chain acyl-CoA thioester that plays a role in various metabolic pathways. Its analysis is crucial for understanding cellular metabolism and for the development of therapeutics targeting related enzymatic processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids; however, the direct analysis of acyl-CoA molecules by GC-MS is not feasible due to their high molecular weight and polarity. Therefore, analysis is typically performed on the corresponding free fatty acid, 6-hydroxydecanoic acid, following hydrolysis of the thioester bond.
Due to the presence of both a carboxyl and a hydroxyl functional group, 6-hydroxydecanoic acid is non-volatile and requires chemical derivatization to increase its volatility and thermal stability for GC-MS analysis.[1][2][3] This application note provides detailed protocols for the derivatization of 6-hydroxydecanoic acid for subsequent GC-MS analysis. The primary method involves a two-step derivatization: esterification of the carboxyl group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.[4][5][6]
Pre-analytical Step: Hydrolysis of this compound
Prior to derivatization, the thioester bond of this compound must be hydrolyzed to release the free fatty acid, 6-hydroxydecanoic acid. This can be achieved through either acidic or alkaline hydrolysis.
Protocol for Alkaline Hydrolysis (Saponification):
-
To the sample containing this compound, add an equal volume of 1 M potassium hydroxide (B78521) (KOH) in 70% ethanol.[7]
-
Incubate the mixture at 90°C for 1 hour to ensure complete hydrolysis.[7]
-
After cooling, acidify the reaction mixture to a pH of approximately 3 using 6 M hydrochloric acid (HCl).
-
Extract the liberated 6-hydroxydecanoic acid using an appropriate organic solvent such as hexane (B92381) or ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen to obtain the dried free fatty acid.
Derivatization Methods for GC-MS Analysis
For successful GC-MS analysis, both the carboxylic acid and hydroxyl functional groups of 6-hydroxydecanoic acid should be derivatized.
Method 1: Two-Step Esterification and Silylation
This is the most robust and widely used method for the derivatization of hydroxy fatty acids.
Step 1: Esterification (Methylation) of the Carboxyl Group
The conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME) is a common and effective derivatization step.[8]
Protocol using Boron Trifluoride (BF₃)-Methanol:
-
To the dried 6-hydroxydecanoic acid sample (1-25 mg) in a screw-capped glass tube with a PTFE liner, add 2 mL of 12-14% boron trifluoride in methanol.[3]
-
Cap the tube tightly and heat at 60°C for 60 minutes.[3]
-
After cooling, add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex vigorously to extract the FAME into the hexane layer.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
Silylation converts the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[9]
Protocol using BSTFA with TMCS:
-
To the dried methyl 6-hydroxydecanoate from the previous step, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3][10]
-
Add an appropriate solvent, such as pyridine (B92270) or acetonitrile, if the sample is not already in solution.
-
Cap the vial tightly and heat at 60-80°C for 60 minutes.[3][10]
-
After cooling, the sample is ready for GC-MS analysis.
Method 2: One-Step Derivatization
While less common for hydroxy fatty acids, some reagents can derivatize both functional groups simultaneously. However, a two-step approach is generally recommended for optimal results.
Quantitative Data Presentation
The following table summarizes typical reaction conditions for the derivatization of hydroxy fatty acids for GC-MS analysis.
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Reagent | 12-14% Boron Trifluoride in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane |
| Sample Amount | 1-25 mg | Residue from esterification |
| Reagent Volume | 2 mL | 50-100 µL |
| Reaction Temp. | 60°C | 60-80°C |
| Reaction Time | 60 minutes | 60 minutes |
| Catalyst | Boron Trifluoride | Trimethylchlorosilane (TMCS) |
Experimental Workflow and Signaling Pathways
The overall workflow for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS analysis of this compound requires a multi-step sample preparation procedure involving hydrolysis of the thioester bond followed by a two-step derivatization of the resulting 6-hydroxydecanoic acid. The protocols provided in this application note offer a reliable and robust method for the derivatization of 6-hydroxydecanoic acid for subsequent quantitative analysis by GC-MS. Careful optimization of each step is recommended to ensure high derivatization efficiency and accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. marinelipids.ca [marinelipids.ca]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. lipidmaps.org [lipidmaps.org]
solid-phase extraction of 6-Hydroxydecanoyl-CoA from biological fluids
Application Note & Protocol
Topic: Solid-Phase Extraction (SPE) of 6-Hydroxydecanoyl-CoA from Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] Accurate quantification of this and other acyl-CoA species in biological fluids (e.g., plasma, urine) and tissues is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development. Biological matrices are complex, containing numerous interfering substances like proteins, salts, and phospholipids. Solid-Phase Extraction (SPE) is a robust and widely used sample preparation technique that provides effective cleanup and concentration of analytes from such matrices, ensuring more reliable and sensitive downstream analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
This document provides a detailed protocol for the extraction and purification of this compound from biological fluids using SPE. While this protocol is generalized, it is based on established methods for similar medium-chain acyl-CoAs and serves as an excellent starting point for method development and optimization.
Metabolic Significance of this compound
This compound (specifically, (S)-3-Hydroxydecanoyl-CoA) is a central molecule in the beta-oxidation spiral of decanoyl-CoA. This four-step process systematically shortens the fatty acid chain to produce acetyl-CoA, FADH₂, and NADH for energy production. The pathway highlights the enzymatic conversion where this compound is formed and subsequently oxidized.
Caption: Mitochondrial beta-oxidation pathway involving this compound.
Principle of Solid-Phase Extraction
SPE is a chromatographic technique used to separate components of a mixture according to their physical and chemical properties. For this compound, a reversed-phase sorbent (e.g., C18) is commonly employed. The principle relies on partitioning the analyte between a solid stationary phase and a liquid mobile phase. The general steps involve:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.[4]
-
Equilibration: The sorbent is flushed with a solution similar to the sample matrix (e.g., water or a buffer) to prepare it for sample loading.[4]
-
Sample Loading: The pre-treated biological sample is passed through the sorbent. This compound, being relatively hydrophobic due to its acyl chain, is retained on the C18 sorbent while more polar matrix components pass through.
-
Washing: The sorbent is washed with a weak solvent to remove remaining polar impurities without prematurely eluting the analyte of interest.[5]
-
Elution: A strong organic solvent is used to disrupt the hydrophobic interaction between the analyte and the sorbent, eluting the purified this compound for collection.[4][5]
Experimental Protocol
This protocol is a starting point and may require optimization based on the specific biological matrix and analytical instrumentation.
Materials and Reagents
-
Biological Fluid: Plasma, serum, or urine, stored at -80°C.
-
SPE Cartridges: Reversed-phase C18 or polymeric sorbent cartridges (e.g., 100 mg, 1 mL).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other stable isotope-labeled acyl-CoA.
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Acetic Acid
-
Ammonium (B1175870) Hydroxide
-
Protein Precipitation Agent: Trichloroacetic acid (TCA) or ice-cold Acetonitrile.
-
-
Equipment:
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials for LC-MS analysis
-
Sample Pre-treatment
Proper sample pre-treatment is critical to prevent clogging of the SPE cartridge and to ensure efficient extraction.
-
Thaw frozen biological samples (e.g., 200 µL plasma) on ice.
-
Add the internal standard to each sample to correct for extraction variability.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL) to the sample.[6]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.[7]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte, without disturbing the protein pellet.
-
Acidification (Optional but Recommended): For reversed-phase SPE, adjust the pH of the supernatant to ~4-5 with formic or acetic acid to ensure the CoA phosphate (B84403) groups are protonated, which can improve retention on the C18 phase.
Solid-Phase Extraction Procedure
The following steps outline the SPE workflow using a standard vacuum manifold.
Caption: A generalized workflow for the solid-phase extraction of this compound.
-
Condition: Pass 1 mL of methanol through the C18 cartridge. Do not let the sorbent go dry.
-
Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. Again, ensure the sorbent bed remains wet.
-
Load: Load the pre-treated supernatant onto the cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[5]
-
Wash: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water. This step removes highly polar interferences. Discard the wash eluate.
-
Elute: Place clean collection tubes under the manifold. Elute the this compound with 1 mL of a strong solvent, such as 90% methanol or acetonitrile in water. Using a basic eluent (e.g., methanol with 2% ammonium hydroxide) can also be effective for eluting acidic compounds from reversed-phase sorbents.[8]
Post-Elution Processing
-
Evaporation: Dry the collected eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS analysis (e.g., 10% acetonitrile in water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Data Presentation: Representative Performance
No specific recovery data for this compound was found in the literature. However, the table below summarizes typical recovery and precision data for related hydroxylated compounds and acyl-CoAs extracted from biological matrices using SPE, which can be used as a benchmark for method development.
| Analyte | Matrix | SPE Sorbent | Average Recovery (%) | RSD (%) | Reference |
| Hydroxylated PAHs | Urine | Polymeric | >69% | 7-21% | [5] |
| Acetyl-CoA (C2) | Tissue | 2-(2-pyridyl)ethyl | 85-95% | N/A | |
| Octanoyl-CoA (C8) | Tissue | 2-(2-pyridyl)ethyl | 88-92% | N/A | |
| 1-Hydroxypyrene | Urine | Bond Elut C18 | ~40-70% | N/A | [5] |
| Morphine/Clonidine | Plasma | Polymeric (Strata-X) | ~85% (inferred) | <15% | [9] |
N/A: Not Available in the cited source. RSD: Relative Standard Deviation.
Conclusion
This application note provides a comprehensive and adaptable protocol for the . The combination of protein precipitation followed by reversed-phase SPE offers an effective strategy for sample cleanup and analyte enrichment. The provided workflow and representative data serve as a solid foundation for researchers to develop and validate a robust method for the accurate quantification of this important metabolic intermediate, ultimately facilitating deeper insights into fatty acid metabolism and related diseases. Subsequent analysis is typically performed using LC-MS/MS for sensitive and selective detection.[6][10]
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tmiclinode.com [tmiclinode.com]
- 8. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring 6-Hydroxydecanoyl-CoA Flux with Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (CoA) thioesters are central metabolites in numerous critical cellular processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1] 6-Hydroxydecanoyl-CoA is a specific acyl-CoA species involved in fatty acid metabolism, and understanding its metabolic flux—the rate of its synthesis and consumption—can provide valuable insights into cellular physiology and disease states. Metabolic labeling, coupled with mass spectrometry, offers a powerful strategy to trace the journey of molecules through metabolic pathways and quantify their dynamic changes.[2][3]
These application notes provide a detailed framework for monitoring the metabolic flux of this compound using stable isotope-labeled precursors. The protocols outlined below describe the introduction of a labeled tracer into a cellular system, the extraction of acyl-CoA species, and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The core of this methodology is the use of a stable isotope-labeled precursor, such as ¹³C- or ²H-labeled 6-hydroxydecanoic acid. When introduced to cells in culture, this labeled precursor is taken up and enzymatically converted to its corresponding acyl-CoA thioester, this compound.[4] This results in a pool of this compound that is "heavy" (containing the stable isotope) and distinguishable from the endogenous, "light" pool.
By measuring the relative abundance of the labeled ("heavy") and unlabeled ("light") forms of this compound over time using mass spectrometry, it is possible to determine the rate of its synthesis and incorporation into downstream metabolic pathways.[3] This provides a quantitative measure of the metabolic flux through this specific node of fatty acid metabolism.
Metabolic Pathway Context
This compound is an intermediate in fatty acid metabolism. Depending on the cellular context and metabolic state, it can be directed through pathways of either degradation (β-oxidation) to produce energy or elongation for the synthesis of more complex lipids. Monitoring its flux can help elucidate how these pathways are regulated under various physiological or pathological conditions.
Figure 1. Metabolic context of this compound in fatty acid pathways.
Experimental Workflow
The overall process involves several key stages, from cell culture and labeling to data acquisition and analysis. A successful experiment requires careful planning and execution at each step to ensure reproducible and accurate results.
Figure 2. General experimental workflow for monitoring acyl-CoA flux.
Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the labeling of mammalian cells with a stable isotope-labeled precursor to this compound.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Stable isotope-labeled 6-hydroxydecanoic acid (e.g., ¹³C₁₀-6-hydroxydecanoic acid)
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired concentration of the stable isotope-labeled precursor. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.
-
Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared labeling medium to each well. For a time-course experiment, prepare replicate plates for each time point.
-
-
Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours). The "0 hour" time point represents the baseline before significant label incorporation.
-
Cell Harvesting:
-
At each time point, remove the plate from the incubator.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to stop metabolic activity.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and immediately proceed to the extraction protocol or flash-freeze the cell pellet in liquid nitrogen and store at -80°C.
-
Protocol 2: Extraction of Acyl-CoA Thioesters
This protocol is adapted from methods for extracting short- and long-chain acyl-CoAs from cultured cells.
Materials:
-
Cell pellet from Protocol 1
-
Extraction Buffer: Acetonitrile (B52724):Isopropanol:Water (3:1:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C.
-
Internal Standard (optional but recommended): e.g., C17:0-CoA
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Resuspension: Resuspend the cell pellet in 200 µL of ice-cold extraction buffer. If using an internal standard, add it to the buffer at a known concentration.
-
Lysis: Vortex the suspension vigorously for 1 minute.
-
Incubation: Incubate the samples on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoA species, to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 5% acetonitrile in water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 16,000 x g for 10 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 3: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to separate this compound from other acyl-CoAs and matrix components. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for both the unlabeled ("light") and labeled ("heavy") this compound. This requires direct infusion of standards.
-
Hypothetical Unlabeled Transition: Precursor ion [M+H]⁺ → Product ion (specific fragment).
-
Hypothetical Labeled Transition: Precursor ion [M+isotope_mass+H]⁺ → Product ion (corresponding heavy fragment).
-
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy MRM transitions for this compound at each time point.
-
Calculate the fraction of the labeled species (Fraction_labeled) as: Area_heavy / (Area_heavy + Area_light).
-
Plot the Fraction_labeled over time to determine the rate of incorporation.
-
Metabolic flux can be estimated using appropriate metabolic flux analysis (MFA) models, which can range from simple algebraic equations to complex computational models depending on the experimental design.[5][6]
-
Figure 3. Logic diagram of stable isotope tracing for flux analysis.
Data Presentation
Quantitative data from metabolic flux experiments should be presented clearly to allow for straightforward interpretation and comparison between different experimental conditions. The following table provides a template for summarizing key findings.
| Experimental Condition | Total Pool Size (pmol/mg protein) | Labeled Fraction (%) (at 12h) | Calculated Flux (pmol/mg protein/hr) | Fold Change vs. Control |
| Control | 15.2 ± 1.8 | 45.3 ± 3.1 | 0.57 ± 0.05 | 1.0 |
| Treatment A | 25.8 ± 2.5 | 60.1 ± 4.5 | 1.30 ± 0.11 | 2.28 |
| Treatment B | 10.1 ± 1.1 | 22.5 ± 2.9 | 0.19 ± 0.03 | 0.33 |
| Gene Knockdown X | 18.5 ± 2.0 | 15.7 ± 2.1 | 0.24 ± 0.04 | 0.42 |
Table 1: Hypothetical quantitative data summary for a this compound flux experiment. Data are presented as mean ± standard deviation. The calculated flux is a simplified estimation based on the rate of label incorporation over the linear phase of the time course.
Conclusion
Monitoring the metabolic flux of this compound provides a dynamic view of fatty acid metabolism that is not attainable through static measurements of metabolite levels. The combination of stable isotope labeling with modern LC-MS/MS analysis offers a robust and quantitative platform for these investigations. The protocols and framework presented here serve as a comprehensive guide for researchers aiming to apply this powerful technique to understand the role of this compound in health and disease, and to evaluate the metabolic impact of novel therapeutic agents.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Hydroxydecanoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids.[1][2] Its metabolism is intrinsically linked to cellular energy homeostasis, and dysregulation of fatty acid oxidation pathways has been implicated in a variety of pathological conditions, including metabolic syndromes, cardiovascular diseases, neurological disorders, and cancer.[3][4][5][6][7][8][9][10][11][12] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, focusing on its potential as a substrate for enzyme activity assays, a biomarker, and a tool for investigating metabolic modulation.
Biological Role and Therapeutic Relevance
This compound is generated from trans-dec-2-enoyl-CoA by the action of enoyl-CoA hydratase and is subsequently oxidized to 3-oxodecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (HADH).[2][13][14] This metabolic pathway is a cornerstone of cellular energy production from lipids.[1]
The enzymes involved in the metabolism of this compound, particularly HADH, represent potential therapeutic targets.[8][10] For instance, alterations in HADH expression have been linked to various cancers, suggesting it may act as an oncogene or a tumor suppressor depending on the context.[8][10] Furthermore, deficiencies in enzymes of the beta-oxidation pathway can lead to severe metabolic disorders.[6][11][15] Therefore, molecules that modulate the activity of these enzymes are of significant interest in drug discovery.
Applications in Drug Discovery
Substrate for High-Throughput Screening (HTS) of Enzyme Inhibitors
This compound can be employed as a substrate in high-throughput screening campaigns to identify inhibitors of 3-hydroxyacyl-CoA dehydrogenase (HADH) and other related enzymes in the fatty acid oxidation pathway.
Table 1: Quantitative Data for HADH Activity Assays
| Parameter | Value | Reference |
| HADH Substrate | (S)-3-hydroxyacyl-CoA | [14] |
| Co-substrate | NAD+ | [14] |
| Product | 3-oxoacyl-CoA | [14] |
| Detection Method | Spectrophotometric (NADH increase at 340 nm) | [16] |
| Alternative Detection | Mass Spectrometry | [17] |
Biomarker Discovery and Validation
Aberrant levels of acyl-CoAs, including hydroxylated forms, may serve as biomarkers for metabolic diseases.[18][19][20][21] Quantification of this compound in biological samples could aid in the diagnosis and prognostic assessment of disorders related to fatty acid metabolism.
Tool for Studying Metabolic Reprogramming in Disease
Cancer cells and cells in other disease states often exhibit altered metabolic pathways.[3][5][9] this compound can be used as a tool to probe the functionality of the fatty acid oxidation pathway in these cells and to study the effects of potential therapeutic agents on this pathway.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol is adapted from established methods for measuring HADH activity.[16][22]
Objective: To measure the activity of HADH by monitoring the production of NADH.
Materials:
-
Purified HADH enzyme
-
This compound solution
-
NAD+ solution
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and NAD+.
-
Add the test compound (inhibitor or vehicle control) to the respective wells.
-
Initiate the reaction by adding the HADH enzyme.
-
Immediately after adding the enzyme, add this compound to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Determine the percent inhibition of HADH activity by the test compound.
Diagram 1: Experimental Workflow for HADH Inhibition Assay
Caption: Workflow for the spectrophotometric HADH inhibition assay.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for analyzing CoA derivatives.[23][24]
Objective: To quantify the concentration of this compound in biological tissues or cell lysates.
Materials:
-
Biological sample (e.g., liver tissue, cultured cells)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or lyse the cells in the presence of the internal standard.
-
Precipitate proteins using a cold organic solvent.
-
Centrifuge to pellet the protein precipitate and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other metabolites using a suitable liquid chromatography method.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the biological sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Diagram 2: Signaling Pathway of Medium-Chain Fatty Acid Beta-Oxidation
Caption: Key steps in the mitochondrial beta-oxidation of decanoyl-CoA.
Conclusion
This compound is a valuable tool for researchers in drug discovery focused on metabolic diseases. Its use as a substrate in enzyme assays can facilitate the discovery of novel modulators of fatty acid oxidation. Furthermore, its potential as a biomarker warrants further investigation for the development of new diagnostic and prognostic tools. The provided protocols offer a starting point for integrating this compound into various drug discovery and development workflows.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 3. A hidden route for fatty acids can make cancers resistant to therapy — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Fatty acids and their therapeutic potential in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers [frontiersin.org]
- 11. Acyl-CoA dehydrogenase deficiency: varieties with neurological involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurological outcome in long-chain hydroxy fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P. aeruginosa Metabolome Database: (S)-Hydroxydecanoyl-CoA (PAMDB000534) [pseudomonas.umaryland.edu]
- 14. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. In vitro correction of medium chain acyl CoA dehydrogenase deficiency with a recombinant adenoviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 17. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Biomarkers of dietary omega-6 fatty acids and incident cardiovascular disease and mortality: an individual-level pooled analysis of 30 cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Note: Rapid Measurement of 6-Hydroxydecanoyl-CoA using Flow-Injection Analysis-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoyl-CoA is an intermediate in fatty acid metabolism, playing a role in both fatty acid biosynthesis and beta-oxidation. Accurate and rapid quantification of this and other acyl-CoA species is crucial for understanding metabolic fluxes, identifying enzyme deficiencies, and for the development of therapeutic agents targeting metabolic pathways. Traditional methods for acyl-CoA analysis can be time-consuming. Flow-injection analysis (FIA) coupled with tandem mass spectrometry (MS/MS) offers a high-throughput alternative for the direct measurement of these metabolites in biological samples.[1][2][3] This application note provides a detailed protocol for the rapid quantification of this compound using FIA-MS/MS.
Principle
Flow-injection analysis is an automated chemical analysis method where a sample is injected into a continuously flowing carrier stream.[4] The sample mixes with the carrier and is transported to a detector. In this application, the detector is a tandem mass spectrometer, which allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). Acyl-CoA molecules, including this compound, exhibit a characteristic fragmentation pattern, typically a neutral loss of the 507 m/z corresponding to the Coenzyme A moiety, which can be exploited for their specific detection.[1][3]
Data Presentation
Table 1: Illustrative Performance Characteristics of the FIA-MS/MS Method for this compound Quantification.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 25 fmol |
| Linearity (R²) | > 0.99 |
| Dynamic Range | 2-3 orders of magnitude |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Sample Throughput | ~1-2 minutes per sample |
| Sample Volume | 5 - 20 µL |
Disclaimer: The values presented in Table 1 are illustrative and based on typical performance for similar acyl-CoA species.[5] Actual performance characteristics must be determined experimentally during method validation.
Experimental Protocols
Sample Preparation (from Tissue)
This protocol is adapted from established methods for tissue acyl-CoA extraction.[1]
Reagents:
-
Methanol (B129727):Chloroform (2:1, v/v)
-
Chloroform
-
Methanol
-
Water (HPLC-grade)
-
2% Formic Acid
-
2% Ammonium Hydroxide
-
5% Ammonium Hydroxide
-
50% Methanol
-
Internal Standard (e.g., ¹³C-labeled or odd-chain hydroxyacyl-CoA)
Procedure:
-
Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.
-
Add a known amount of internal standard.
-
Add 3 mL of ice-cold methanol:chloroform (2:1) and homogenize the tissue on ice.
-
Centrifuge at 1300 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform. Vortex for 10 seconds.
-
Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.
-
Collect the upper aqueous layer containing the acyl-CoAs.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from step 8.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Combine the eluted fractions and dry under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol prior to analysis.[1]
Flow-Injection Analysis - Tandem Mass Spectrometry
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system for solvent delivery
-
Autosampler
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
FIA-MS/MS Parameters:
-
Mobile Phase/Carrier Stream: 5 mM Ammonium Formate in Methanol
-
Flow Rate: 0.15 mL/min
-
Injection Volume: 5 - 20 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.40 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: 35 V
-
Dwell Time: 0.07 seconds
MRM Transition for this compound: To determine the precursor ion mass, calculate the molecular weight of this compound and add the mass of a proton. The primary product ion for acyl-CoAs corresponds to the adenosine (B11128) diphosphate (B83284) moiety.
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ion (Q3): A common product ion for acyl-CoAs is m/z 428. Alternatively, a neutral loss of 507 can be monitored.[1][3][6]
Visualizations
Experimental Workflow
Caption: Workflow for this compound measurement.
Metabolic Pathway Context
Caption: this compound in fatty acid metabolism.
Discussion
The described FIA-MS/MS method provides a rapid and sensitive platform for the quantification of this compound in biological matrices. The elimination of chromatographic separation significantly reduces the analysis time per sample, making it ideal for high-throughput screening applications. The specificity of tandem mass spectrometry, particularly the use of MRM, ensures accurate quantification even in complex biological extracts.[2][3]
It is imperative that the method is validated in the user's laboratory to determine specific performance characteristics such as linearity, accuracy, precision, and the limits of detection and quantification for this compound. The choice of an appropriate internal standard that is not endogenously present and has similar extraction and ionization properties is critical for accurate quantification.
This application note provides a robust starting point for researchers aiming to implement a high-throughput method for this compound analysis, which can be a valuable tool in metabolic research and drug development.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Hydroxydecanoyl-CoA Analysis in Reverse-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of 6-Hydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing this compound by RP-HPLC?
The most prevalent issues are peak tailing, fronting, and broadening. Peak tailing, where the latter half of the peak is drawn out, is often due to secondary interactions between the analyte and the stationary phase.[1][2][3][4] Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can be caused by column overload or poor sample solubility.[1][3][5] Broad peaks can result from a variety of factors including suboptimal mobile phase composition, slow kinetics, or issues with the HPLC system itself.[6][7]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for ionizable compounds like this compound, which contains a phosphate (B84403) group.[8][9][10] The ionization state of the analyte changes with pH, which in turn affects its retention and interaction with the stationary phase.[9][11] Operating at a pH close to the analyte's pKa can lead to dual ionized and non-ionized forms, resulting in split or broad peaks.[10][11] For acidic compounds, using a lower pH can suppress ionization, leading to better retention and improved peak shape.[11][12] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[12]
Q3: What is the role of an ion-pairing agent in improving peak shape?
Ion-pairing agents are additives to the mobile phase that can enhance the retention and improve the peak shape of ionic and highly polar compounds on a non-polar stationary phase.[13][14] For an acidic analyte like this compound, a basic ion-pairing agent (e.g., a quaternary ammonium (B1175870) salt) can be used.[15] The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column.[13] This can lead to sharper, more symmetrical peaks.
Q4: Can column temperature be used to optimize the peak shape?
Yes, adjusting the column temperature can influence peak shape. Increasing the temperature can reduce mobile phase viscosity, which can lead to sharper peaks.[7] However, excessively high temperatures might degrade the analyte or the column's stationary phase. It is crucial to operate within the recommended temperature range for your specific column.[9]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing polar, ionizable compounds like long-chain acyl-CoAs.[16]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Secondary Silanol (B1196071) Interactions | Add an ion-pairing agent (e.g., N,N-dimethylbutylamine - DMBA) to the mobile phase.[16] Alternatively, use a modern, high-purity, end-capped silica (B1680970) column.[17] | Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing. An ion-pairing agent or a competing base like triethylamine (B128534) (TEA) can mask these active sites.[16][17] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase to an acidic pH (e.g., pH 4.5-5.5).[16] | An acidic pH helps to suppress the ionization of the phosphate group, reducing its interaction with the stationary phase and improving peak shape.[12] |
| Column Overload | Reduce the amount of sample injected onto the column.[2][18] | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[18] |
| Extra-column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[4][6] | Excessive volume outside of the column can cause the sample band to spread, resulting in broader and tailing peaks. |
Issue 2: Peak Fronting
Peak fronting is often an indication of sample overload or solubility issues.[1][3]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Column Overload (Concentration) | Dilute the sample before injection.[5] | High concentrations of the analyte can lead to non-linear adsorption on the stationary phase, causing the peak to front.[2] |
| Poor Sample Solubility | Decrease the injection volume or reduce the concentration of the solute.[1] | If the sample is not fully soluble in the mobile phase, it can lead to distorted peak shapes.[1][3] |
| Sample Solvent Stronger than Mobile Phase | Prepare the sample in a solvent that is weaker than or matches the initial mobile phase composition.[19] | A strong sample solvent can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. |
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to improve the peak shape of this compound.
| Parameter | Recommended Range/Value | Rationale | Reference |
| Mobile Phase pH | 4.5 - 5.5 | Suppresses ionization of the phosphate group, reducing secondary interactions. | [16] |
| Ion-Pairing Agent Concentration (e.g., DMBA) | 5-10 mM | Effectively masks residual silanols without causing excessive retention. | [16] |
| Buffer Concentration | > 20 mM | Ensures stable pH throughout the analysis. | [20] |
| Column Temperature | 30 - 40 °C | Can improve peak efficiency by reducing mobile phase viscosity. Monitor analyte stability. | [7] |
| Injection Volume | 5 - 20 µL | A smaller injection volume can help prevent column overload. | [6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Ion-Pairing Agent
This protocol describes the preparation of a mobile phase containing an ion-pairing agent to improve the peak shape of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate (B1210297)
-
N,N-dimethylbutylamine (DMBA)
-
Formic acid
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
To approximately 900 mL of HPLC-grade water, add ammonium acetate to a final concentration of 10 mM.
-
Add N,N-dimethylbutylamine (DMBA) to a final concentration of 5 mM.
-
Adjust the pH to 4.5 with formic acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Degas the solution before use.
-
-
Prepare Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
Degas before use.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.
-
Employ a gradient elution starting with a low percentage of Mobile Phase B and gradually increasing to elute this compound. A typical starting point could be 5-10% B.
-
Protocol 2: Sample Preparation
Proper sample preparation is crucial for good chromatography.
Materials:
-
Sample containing this compound
-
Perchloric acid (PCA) or another suitable protein precipitation agent
-
Potassium carbonate for neutralization
-
Centrifuge
-
HPLC vials
Procedure:
-
Extraction and Deproteinization:
-
Homogenize the biological sample in a cold solution of perchloric acid (e.g., 6% PCA).
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding a solution of potassium carbonate. This will precipitate the perchlorate (B79767).
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
-
Final Preparation:
-
The resulting supernatant contains the acyl-CoAs. If necessary, dilute the sample with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.
-
By following these guidelines and protocols, researchers can systematically troubleshoot and optimize their RP-HPLC methods to achieve improved peak shape for this compound, leading to more accurate and reliable quantitative results.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. biotage.com [biotage.com]
- 13. km3.com.tw [km3.com.tw]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. silicycle.com [silicycle.com]
- 19. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 20. HPLC Troubleshooting Methods [delloyd.50megs.com]
reducing matrix effects in 6-Hydroxydecanoyl-CoA mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 6-Hydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects in mass spectrometry refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In the analysis of this compound, common matrix components from biological samples, such as salts, phospholipids (B1166683), and other endogenous metabolites, can interfere with the ionization process.[4][5]
Q2: I am observing poor signal reproducibility or lower than expected signal for this compound. Could this be due to matrix effects?
A: Yes, inconsistent signal intensity and lower-than-expected results are common indicators of matrix effects, particularly ion suppression.[6][7] To investigate this, a post-extraction spike experiment can be performed. This involves comparing the signal response of a known concentration of this compound in a clean solvent to the response of the same concentration spiked into a sample extract from which the analyte has been removed. A significant difference between these two measurements would suggest the presence of matrix effects.[8][9]
Q3: What is the most effective strategy to compensate for matrix effects?
A: The use of a suitable internal standard (IS) is widely regarded as the most effective way to correct for matrix effects.[3][10] An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[11] Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way.[10][12] By adding a known amount of the internal standard to the sample at the beginning of the sample preparation process, any variations or losses during extraction and ionization can be normalized.[11]
Q4: How do I choose an appropriate internal standard for this compound analysis?
A: The best choice is a stable isotope-labeled version of this compound, as it shares very similar chemical and physical properties. If a stable isotope-labeled standard is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used. The chosen internal standard should not be naturally present in the sample and should be added at a known concentration early in the sample preparation workflow.[13]
Troubleshooting Guide: Reducing Matrix Effects
This guide provides systematic approaches to minimize matrix effects during the mass spectrometry analysis of this compound.
Issue 1: Inconsistent quantification and poor reproducibility of this compound signal.
-
Possible Cause: Significant matrix effects from co-eluting endogenous compounds.
-
Solutions:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For acyl-CoAs, anion exchange or reversed-phase SPE cartridges can be utilized.[8][14] A detailed protocol is provided below.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in immiscible liquids. This can be an effective method to separate this compound from polar matrix components.[15]
-
Protein Precipitation: While a simpler method, it may not be sufficient for removing all interfering phospholipids and other small molecules.[4]
-
-
Chromatographic Separation:
-
Sample Dilution:
-
Issue 2: Low recovery of this compound after sample preparation.
-
Possible Cause: Suboptimal extraction or elution conditions during sample preparation.
-
Solutions:
-
Review Extraction Protocol: Ensure the pH and solvent composition of your extraction buffer are optimal for this compound. Acyl-CoAs are often extracted under acidic conditions (pH 4-5).[18]
-
Optimize SPE Method:
-
Sorbent Selection: For acyl-CoAs, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is a common choice for anion-exchange SPE.[14][19]
-
Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. A common elution solution is a mixture of methanol (B129727) and an ammonium (B1175870) formate (B1220265) solution.[14][19]
-
-
Use an Internal Standard: An internal standard added before sample preparation can help to normalize for recovery losses.[11]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from biological tissues.[14][18][19]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[18]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[18][19]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[19]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[19]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[19]
-
Internal Standard (e.g., stable isotope-labeled this compound).
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice.
-
Add 1 mL of 2-Propanol and homogenize again.[18]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitate.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.[19]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[19]
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution and collect the eluate.[19]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., mobile phase).
-
Workflow for Solid-Phase Extraction of this compound
Caption: Workflow for this compound extraction using SPE.
Data Presentation
Table 1: Representative Recovery of Acyl-CoAs using 2-(2-pyridyl)ethyl SPE
The following table summarizes typical recovery rates for various acyl-CoA species using the described SPE protocol, which can be indicative of the expected recovery for this compound, a medium-chain acyl-CoA.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [19] |
| Malonyl-CoA | Short (C3) | 83-90% | [19] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [19] |
| Oleoyl-CoA | Long (C18:1) | 85-90% | [19] |
| Arachidonyl-CoA | Long (C20:4) | 83-88% | [19] |
Note: Recovery can vary based on the specific biological matrix.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting matrix effects in this compound analysis.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
troubleshooting low recovery of 6-Hydroxydecanoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 6-Hydroxydecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound?
This compound is an amphipathic molecule, possessing both a polar head group (the Coenzyme A moiety and the hydroxyl group) and a nonpolar medium-chain acyl tail. This dual nature can lead to poor partitioning in standard biphasic liquid-liquid extractions and unpredictable retention on solid-phase extraction (SPE) columns, often resulting in low recovery. Furthermore, the thioester bond in acyl-CoAs is susceptible to chemical and enzymatic degradation.[1][2]
Q2: My recovery of this compound is very low. What are the most likely causes?
Low recovery can stem from several factors:
-
Degradation: The thioester bond is unstable at neutral or alkaline pH and at elevated temperatures. Thioesterase enzymes present in the sample can also degrade the molecule.[2]
-
Incomplete Cell Lysis: If working with tissues or cells, inefficient disruption can prevent the complete release of intracellular this compound.
-
Suboptimal Extraction Chemistry: The choice of extraction solvent, pH, and salt concentration is critical for amphipathic molecules and can significantly impact recovery.
-
Inefficient Solid-Phase Extraction (SPE): Problems such as improper sorbent selection, incomplete conditioning, sample breakthrough during loading, or inadequate elution can all lead to significant losses.[3]
Q3: How can I minimize the degradation of this compound during extraction?
To maintain the integrity of this compound, the following precautions are essential:
-
Temperature Control: All extraction steps should be performed on ice, and samples should be kept at 0-4°C.[1][2]
-
pH Control: Use a slightly acidic buffer, typically around pH 4.0-6.0, to maintain the stability of the thioester bond.[2]
-
Rapid Processing: Process samples as quickly as possible to minimize enzymatic degradation.
-
Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte not efficiently partitioning into the organic phase. | The polarity of the organic solvent is not optimal for the amphipathic this compound. | Use a more polar organic solvent or a mixture of solvents. Consider solvents like acetonitrile (B52724), isopropanol, or mixtures of chloroform (B151607) and methanol (B129727). |
| The analyte is too soluble in the aqueous phase due to its polar head group and hydroxyl group. | Increase the ionic strength of the aqueous phase by adding a salt like ammonium (B1175870) sulfate. This "salting out" effect can drive the analyte into the organic phase. | |
| An emulsion is forming between the two phases, making separation difficult. | High concentrations of lipids and proteins in the sample. | Centrifuge at a higher speed or for a longer duration. Consider a pre-extraction protein precipitation step with a cold solvent like acetonitrile or methanol. |
| Analyte is suspected to be in both phases. | The amphipathic nature of this compound leads to its distribution between the polar and nonpolar phases. | A single LLE may be insufficient. Consider a multi-step extraction or switching to a solid-phase extraction (SPE) method for better separation and recovery. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte is found in the flow-through during sample loading. | The sorbent is not retaining the analyte effectively. This could be due to an inappropriate sorbent chemistry or the sample matrix being too strong of a solvent. | For reversed-phase SPE, ensure the sample is loaded in a weak solvent (high aqueous content). The hydroxyl group on this compound increases its polarity, so a less hydrophobic sorbent (like C8 instead of C18) may be more effective. For anion exchange SPE, ensure the pH of the sample allows for the phosphate (B84403) groups on the CoA moiety to be charged. |
| Analyte is lost during the wash step. | The wash solvent is too strong and is prematurely eluting the analyte. | Decrease the organic solvent concentration in the wash solution. Perform a stepwise wash with increasing concentrations of organic solvent to find the optimal wash conditions. |
| Analyte is not eluting from the column. | The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the concentration of the organic solvent in the elution buffer. For reversed-phase SPE, elution with a high percentage of methanol or acetonitrile is common. For anion exchange SPE, elution is typically achieved by increasing the salt concentration or changing the pH to neutralize the charge of the analyte. |
| Inconsistent recovery between samples. | The SPE cartridge bed may be drying out between steps, or the flow rate is too high. | Ensure the sorbent bed remains wetted throughout the process, especially before loading the sample. Optimize the flow rate to allow for adequate interaction between the analyte and the sorbent. |
Quantitative Data
The recovery of acyl-CoAs can vary significantly depending on the chain length, functional groups, sample matrix, and extraction method. Below is a summary of reported recovery rates for similar compounds, which can serve as a benchmark.
| Analyte Class | Extraction Method | Sample Matrix | Reported Recovery (%) | Reference |
| Long-chain acyl-CoAs | SPE | Rat Tissue | 70-80% | [4] |
| Short- to long-chain acyl-CoAs | SPE | Rat Liver | 83-90% | |
| Acetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl-CoA | Tissue extraction followed by SPE | Rat Liver | 93-104% (tissue extraction), 83-90% (SPE) |
Note: Data specific to this compound is limited. The hydroxyl group may affect recovery rates compared to non-hydroxylated acyl-CoAs.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and may require optimization for your specific sample type.
Materials:
-
Biological sample (e.g., tissue, cells)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 5.0
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Weak Anion Exchange (WAX) SPE cartridges
-
2% Ammonium Hydroxide (NH4OH) in water
-
5% Formic Acid in water
-
Nitrogen gas for drying
Procedure:
-
Sample Homogenization: Homogenize the sample in 2 mL of ice-cold KH2PO4 buffer.
-
Protein Precipitation & Extraction: Add 4 mL of cold ACN, vortex thoroughly, and centrifuge to pellet the precipitated protein. Collect the supernatant.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of MeOH through the WAX cartridge.
-
Equilibrate with 2 mL of KH2PO4 buffer. Do not let the cartridge dry out.
-
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing:
-
Wash with 1 mL of KH2PO4 buffer.
-
Wash with 1 mL of water.
-
Wash with 1 mL of MeOH to remove less polar impurities.
-
-
Elution: Elute the this compound with 1 mL of 2% NH4OH in MeOH. The basic conditions will neutralize the charge on the analyte, causing it to elute. Alternative for reversed-phase SPE: Elute with a high percentage of ACN or MeOH.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in an appropriate solvent for your downstream analysis (e.g., mobile phase for LC-MS).
Visualizations
Troubleshooting Workflow for Low Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
General Extraction Workflow
Caption: A generalized workflow for the extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxydecanoyl-CoA Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the electrospray ionization (ESI) mass spectrometry (MS) analysis of 6-Hydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for analyzing this compound?
A1: For acyl-CoA compounds, positive ion mode is often preferred and can be approximately three times more sensitive than negative ion mode.[1][2] It is recommended to start with positive ion mode ESI. In this mode, you will typically observe the protonated molecule [M+H]⁺.
Q2: What are the expected precursor and product ions for this compound in positive ion mode MS/MS?
A2: In positive ion mode, acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[1][2][3][4] For this compound (exact mass to be calculated), you would select the protonated molecule [M+H]⁺ as the precursor ion. The most abundant and specific product ion to monitor in a multiple reaction monitoring (MRM) experiment would correspond to the precursor ion after this neutral loss of 507.0 Da.[1][2][3] Another common fragment ion observed for acyl-CoAs is at m/z 428, which represents the coenzyme A moiety.[4][5]
Q3: I am observing very low or no signal for my this compound standard. What are the initial checks I should perform?
A3: When encountering a low or absent signal, it is crucial to systematically troubleshoot the issue. Begin by confirming the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response. It is also advisable to prepare fresh standards and mobile phases to rule out degradation or contamination. Ensure that all instrument parameters, including voltages and gas flows, are set to appropriate initial values and that you have a stable electrospray.[6]
Q4: Can the sample preparation method affect the signal of this compound?
A4: Absolutely. The extraction and cleanup method is critical. Acyl-CoAs are prone to hydrolysis, especially in non-acidic aqueous solutions.[6] It is important to minimize the time samples are at room temperature.[6] Common extraction methods involve protein precipitation with a solvent like methanol (B129727), followed by solid-phase extraction (SPE) for sample cleanup.[6][7] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the ESI-MS analysis of this compound.
Issue 1: Low Signal Intensity or No Signal
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Acyl-CoAs are unstable in aqueous solutions. Prepare fresh samples and keep them in an appropriate solvent, such as a methanol/water mixture, at low temperatures.[6][7] |
| Inefficient Ionization | Optimize ESI source parameters. Start with the general parameters provided in the table below and adjust systematically. The mobile phase composition can significantly impact ionization; consider adding volatile modifiers like ammonium (B1175870) acetate (B1210297) or formic acid.[7][8] |
| Ion Suppression | Matrix effects from complex biological samples can suppress the signal of the target analyte.[6] Ensure adequate sample cleanup, for example, by using solid-phase extraction (SPE).[7][9] |
| Suboptimal MS Parameters | Ensure you are targeting the correct precursor ion ([M+H]⁺) and the expected product ion (neutral loss of 507 Da). Optimize the collision energy to maximize the fragmentation of the precursor ion.[3][6] |
| Chromatographic Issues | Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[6] Ensure your analytical column is clean and not overloaded. |
Issue 2: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with your analyte and column. For reversed-phase chromatography, a typical mobile phase consists of water and acetonitrile (B52724) or methanol with additives like formic acid or ammonium acetate.[7] |
| Column Contamination | Wash the column with a strong solvent to remove any contaminants that may be affecting peak shape. |
Issue 3: In-Source Fragmentation
| Potential Cause | Troubleshooting Step |
| High Source Voltages | In-source fragmentation occurs when the voltages used to accelerate ions are too high, causing them to fragment before reaching the analyzer.[10][11] This can be mistaken for a true MS/MS fragmentation. |
| Action | To minimize in-source fragmentation, systematically reduce the cone voltage (also known as orifice or declustering potential) and skimmer voltage.[10] This will decrease the internal energy of the ions as they enter the mass spectrometer. |
Issue 4: Adduct Formation
| Potential Cause | Troubleshooting Step |
| Presence of Salts | The presence of non-volatile salts (e.g., sodium phosphate) in the sample or mobile phase can lead to the formation of adducts (e.g., [M+Na]⁺) and suppress the desired protonated molecule.[1][8][12] |
| Action | Use volatile mobile phase modifiers like ammonium acetate or formic acid.[7][8] If analyzing samples from biological matrices, ensure thorough desalting during sample preparation.[12] The co-elution of inorganic ions with the analyte can influence adduct formation.[12] |
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize cell pellets or tissues in an ice-cold extraction solvent (e.g., 80% methanol in water).[7]
-
Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.[7]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[7]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with an aqueous buffer.[7]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences.[7]
-
Elution: Elute the acyl-CoAs with a high percentage of organic solvent, such as methanol or acetonitrile.[7]
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[7]
LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[7]
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the analyte.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Optimize source parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes typical ESI-MS parameters for the analysis of acyl-CoAs, which can be used as a starting point for optimizing the analysis of this compound.
| Parameter | Positive Ion Mode | Negative Ion Mode | Reference |
| Capillary Voltage | 5.5 kV | -4.5 kV | [1] |
| Cone Voltage | Optimize for declustering and minimal in-source fragmentation | Optimize for declustering and minimal in-source fragmentation | [13] |
| Source Temperature | 350°C | 350°C | [1] |
| Desolvation Gas | Dry N₂ | Dry N₂ | [1] |
| Desolvation Gas Flow | Optimize for efficient solvent evaporation | Optimize for efficient solvent evaporation | [13] |
| Nebulizer Gas | Dry N₂ | Dry N₂ | [1] |
| Collision Energy | Optimize for fragmentation of the precursor ion | Optimize for fragmentation of the precursor ion | [1] |
Visualizations
Caption: Electrospray Ionization (ESI) process for this compound analysis.
Caption: Troubleshooting workflow for low ESI-MS signal of this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
dealing with instability of 6-Hydroxydecanoyl-CoA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the inherent instability of 6-Hydroxydecanoyl-CoA in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
A1: this compound, like other long-chain acyl-CoA esters, is susceptible to non-enzymatic hydrolysis of its high-energy thioester bond in aqueous solutions. This degradation process leads to the formation of coenzyme A (CoA-SH) and 6-hydroxydecanoic acid, resulting in a loss of the biologically active form of the molecule. The rate of this hydrolysis is influenced by factors such as pH, temperature, and buffer composition.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway is the hydrolysis of the thioester bond, which connects the 6-hydroxydecanoyl moiety to coenzyme A. This reaction is catalyzed by the presence of water and can be accelerated by non-optimal pH and elevated temperatures.
Q3: How should I store my this compound solutions to maximize stability?
A3: For long-term storage, it is recommended to prepare aliquots of your this compound solution to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or below. For short-term storage (a few days), refrigeration at 4°C is acceptable, but degradation will still occur over time. It is best practice to prepare fresh solutions for critical experiments whenever possible.
Q4: What is the optimal pH for my experimental buffer when working with this compound?
A4: Thioester bonds of acyl-CoAs are generally most stable at a slightly acidic to neutral pH, around 6.0-7.0. Both highly acidic and alkaline conditions can significantly accelerate the rate of hydrolysis. It is crucial to buffer your solution adequately to maintain a stable pH throughout your experiment.
Q5: Can I do anything to improve the stability of this compound in my working solutions?
A5: Some studies suggest that the inclusion of organic solvents, such as methanol, in the aqueous buffer can improve the stability of acyl-CoA molecules. However, the compatibility of such solvents with your specific experimental setup must be considered. Additionally, working at lower temperatures (e.g., on ice) can help to slow the rate of degradation during sample preparation and analysis.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly in aliquots at -20°C or below and that it is a fresh aliquot. Consider quantifying the concentration of the stock solution before each use. |
| Low or no signal in analytical assays (e.g., HPLC, enzyme assays) | Complete or significant degradation of this compound. | Check the pH of your buffers and solutions; ensure they are within the optimal range (pH 6.0-7.0). Minimize the time the compound is in aqueous solution at room temperature. Prepare and handle samples on ice whenever possible. |
| Appearance of unexpected peaks in chromatograms | Degradation products of this compound (6-hydroxydecanoic acid and CoA-SH). | Run a degradation control by incubating your this compound solution under your experimental conditions for a prolonged period and analyze the resulting mixture to identify the retention times of the degradation products. |
| Variability between replicates | Inconsistent handling and incubation times leading to varying degrees of degradation. | Standardize all experimental procedures, including incubation times and temperatures. Prepare a master mix of reagents to ensure consistency across all samples. |
Data Presentation
Table 1: Estimated Half-life of Acyl-CoA Thioester Bond Hydrolysis
| Acyl-CoA | Condition | Estimated Half-life |
| Acetyl-CoA | pH 7.0, 25°C | ~92 hours |
| Butyryl-CoA | pH 7.0, 25°C | Shorter than Acetyl-CoA |
| Palmitoyl-CoA | Aqueous Buffer, Room Temp | Prone to rapid degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water
-
pH meter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a minimal amount of nuclease-free water to create a concentrated stock solution (e.g., 10-20 mM).
-
Gently vortex to dissolve the powder completely.
-
Measure the pH of the solution and, if necessary, adjust to pH 6.0-7.0 using dilute acid or base.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen and store at -80°C for long-term storage or at -20°C for short-term storage.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
This compound standard of known concentration
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the this compound standard in the mobile phase.
-
Set up the HPLC system with a C18 column and equilibrate with the initial mobile phase conditions.
-
Inject a known volume of the standards and the samples to be analyzed.
-
Run a gradient elution, for example:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Monitor the absorbance at 260 nm.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Non-enzymatic hydrolysis of this compound.
Caption: Recommended workflow for handling this compound.
selecting the optimal internal standard for 6-Hydroxydecanoyl-CoA analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal internal standard for the quantitative analysis of 6-Hydroxydecanoyl-CoA. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard (IS) for this compound analysis?
A1: The most critical factor is the structural similarity between the internal standard and the analyte, this compound. An ideal IS should mimic the chemical and physical properties of the analyte as closely as possible to compensate for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their behavior is nearly identical to the endogenous analyte.[3][4][5]
Q2: What are the main types of internal standards recommended for this compound analysis?
A2: There are two primary types of internal standards suitable for this analysis:
-
Stable Isotope-Labeled (SIL) this compound: This is the ideal choice. A deuterated or 13C-labeled version of this compound will have the same retention time and ionization efficiency as the analyte, providing the most accurate correction for experimental variations.[4]
-
Odd-Chain Acyl-CoAs: If a SIL version of the analyte is not available, an odd-chain acyl-CoA, such as Pentadecanoyl-CoA (C15:0-CoA) or Heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[6][7][8] These are not naturally abundant in most biological systems and have similar structures to the C10-based this compound.
Q3: Can I use a commercially available deuterated long-chain acyl-CoA, like d4-Palmitoyl-CoA (d4-C16:0-CoA), as an internal standard?
A3: While commercially available SIL long-chain acyl-CoAs like d4-Palmitoyl-CoA are useful, they may not be the optimal choice for a medium-chain fatty acyl-CoA like this compound.[9] Differences in chain length can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of quantification.[8] An odd-chain acyl-CoA with a closer chain length, like C15:0-CoA, would be a more appropriate structural analog in the absence of a dedicated SIL standard for this compound.[6]
Q4: Why is it important for the internal standard to co-elute with the analyte in LC-MS/MS analysis?
A4: Co-elution of the internal standard and the analyte is crucial for compensating for matrix effects, which are a common source of variability in LC-MS/MS analysis.[3] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte in the mass spectrometer's source. If the IS co-elutes, it experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[3][4]
Troubleshooting Guide
Issue: Poor Signal Intensity or High Background Noise
-
Question: I am observing a weak signal for this compound and/or a high background in my chromatogram. What are the likely causes and how can I fix this?
-
Answer:
-
Analyte Instability: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[10][11] Ensure that your samples are kept at low temperatures (e.g., on ice) throughout the extraction process and that the final extracts are stored at -80°C. Minimize the time between sample preparation and analysis.
-
Suboptimal Extraction: The extraction efficiency of this compound from the sample matrix may be low. Consider optimizing your extraction solvent. A common approach is protein precipitation with cold methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol.[7][10] Solid-phase extraction (SPE) can also be used to clean up the sample and concentrate the analyte.[12]
-
Mass Spectrometer Parameters: The MS parameters may not be optimized for this compound. Perform a direct infusion of a standard solution to optimize parameters like collision energy and precursor/product ion selection for multiple reaction monitoring (MRM).[6]
-
Mobile Phase Composition: For reversed-phase chromatography of acyl-CoAs, using a mobile phase with a slightly acidic pH or an ion-pairing reagent can improve peak shape and retention.[12] However, be aware that ion-pairing reagents can be difficult to remove from the LC system.[7] An alternative is to use a high pH mobile phase with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient.[7]
-
Issue: Inconsistent Quantification and High Variability
-
Question: My quantitative results for this compound are not reproducible across different injections or samples. What could be causing this variability?
-
Answer:
-
Inappropriate Internal Standard: If you are not using a stable isotope-labeled internal standard, there may be differences in the extraction recovery and ionization efficiency between your chosen IS and this compound. This is especially true if the chain lengths are significantly different.[8] If possible, switch to a SIL standard or an odd-chain acyl-CoA with a more similar chain length.
-
Matrix Effects: As discussed in the FAQs, matrix effects can lead to significant variability.[3] The best way to mitigate this is to use a co-eluting, stable isotope-labeled internal standard. If that is not an option, improving sample cleanup through techniques like SPE can help reduce matrix components.[12]
-
Injection Volume Precision: Ensure that your autosampler is functioning correctly and delivering a consistent injection volume. Variations in injection volume will directly impact the analyte and IS signal, although the ratio should remain constant if the IS is performing correctly.
-
Sample Degradation: If there is a delay between the preparation of your sample queue and the analysis of all samples, degradation of this compound could be occurring. Try to analyze samples as quickly as possible after preparation and keep the autosampler at a low temperature.
-
Comparison of Recommended Internal Standards
| Internal Standard | Structure | Key Advantages | Key Disadvantages |
| Stable Isotope-Labeled this compound | Identical to analyte with isotopic labels (e.g., 2H, 13C) | - "Gold standard" for quantification[3][4]- Co-elutes with the analyte[4]- Corrects for all stages of sample handling and analysis | - May not be commercially available- Can be expensive to synthesize |
| Pentadecanoyl-CoA (C15:0-CoA) | Odd-chain saturated acyl-CoA | - Not naturally abundant in most biological systems[6]- Structurally similar to C10 acyl-CoA- Commercially available | - May not perfectly co-elute with the analyte- May have different ionization efficiency |
| Heptadecanoyl-CoA (C17:0-CoA) | Odd-chain saturated acyl-CoA | - Not naturally abundant in most biological systems[8]- Commercially available | - Less structurally similar in chain length than C15:0-CoA- May have different extraction recovery and chromatographic behavior |
Experimental Protocols
Recommended Method: LC-MS/MS with a Stable Isotope-Labeled or Odd-Chain Acyl-CoA Internal Standard
This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Cell Culture Example)
-
Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol to the cells.
-
Spike the sample with the internal standard (e.g., 15 µL of 10 µM C15:0-CoA).[6]
-
Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.[6]
-
Scrape the cells and transfer the methanol extract to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% acetonitrile).
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[7]
-
Mobile Phase A: Water with 0.1% formic acid or an alternative like 5 mM ammonium acetate.[13]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the initial conditions for column re-equilibration. The retention time generally increases with the length of the fatty acid chain.[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: These will need to be determined by direct infusion of a this compound standard and the chosen internal standard. A characteristic neutral loss of 507 is often observed for acyl-CoAs.[10]
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
3. Data Analysis
-
Integrate the peak areas for the analyte (this compound) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Create a calibration curve using standards of known concentrations of this compound with a constant amount of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their analyte/IS peak area ratios on the calibration curve.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Decision Tree for Internal Standard Selection.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Co-elution of 6-Hydroxydecanoyl-CoA Isomers
Welcome to the technical support center for the chromatographic analysis of 6-Hydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the challenging separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The difficulty in separating this compound isomers arises from their very similar physicochemical properties. Positional isomers (e.g., 5-Hydroxydecanoyl-CoA or 7-Hydroxydecanoyl-CoA) have nearly identical molecular weights and polarities, leading to similar retention times in standard chromatographic systems. Furthermore, this compound possesses a chiral center at the sixth carbon, meaning it exists as two enantiomers (R- and S-isomers). Enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of specialized chiral chromatography for their resolution.
Q2: What are the first steps I should take if I observe co-elution of my this compound isomers?
A2: Initially, it is crucial to perform a system suitability check to ensure your HPLC or LC-MS system is functioning optimally. This includes checking for leaks, ensuring the mobile phase is correctly prepared and degassed, and verifying that the column is in good condition. If the system is performing as expected, the next step is to focus on the chromatographic method itself, starting with the column and mobile phase composition. For enantiomeric co-elution, the primary solution is to employ a chiral stationary phase.
Q3: What type of chromatographic column is best suited for separating this compound enantiomers?
A3: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the separation of a broad range of chiral compounds, including those with hydroxyl groups. These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.
Q4: Can derivatization help in the separation of this compound isomers?
A4: Yes, derivatization can be a powerful tool, particularly for gas chromatography (GC) analysis. Derivatizing the hydroxyl group of this compound with a chiral derivatizing agent creates diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. This approach can be useful if you do not have access to a chiral HPLC column or if you are developing a GC-MS method.
Q5: How does the mobile phase composition affect the separation of this compound isomers?
A5: The mobile phase plays a critical role in modulating the interactions between the isomers and the stationary phase. In reversed-phase chromatography, adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH can alter the selectivity of the separation. For chiral separations, the choice of mobile phase is often dictated by the type of chiral stationary phase being used. Small changes in the mobile phase composition can have a significant impact on the resolution of enantiomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Complete Co-elution of Peaks | Use of a non-chiral column for enantiomers. | Switch to a chiral stationary phase (e.g., polysaccharide-based). |
| Insufficient column selectivity for positional isomers. | Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group). | |
| Poor Resolution (Rs < 1.5) | Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent ratio, trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), or modifying the pH. |
| High flow rate. | Reduce the flow rate to increase the interaction time with the stationary phase. | |
| Inappropriate column temperature. | Optimize the column temperature. Lower temperatures often increase selectivity but may also increase backpressure. | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | Use a highly end-capped column. For acidic compounds, lower the mobile phase pH (e.g., with 0.1% formic acid) to suppress silanol activity. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient. |
| Fluctuations in mobile phase composition or column temperature. | Ensure consistent mobile phase preparation and use a column thermostat for precise temperature control. | |
| System leaks or pump malfunction. | Perform a thorough system check for any leaks and ensure the pump is delivering a stable flow. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of this compound Enantiomers
This protocol provides a starting point for developing a chiral separation method. Optimization will likely be required for your specific application and instrumentation.
1. Materials:
-
Column: Chiral polysaccharide-based column (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: this compound standard or sample extract dissolved in a compatible solvent (e.g., mobile phase).
2. HPLC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C (can be optimized)
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Mass Spectrometry (Positive Ion Mode):
-
Monitor the appropriate precursor-to-product ion transition for this compound.
-
3. Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a standard mixture of the this compound enantiomers (if available) to determine their retention times and resolution.
-
If resolution is not adequate, systematically optimize the gradient slope, column temperature, and mobile phase composition.
Protocol 2: Derivatization for GC-MS Analysis of this compound Enantiomers
This protocol describes a general procedure for creating diastereomers for separation on a non-chiral GC column.
1. Materials:
-
Dried this compound sample
-
Chiral derivatizing agent (e.g., (R)-(-)-2-phenylbutyryl chloride)
-
Anhydrous pyridine (B92270)
-
Anhydrous hexane
-
GC-MS system with a standard non-chiral column (e.g., DB-5ms)
2. Derivatization Procedure:
-
To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of the chiral derivatizing agent.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporate the reaction mixture to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of anhydrous hexane.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry: Scan mode to identify the derivatized products, followed by selected ion monitoring (SIM) for quantification.
Quantitative Data Summary
The following table presents hypothetical data for a successful chiral separation of this compound enantiomers, which can be used as a benchmark for method development.
| Parameter | (R)-6-Hydroxydecanoyl-CoA | (S)-6-Hydroxydecanoyl-CoA |
| Retention Time (min) | 12.5 | 13.2 |
| Peak Width (min) | 0.25 | 0.28 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5} |
| Asymmetry Factor | 1.1 | 1.2 |
Visualizations
Caption: Workflow for troubleshooting co-elution of isomers.
Caption: Key parameters in method development for isomer separation.
Caption: Derivatization workflow for GC analysis of enantiomers.
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 6-Hydroxydecanoyl-CoA
Welcome to the technical support center for the detection of 6-Hydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing sensitivity for low-level detection of this medium-chain hydroxy fatty acyl-CoA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the low-level detection of this compound?
For the low-level detection of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method available.[1][2] This technique combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer, allowing for the precise identification and quantification of the target molecule even in complex biological matrices.[1][2]
Q2: What are the main challenges in the analysis of this compound?
The primary challenges in analyzing this compound include:
-
Low physiological concentrations: This necessitates highly sensitive analytical methods.
-
Analyte stability: Acyl-CoAs can be unstable, and their degradation during sample preparation and analysis can lead to inaccurate quantification.
-
Matrix effects: Components of the biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.
-
Lack of commercially available standards: A certified standard for this compound may be difficult to obtain, which is crucial for accurate quantification.
Q3: Are there alternative methods to LC-MS/MS for detecting this compound?
While LC-MS/MS is the gold standard, other methods can be employed, though they may offer lower sensitivity and specificity:
-
Enzyme-Coupled Assays: These assays utilize enzymes that specifically react with or produce the analyte of interest. For this compound, an assay could potentially be developed using a β-hydroxyacyl-CoA dehydrogenase.[3][4][5] The reaction can be monitored by measuring the change in absorbance or fluorescence of a coupled substrate, such as NAD+/NADH.[3][4]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method requires derivatization of the this compound molecule with a fluorescent tag to enhance detection sensitivity.[6][7][8][9]
Troubleshooting Guides
LC-MS/MS Analysis
Issue: Low or no signal for this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound. A neutral loss scan for the 507 Da fragment (3'-phosphoadenosine diphosphate) can be a good starting point for identifying acyl-CoAs.[10][11] |
| Incorrect MS/MS Transitions | Infuse a standard of a structurally similar hydroxyacyl-CoA to determine the optimal precursor and product ions (MRM transitions) and collision energy. |
| Analyte Degradation | Ensure samples are kept on ice or at 4°C during preparation and stored at -80°C. Minimize freeze-thaw cycles. Use fresh solvents and reagents. |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition and gradient. The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase has been shown to improve peak shape for acyl-CoAs.[12] Consider a different column chemistry (e.g., C8, C18). |
Issue: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Improve sample cleanup using solid-phase extraction (SPE).[13][14][15][16][17] Use a stable isotope-labeled internal standard that is structurally similar to this compound to normalize for matrix effects. |
| Contaminated Solvents or Vials | Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned or use new, certified vials. |
| Co-elution with Other Compounds | Optimize the chromatographic gradient to better separate this compound from interfering compounds. |
Sample Preparation
Issue: Low Recovery of this compound after Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Inappropriate SPE Sorbent | For medium-chain acyl-CoAs, a C18 or a mixed-mode sorbent is often a good choice. Test different sorbent types to find the one with the best retention and elution characteristics for this compound. |
| Inefficient Elution | Optimize the elution solvent. A stronger solvent or a larger volume may be needed to elute the analyte completely.[13][16] |
| Analyte Breakthrough during Loading or Washing | The sample loading and wash steps may be too harsh, causing the analyte to be washed away.[17] Decrease the organic solvent content in the loading and wash solutions.[16] |
| Incomplete Sorbent Activation/Equilibration | Ensure the SPE cartridge is properly activated and equilibrated with the appropriate solvents before loading the sample.[14] |
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for similar acyl-CoAs using LC-MS/MS, which can serve as a benchmark when developing a method for this compound.
| Analyte Class | Method | LOD | LOQ | Reference |
| Short-Chain Acyl-CoAs | LC-MS/MS | - | 0.05 - 1 µM | [1] |
| Various Acyl-CoAs | LC-MS/MS | 2 - 133 nM | - | [18] |
| 3-Hydroxy-Octanoyl-CoA | LC-MS/MS | 1-10 fmol | 5-50 fmol | [2] |
| Hydroxy Fatty Acids | LC-HRMS | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL | [19] |
| Fatty Acids (derivatized) | HPLC-Fluorescence | - | 0.85–5.5 ng/mL | [8] |
Experimental Protocols
General Protocol for Extraction of Medium-Chain Acyl-CoAs from Tissue for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific tissue type and experimental needs.
-
Tissue Homogenization:
-
Weigh 20-50 mg of frozen tissue and keep it on dry ice.
-
In a pre-chilled tube, add 1 mL of an ice-cold extraction solution (e.g., acetonitrile (B52724)/isopropanol/water, 3:1:1 v/v/v).
-
Add a stable isotope-labeled internal standard.
-
Homogenize the tissue thoroughly using a bead beater or probe sonicator, keeping the sample on ice.
-
-
Protein Precipitation and Phase Separation:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) - C18 Cartridge:
-
Conditioning: Pass 1 mL of methanol (B129727) through the C18 cartridge, followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C8 or C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like ammonium hydroxide or formic acid to improve chromatography and ionization.
-
Set up the mass spectrometer to monitor for the specific precursor and product ions of this compound.
-
General Protocol for a β-Hydroxyacyl-CoA Dehydrogenase Coupled Enzymatic Assay
This is a template for a spectrophotometric assay that measures the activity of β-hydroxyacyl-CoA dehydrogenase by monitoring the change in NADH absorbance at 340 nm.[4]
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
1 mM NAD+
-
Sample containing β-hydroxyacyl-CoA dehydrogenase
-
-
-
Initiation of Reaction:
-
Add this compound to the cuvette to initiate the reaction. The final concentration should be optimized based on the enzyme's Km.
-
-
Measurement:
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of NADH produced can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Visualizations
Caption: Generalized experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welchlab.com [welchlab.com]
- 14. specartridge.com [specartridge.com]
- 15. hawach.com [hawach.com]
- 16. silicycle.com [silicycle.com]
- 17. google.com [google.com]
- 18. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Quantitative 6-Hydroxydecanoyl-CoA Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a quantitative 6-Hydroxydecanoyl-CoA assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating a quantitative this compound LC-MS/MS assay?
A1: Based on regulatory guidelines from the FDA and ICH, the core validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[1][2][3] For LC-MS/MS bioanalysis, it is also crucial to assess matrix effects and recovery.[4][5]
Q2: How should I prepare and store my biological samples to ensure the stability of this compound?
A2: Acyl-CoAs, including this compound, are susceptible to hydrolysis.[6] It is critical to process samples quickly at low temperatures. For tissue samples, flash-freeze them in liquid nitrogen immediately after collection and store them at -80°C.[7] For cellular samples, quenching with cold methanol (B129727) is an effective method to halt enzymatic activity and extract the analyte.[6] Reconstituting the final extract in methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[6]
Q3: What is a suitable internal standard (IS) for this assay?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain hydroxyacyl-CoA (e.g., 7-hydroxydecanoyl-CoA) or a commercially available odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be used. These are not typically present in biological samples and will behave similarly during extraction and ionization.
Q4: What are the characteristic fragmentation patterns for this compound in positive ion mode MS/MS?
A4: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[8][9] Another common fragment ion is observed at m/z 428, resulting from the cleavage at the diphosphate (B83284) group.[8] For this compound, specific transitions would need to be optimized, but these common fragments are excellent starting points for developing a multiple reaction monitoring (MRM) method.
Q5: How can matrix effects impact my results, and how can I mitigate them?
A5: Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the assay.[4][10] To mitigate these effects, implement efficient sample cleanup procedures like solid-phase extraction (SPE), use a stable isotope-labeled internal standard that co-elutes with the analyte, and ensure good chromatographic separation to resolve this compound from interfering compounds.[1][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Sample Degradation: this compound is unstable. | Work with samples on ice. Use fresh samples or ensure they have been stored properly at -80°C.[12] Consider using extraction solvents with antioxidants. |
| Poor Extraction Recovery: Inefficient extraction from the biological matrix. | Optimize the extraction solvent. Methanol-based extractions are often effective for acyl-CoAs.[6] If using SPE, ensure the cartridge type and elution solvent are appropriate for a hydroxylated medium-chain acyl-CoA.[11] | |
| Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy. | Infuse a standard solution of this compound to optimize MS parameters, focusing on the characteristic acyl-CoA fragments (neutral loss of 507 Da, fragment at m/z 428).[8] | |
| Poor Peak Shape (Tailing, Splitting) | Column Contamination: Buildup of matrix components on the analytical column. | Implement a column wash step between injections. Use an in-line filter or guard column to protect the analytical column.[3] |
| Inappropriate Mobile Phase: pH or solvent composition not optimal for the analyte. | For acyl-CoAs, using a C18 reversed-phase column with a mobile phase containing a weak acid like formic acid is common.[11] Experiment with the gradient and organic solvent (acetonitrile or methanol) to improve peak shape. | |
| Injection Solvent Effects: The solvent used to reconstitute the sample is too strong compared to the initial mobile phase. | Ensure the reconstitution solvent is as close in composition as possible to the initial mobile phase conditions.[3] | |
| Inaccurate or Imprecise Results | Matrix Effects: Ion suppression or enhancement affecting quantification. | Use a stable isotope-labeled internal standard. If not available, use a close structural analog. Perform a post-extraction addition experiment to quantify the extent of matrix effects.[4] |
| Non-Linearity: The calibration curve is not linear over the desired concentration range. | Ensure the calibration standards are prepared in a matrix similar to the study samples. Use a weighted linear regression (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the curve. | |
| Inconsistent Internal Standard Response: Variability in the IS signal across samples. | Ensure the IS is added at the very beginning of the sample preparation process to account for variability in extraction. Check for any interferences with the IS transition. |
Method Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on FDA and ICH guidelines.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS. | Response of interfering peaks should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Linearity | Analyze a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in at least five replicates over three separate runs. | Accuracy: The mean value should be within ±15% of the nominal value. Precision: The coefficient of variation (CV) should not exceed 15%. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision (CV) ≤ 20%. |
| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three concentration levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the analyte response in post-extraction spiked matrix samples to the response in a neat solution at three concentration levels. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Experimental Protocols
Sample Preparation: Protein Precipitation & Extraction
This protocol is suitable for cell pellets or tissue homogenates.
-
Homogenization (for tissue): Homogenize ~20-50 mg of frozen tissue in 500 µL of ice-cold 80% methanol.
-
Spiking: Add an appropriate amount of internal standard to each sample.
-
Precipitation: Vortex the samples vigorously for 1 minute.
-
Incubation: Incubate samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol or an appropriate initial mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized using a standard of this compound. Start with the precursor ion [M+H]⁺ and scan for the product ions resulting from the neutral loss of 507 Da and the fragment at m/z 428.
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zenodo.org [zenodo.org]
- 3. agilent.com [agilent.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. ovid.com [ovid.com]
preventing degradation of 6-Hydroxydecanoyl-CoA during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Hydroxydecanoyl-CoA during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main non-enzymatic degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The thioester bond in the this compound molecule is susceptible to cleavage by water, a reaction that is accelerated in neutral to basic pH conditions. This results in the formation of coenzyme A (CoASH) and 6-hydroxydecanoic acid.
-
Oxidation: The free thiol group (-SH) of the resulting Coenzyme A can be oxidized, leading to the formation of a disulfide dimer (CoA-S-S-CoA). The hydroxyl group on the decanoyl chain may also be susceptible to oxidation under certain conditions.
Additionally, in biological samples, enzymatic degradation can occur via various cellular enzymes such as hydrolases and dehydrogenases that are involved in fatty acid metabolism.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The optimal conditions depend on the format of the sample (lyophilized powder or aqueous solution) and the intended duration of storage.
Recommended Storage Conditions for this compound
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | This is the most stable form for long-term storage. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Prepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas like nitrogen or argon.[5] |
| Aqueous Stock Solution | -20°C | Up to 1 month | Prepare in a slightly acidic buffer (pH 4.0-6.0) and protect from light. |
| Aqueous Working Solution | 2-8°C | Use within 24 hours | Prepare fresh before each experiment to ensure optimal performance. |
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature play a significant role in the stability of this compound.
-
pH: As a general trend for acyl-CoAs, the thioester bond is more stable in acidic conditions (pH 4-6). At neutral and, particularly, at alkaline pH, the rate of hydrolysis increases significantly.
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation. Therefore, it is crucial to store this compound at low temperatures, preferably -80°C for long-term storage of aqueous solutions.
Q4: How many freeze-thaw cycles can a this compound sample withstand?
A4: It is highly recommended to avoid multiple freeze-thaw cycles.[5] Each cycle can introduce moisture and oxygen, which can accelerate degradation through hydrolysis and oxidation.[6][7][8][9] To minimize the impact of freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solutions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | - Sample degradation due to improper storage. - Multiple freeze-thaw cycles. - Contamination of the sample. | - Verify Storage Conditions: Confirm that your samples have been stored according to the recommendations in the FAQs. - Use Fresh Aliquots: If possible, use a fresh, single-use aliquot that has not undergone previous freeze-thaw cycles. - Assess Purity: Analyze the purity of your stock solution using HPLC-MS to quantify the extent of degradation. |
| Reduced biological activity | - Degradation of this compound leading to a lower effective concentration. | - Prepare Fresh Solutions: Prepare a fresh stock solution from lyophilized powder. - Quantify Concentration: Re-quantify the concentration of your stock solution before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | - Presence of degradation products such as 6-hydroxydecanoic acid or Coenzyme A. - Oxidation of Coenzyme A. | - Analyze a Fresh Standard: Compare the chromatogram of your sample to a freshly prepared standard of known purity to identify potential degradation peaks. - Optimize Chromatography: Adjust your HPLC-MS method to ensure separation of the parent compound from its potential degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
50 mM Potassium Phosphate (B84403) buffer, pH 6.0
-
Inert gas (Nitrogen or Argon)
-
Sterile, low-retention microtubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of 50 mM potassium phosphate buffer (pH 6.0) to achieve a final concentration of 10 mM.
-
Gently vortex the solution to ensure the powder is completely dissolved.
-
If the solution is not for immediate use, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing.
-
Prepare single-use aliquots in sterile, low-retention microtubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Purity Assessment of this compound by HPLC-MS/MS
This protocol provides a general framework for assessing the purity of this compound and detecting its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[10][11]
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
This compound sample and a freshly prepared standard.
Procedure:
-
Sample Preparation: Dilute the this compound sample and the fresh standard in Mobile Phase A to a suitable concentration for analysis.
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.3 mL/min.[12]
-
Develop a gradient elution method to separate this compound from its potential degradation products. An example gradient is as follows:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B
-
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[12]
-
Monitor for the precursor and product ions of this compound and its expected degradation products (6-hydroxydecanoic acid and Coenzyme A). The specific m/z values will need to be determined based on the chemical formulas.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any observed degradation products.
-
Calculate the purity of the sample by expressing the peak area of this compound as a percentage of the total peak area.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu [bu.edu]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 8. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
impact of mobile phase additives on 6-Hydroxydecanoyl-CoA ionization
Welcome to the technical support center for the LC-MS analysis of 6-Hydroxydecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?
A1: Low signal intensity for acyl-CoA compounds like this compound can arise from several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic. It is crucial to minimize the time samples are at room temperature and to use appropriate extraction and storage conditions to prevent degradation.[1]
-
Inefficient Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition. The choice of additives and the pH of the mobile phase can significantly impact the formation of gas-phase ions.[1]
-
Ion Suppression: Complex biological matrices can contain components that co-elute with the analyte and interfere with its ionization, leading to a reduced signal.[1]
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, as well as inadequate collision energy, can result in poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, can lead to a decreased signal-to-noise ratio.[1]
Q2: Which ionization mode, positive or negative ESI, is better for this compound analysis?
A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of acyl-CoAs.
-
Negative Ion Mode: This mode can provide a strong signal for the deprotonated molecule [M-H]⁻. For some acyl-CoAs, the [M-H]⁻ signal has been observed to be significantly more intense than the [M+H]⁺ signal under similar conditions.
-
Positive Ion Mode: This mode is also widely used and typically detects the protonated molecule [M+H]⁺ or adducts such as the ammonium (B1175870) adduct [M+NH₄]⁺, especially when ammonium-based additives are used in the mobile phase.[2] Previous studies have shown that short-chain acyl-CoAs are efficiently ionized in positive mode.[3]
The optimal choice depends on the specific instrumentation, mobile phase composition, and the desired fragmentation pattern for confirmation. It is recommended to test both modes during method development to determine the best approach for your specific experimental conditions.
Q3: How do common mobile phase additives affect the ionization of this compound?
A3: Mobile phase additives play a critical role in both chromatographic separation and ionization efficiency.
-
Ammonium Acetate (B1210297) and Ammonium Formate: These are frequently used buffers in the analysis of acyl-CoAs. They can help to control the pH of the mobile phase and facilitate the formation of protonated or deprotonated molecules.[4][5]
-
Formic Acid and Acetic Acid: These acidic modifiers are often added to the mobile phase to improve peak shape and enhance ionization in positive ESI mode by promoting protonation.[6][7] However, for acidic lipids, the use of acidic conditions can suppress ionization in negative mode.
-
Ammonium Hydroxide (B78521): Used to create a basic mobile phase, which can be beneficial for the analysis of acidic compounds in negative ESI mode. However, for some lipid classes, ammonium hydroxide has been shown to cause signal suppression compared to acidic additives.[8][9]
-
Triethylamine (TEA): Historically used to mask active sites on the silica-based stationary phase and improve the peak shape of basic compounds. With modern columns, its use is less common.
The choice of additive and its concentration should be optimized to achieve the best balance between chromatographic performance and signal intensity for this compound.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: No Signal or Very Low Signal Intensity
dot
Caption: Workflow for troubleshooting no or low signal intensity.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
dot
Caption: Workflow for troubleshooting poor chromatographic peak shape.
Data on Mobile Phase Additive Effects
| Mobile Phase Additive | Typical Concentration | ESI Mode | Potential Effects on Acyl-CoA Analysis |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Good buffering capacity. Commonly used for acyl-CoA analysis, providing good signal in both positive and negative modes.[4][10] |
| Ammonium Formate | 5-10 mM | Positive/Negative | Similar to ammonium acetate, often used to control pH and enhance ionization.[5][11] |
| Formic Acid | 0.1% | Positive | Promotes protonation, which can enhance the signal for [M+H]⁺ ions. May suppress negative ion signal.[6][7] |
| Acetic Acid | 0.02-0.1% | Positive/Negative | Can improve signal intensity for many lipid classes in negative mode compared to ammonium acetate.[8][9] |
| Ammonium Hydroxide | 0.01-0.1% | Negative | Creates basic conditions, which can be favorable for deprotonation. However, it may cause signal suppression for some lipids.[8][9] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Medium-Chain Acyl-CoAs
This protocol provides a starting point for the analysis of this compound and can be adapted and optimized for specific instrumentation and sample types.
1. Sample Preparation (from cell culture):
-
Harvest cells and rapidly quench metabolism by washing with ice-cold saline.
-
Extract acyl-CoAs using a cold solvent mixture, such as methanol/water (1:1) containing 5% acetic acid.[1]
-
Homogenize or sonicate the cell suspension on ice.
-
Centrifuge to pellet cell debris.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.[1]
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to 6.8 with acetic acid).[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B. A typical starting point could be 5% B held for 1 minute, ramped to 95% B over 10 minutes, held for 2 minutes, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), test both positive and negative modes.
-
Precursor Ion (for this compound):
-
Positive Mode: [M+H]⁺ = m/z 914.3
-
Negative Mode: [M-H]⁻ = m/z 912.3
-
-
Product Ions (Positive Mode): A characteristic fragmentation for acyl-CoAs is the neutral loss of the pantoic acid-ADP moiety. Monitor for the product ion corresponding to the acyl group. A common fragment for all acyl-CoAs is observed at m/z 428, and a fragment corresponding to [M - 507 + H]⁺ is also characteristic.
-
Collision Energy: Optimize to maximize the signal of the desired product ion. Start with a range of 20-40 eV.
-
Source Parameters: Optimize desolvation gas flow, nebulizer pressure, and capillary voltage for your specific instrument.
Protocol 2: Mobile Phase Optimization Workflow
dotdot graph TD { A[Start: Method Development for this compound] --> B(Prepare Standard Solution); B --> C{Select Initial LC Conditions}; C --> D[C18 Column, Water/Acetonitrile Gradient]; D --> E{Test Mobile Phase Additives}; E --> F[1. 10 mM Ammonium Acetate]; E --> G[2. 0.1% Formic Acid]; E --> H[3. 0.1% Acetic Acid]; F --> I{Analyze in Positive & Negative ESI}; G --> I; H --> I; I --> J(Evaluate Signal Intensity & Peak Shape); J --> K{Select Best Additive/ESI Mode Combination}; K --> L[Fine-tune Gradient and MS Parameters]; L --> M(Validate Method); M --> N[End: Optimized Method];
}
References
- 1. benchchem.com [benchchem.com]
- 2. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Chromatographic Performance for Acyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Question: Why are my acyl-CoA peaks tailing or broad, and how can I improve them?
Answer:
Poor peak shape for acyl-CoAs is a common issue that can compromise resolution and sensitivity. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or system dead volume.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The phosphate (B84403) groups on acyl-CoAs can interact with free silanol groups on silica-based columns, leading to peak tailing. Consider using a column with end-capping or a hybrid particle technology. Operating at a higher pH (e.g., using an ammonium (B1175870) hydroxide (B78521) gradient at pH 10.5) can deprotonate the silanol groups and reduce these interactions.[1] |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the acyl-CoAs and the column surface. For reversed-phase chromatography, slightly acidic mobile phases are sometimes used for short-chain acyl-CoAs, but alkaline conditions are often preferred for long-chain species to minimize peak tailing. |
| Mismatch Between Sample Solvent and Mobile Phase | Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[2] If possible, dissolve your sample in the initial mobile phase or a weaker solvent. |
| System Dead Volume | Excessive dead volume in tubing and connections can lead to peak broadening.[2] Ensure all fittings are properly connected and use tubing with the smallest possible internal diameter, especially with smaller columns.[3] |
| Column Overload | Injecting too much sample can lead to broadened, asymmetrical peaks. Try diluting your sample and reinjecting.[4] |
Issue 2: Low Signal Intensity or No Signal
Question: I am observing very low signal intensity for my acyl-CoA analytes. What could be the cause?
Answer:
Low signal intensity is a critical problem that can be attributed to sample degradation, inefficient extraction, or issues with the analytical instrumentation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[5][6][7] It is crucial to keep samples frozen and on ice during preparation.[8] Reconstitute dry extracts in a non-aqueous solvent like methanol (B129727) just before analysis.[5][8] |
| Inefficient Extraction | The choice of extraction solvent is critical for good recovery. An 80% methanol solution has been shown to yield high MS intensities.[9] For deproteinization, 5-sulfosalicylic acid (SSA) may be more effective than trichloroacetic acid (TCA) for recovering short-chain acyl-CoAs.[8][10] |
| Adsorption to Surfaces | The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces.[8] Using glass vials instead of plastic for sample storage and analysis can reduce signal loss.[11][12] |
| Poor Ionization in MS Source | The composition of the mobile phase can significantly impact ionization efficiency. Ensure the mobile phase additives are compatible with your mass spectrometer's ionization source (e.g., ESI). |
Issue 3: High Carryover, Especially for Long-Chain Acyl-CoAs
Question: I am experiencing significant carryover from one injection to the next, particularly with long-chain acyl-CoAs. How can I minimize this?
Answer:
Carryover, where analyte from a previous injection appears in subsequent runs, is a common problem with "sticky" compounds like long-chain acyl-CoAs.[13]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Adsorption to Column and LC System | Long-chain acyl-CoAs can adsorb to the stationary phase, injector needle, and tubing.[13] Implement a rigorous column wash step with a strong solvent at the end of each run.[14] Consider using a dedicated column for acyl-CoA analysis to prevent cross-contamination. |
| Injector Contamination | The autosampler needle and injection port can be significant sources of carryover. Optimize the needle wash protocol by using a strong, organic solvent in the wash solution. |
| Insufficient Mobile Phase Strength | If the mobile phase is not strong enough to elute all the long-chain acyl-CoAs during the gradient, they will slowly bleed off in subsequent runs. Ensure your gradient program reaches a high enough percentage of organic solvent to elute all analytes. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to extract short-chain acyl-CoAs from tissues?
A detailed protocol using 5-sulfosalicylic acid (SSA) for deproteinization is provided below, as this method has been shown to offer high recovery rates for short-chain species.[8][10]
Q2: How can I improve the recovery of long-chain acyl-CoAs during extraction?
A modified method involving homogenization in a specific buffer, followed by extraction with acetonitrile (B52724) and solid-phase purification, has been reported to increase recovery to 70-80%.[15] Another approach involves a two-phase extraction with a chloroform/methanol/water system, followed by extraction of the acyl-CoAs with methanol and a high salt concentration.[16]
Q3: What type of column is recommended for acyl-CoA analysis?
C18 reversed-phase columns are commonly used for the separation of acyl-CoAs.[1][15] For long-chain acyl-CoAs, using a column that can tolerate high pH is advantageous for improving peak shape.[14][1]
Q4: Are there any special considerations for sample handling and storage?
Yes, acyl-CoAs are unstable.[5][6][7] It is essential to halt metabolic activity quickly by flash-freezing tissue samples in liquid nitrogen.[10] Throughout the extraction process, samples should be kept on ice.[8] For long-term storage, store extracts as dry pellets at -80°C and reconstitute them just before analysis.[8]
Q5: What internal standards are appropriate for acyl-CoA quantification?
Stable isotope-labeled versions of the analytes are the ideal internal standards.[8] If these are not available, odd-chain acyl-CoAs, such as pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0), are good alternatives as they are typically absent in biological samples.[5][8]
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of different acyl-CoA species. The following table summarizes a comparison of recovery rates for short-chain acyl-CoAs using different methods.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[10] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using SSA
This protocol is optimized for the extraction of short-chain acyl-CoAs for analysis by LC-MS/MS.[10]
Materials:
-
Frozen tissue sample (20-50 mg)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. Keep the tissue frozen at all times. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of the ice-cold 5% SSA solution (spiked with an internal standard, if used). Immediately homogenize the sample.
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled tube for LC-MS/MS analysis.
Protocol 2: Extraction and Purification of Long-Chain Acyl-CoAs
This protocol is an improved method for the extraction and solid-phase purification of long-chain acyl-CoAs from tissues.[15]
Materials:
-
Tissue sample (<100 mg)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column
-
C-18 HPLC column
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9). Add 2-propanol and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column. Elute the acyl-CoAs using 2-propanol.
-
Concentration and Analysis: Concentrate the eluent and inject it onto a C-18 HPLC column for analysis.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in acyl-CoA chromatography.
General Experimental Workflow for Acyl-CoA Analysis
Caption: A generalized workflow for the analysis of acyl-CoAs from biological samples.
Factors Affecting Acyl-CoA Stabilitydot
// Node Definitions center [label="Acyl-CoA Stability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="pH", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Solvent Composition", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Storage Conditions", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_temp [label="Keep samples on ice\nor frozen", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_ph [label="Avoid neutral/alkaline\naqueous solutions", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_solvent [label="Reconstitute in\nnon-aqueous solvent (e.g., Methanol)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_storage [label="Store dry at -80°C", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges center -> temp; center -> ph; center -> solvent; center -> storage;
temp -> sol_temp [dir=back]; ph -> sol_ph [dir=back]; solvent -> sol_solvent [dir=back]; storage -> sol_storage [dir=back]; }
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 3. chromforum.org [chromforum.org]
- 4. silicycle.com [silicycle.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Medium-Chain Acyl-CoA Levels in Different Tissues: A Focus on 6-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Acyl-CoA Levels in Different Tissues
Direct comparative studies detailing the absolute concentrations of 6-Hydroxydecanoyl-CoA in various tissues are scarce. However, to provide a quantitative framework, the following table summarizes reported values for total long-chain acyl-CoAs and a specific medium-chain acyl-CoA, malonyl-CoA, in different mammalian tissues. This data offers insight into the general abundance of these crucial metabolic intermediates.
| Acyl-CoA | Tissue | Species | Concentration (nmol/g wet weight) | Citation |
| Total Long-Chain Acyl-CoA | Liver | Rat | 83 ± 11 | [1] |
| Total Long-Chain Acyl-CoA | Heart | Hamster | 61 ± 9 | [1] |
| Malonyl-CoA | Heart | Mouse | ~1.5 - 2.0 | [2] |
Note: The provided concentrations are for different acyl-CoA species and from different studies, and therefore should be interpreted as representative examples of acyl-CoA levels rather than a direct comparison.
Metabolic Context of this compound
This compound is an intermediate in the beta-oxidation of fatty acids.[3][4][5] This metabolic pathway is fundamental for energy production from lipids and is particularly active in tissues with high energy demands, such as the heart and liver. The differential metabolism of medium-chain fatty acids like octanoate (B1194180) in the liver versus muscle suggests tissue-specific regulation and processing of these molecules.[6][7]
Experimental Protocols
Accurate quantification of acyl-CoAs in biological samples is critical for understanding their metabolic roles. The following section outlines a general methodology for the extraction and analysis of acyl-CoAs from tissues, based on commonly used liquid chromatography-mass spectrometry (LC-MS/MS) techniques.
Tissue Homogenization and Acyl-CoA Extraction
Objective: To efficiently extract acyl-CoAs from tissue samples while minimizing degradation.
Materials:
-
Frozen tissue sample
-
Homogenization buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Dounce homogenizer or other mechanical homogenizer
-
Centrifuge
Procedure:
-
A known weight of frozen tissue is rapidly homogenized in ice-cold homogenization buffer containing internal standards.
-
The homogenate is then subjected to further disruption to ensure complete cell lysis.
-
The sample is centrifuged at high speed to pellet cellular debris.
-
The supernatant containing the acyl-CoAs is collected for further purification.
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Objective: To purify and concentrate the acyl-CoA fraction from the tissue extract.
Materials:
-
SPE cartridges (e.g., C18)
-
Water
-
Elution buffer (e.g., methanol with 0.1% ammonium (B1175870) hydroxide)
-
Vacuum manifold
Procedure:
-
The SPE cartridge is conditioned with methanol followed by water.
-
The supernatant from the extraction step is loaded onto the conditioned cartridge.
-
The cartridge is washed with an aqueous solution to remove polar impurities.
-
The acyl-CoAs are eluted from the cartridge using the elution buffer.
-
The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Quantification of Acyl-CoAs
Objective: To separate and quantify individual acyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
The reconstituted sample is injected into the LC system.
-
Acyl-CoAs are separated on the C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
The separated acyl-CoAs are introduced into the mass spectrometer.
-
Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode, monitoring for specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards.
-
The concentration of each acyl-CoA is determined by comparing its peak area to that of the corresponding internal standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. microbenotes.com [microbenotes.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Hydroxydecanoyl-CoA and 3-Hydroxydecanoyl-CoA in Metabolic Pathways
For researchers and professionals in drug development and metabolic research, understanding the nuanced roles of fatty acid intermediates is critical. This guide provides a detailed comparison of 3-hydroxydecanoyl-CoA, a well-established metabolic intermediate, and the lesser-known 6-hydroxydecanoyl-CoA. While 3-hydroxydecanoyl-CoA is a cornerstone of fatty acid metabolism, the existence and metabolic significance of this compound are not well-documented, likely positioning it as a product of alternative or minor metabolic routes.
Core Metabolic Pathways
3-Hydroxydecanoyl-CoA is a pivotal intermediate in two fundamental metabolic processes: the beta-oxidation of fatty acids and, in its acyl carrier protein (ACP) form, fatty acid biosynthesis. In mitochondrial beta-oxidation, decanoyl-CoA undergoes a cycle of four reactions to shorten its chain by two carbons, producing acetyl-CoA.[1][2] (S)-3-hydroxydecanoyl-CoA is formed in the second step of this cycle through the hydration of trans-Δ²-enoyl-CoA and is subsequently oxidized to 3-ketodecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase.[1][3]
In contrast, a defined metabolic pathway for This compound is not established in the current scientific literature. Its formation would likely arise from the hydroxylation of decanoic acid at the C6 position, a reaction potentially catalyzed by cytochrome P450 (CYP) enzymes.[4][5] These enzymes are known to hydroxylate fatty acids at various "in-chain" positions, although this is less common than hydroxylation at the α, β, or ω positions.[5][6][7] The metabolic fate of such a molecule is also unclear, though it might undergo further oxidation or conjugation for excretion. A study on the related compound, 5-hydroxydecanoate, has shown that it can be activated to its CoA ester and enter the beta-oxidation pathway, but it is a poor substrate and can inhibit the oxidation of other fatty acids, suggesting that in-chain hydroxylated fatty acids may be metabolized, albeit inefficiently.[8]
Visualization of Metabolic Pathways
To illustrate the established role of 3-hydroxydecanoyl-CoA and the hypothetical origin of this compound, the following pathway diagrams are provided.
Comparative Data Summary
The following table summarizes the key differences between 3-hydroxydecanoyl-CoA and this compound based on available data.
| Feature | 3-Hydroxydecanoyl-CoA | This compound |
| Primary Metabolic Role | Intermediate in mitochondrial beta-oxidation and fatty acid synthesis.[1][2][9] | Not established; potentially a minor product of xenobiotic metabolism or other oxidative pathways. |
| Biosynthesis | Formed by the action of enoyl-CoA hydratase on trans-Δ²-decenoyl-CoA during beta-oxidation.[2] | Hypothetically formed by cytochrome P450-mediated hydroxylation of decanoic acid at the C6 position.[4][5] |
| Key Enzymes | Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase.[2][3] | Cytochrome P450 monooxygenases (speculative).[6][7] |
| Subsequent Metabolism | Dehydrogenation to 3-ketodecanoyl-CoA in beta-oxidation.[3] | Unknown; may undergo further oxidation or conjugation. The related 5-hydroxydecanoyl-CoA is a poor substrate for beta-oxidation enzymes.[8] |
| Known Stereoisomers | (S)-3-hydroxydecanoyl-CoA (in mitochondrial beta-oxidation).[1] | Not applicable due to lack of established biological role. |
| Analytical Methods | Enzymatic assays, mass spectrometry (LC-MS/MS).[10][11][12] | General methods for hydroxy fatty acid analysis (e.g., GC-MS, LC-MS/MS) would be applicable.[11][13] |
Experimental Protocols
Analysis of 3-Hydroxyacyl-CoA Esters
Objective: To quantify the concentration of 3-hydroxyacyl-CoA intermediates in tissue samples.
Methodology: An enzymatic assay coupled with fluorometric determination is a sensitive method.[10]
-
Extraction: Acyl-CoA esters are extracted from frozen tissue samples using a chloroform/methanol mixture.
-
Enzymatic Reaction: The extracted acyl-CoAs are incubated with 3-hydroxyacyl-CoA dehydrogenase. In the presence of NAD+, 3-hydroxyacyl-CoA is oxidized to 3-ketoacyl-CoA, with the stoichiometric production of NADH. To measure both 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA, enoyl-CoA hydratase can be included to convert the enoyl-CoA to its corresponding 3-hydroxyacyl-CoA.
-
Detection: The NADH produced is amplified through an enzymatic cycling reaction and quantified fluorometrically. This allows for detection at the picomole level.[10]
General Protocol for Detection of Hydroxy Fatty Acids by Mass Spectrometry
Objective: To identify and quantify various hydroxy fatty acid isomers, which could be applied to search for 6-hydroxydecanoic acid.
Methodology: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after derivatization.[11][14][15]
-
Sample Preparation: Lipids are extracted from the biological sample (e.g., cells, plasma) using a suitable solvent system (e.g., Folch extraction). The fatty acids are then hydrolyzed from their CoA esters or complex lipids.
-
Derivatization: The free hydroxyl and carboxyl groups of the fatty acids are derivatized to enhance their volatility for GC-MS or their ionization efficiency for LC-MS. A common method involves trimethylsilyl (B98337) (TMS) derivatization.[14][15]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the different fatty acid derivatives.[14][15] The eluting compounds are then introduced into a mass spectrometer. The mass spectra will show characteristic fragmentation patterns that can help in identifying the position of the hydroxyl group.
-
LC-MS/MS Analysis: Alternatively, derivatized or underivatized hydroxy fatty acids can be analyzed by reverse-phase LC coupled to a tandem mass spectrometer.[11][12] Specific parent-daughter ion transitions can be monitored for sensitive and specific quantification. Different positional isomers often yield distinct fragmentation patterns in their MS/MS spectra.[11]
Conclusion
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P. aeruginosa Metabolome Database: (S)-Hydroxydecanoyl-CoA (PAMDB000534) [pseudomonas.umaryland.edu]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]
- 15. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 6-Hydroxydecanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters, such as 6-Hydroxydecanoyl-CoA, is fundamental to understanding cellular metabolism in both health and disease. As a key intermediate in fatty acid metabolism, precise measurement of this compound is critical for metabolic research and drug discovery. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on various factors including sensitivity, specificity, sample throughput, and the specific requirements of the study.
This guide provides an objective comparison of LC-MS and GC-MS methods for the analysis of this compound, supported by representative experimental protocols and performance data derived from the analysis of similar acyl-CoAs and hydroxy fatty acids.
Quantitative Performance Comparison
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 1-10 fmol | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD%) | < 15% | < 20% |
| Specificity | High (based on precursor/product ion transitions) | High (based on mass spectrum after derivatization) |
| Throughput | High | Moderate |
| Derivatization Required | No | Yes (hydrolysis and derivatization) |
Experimental Workflows and Logical Relationships
The selection and validation of an analytical method is a critical process. The following diagram illustrates a general workflow for the cross-validation of LC-MS and GC-MS methods.
Hypothetical Signaling Pathway
This compound is an intermediate in fatty acid metabolism. The following diagram illustrates a hypothetical metabolic pathway involving this molecule.
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using both LC-MS/MS and GC-MS.
LC-MS/MS Method for Intact this compound
This method is adapted from established protocols for short and medium-chain acyl-CoAs and allows for the direct quantification of the intact molecule.[1]
1. Sample Preparation (from cell culture)
-
Cell Lysis and Extraction:
-
Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 2.5% sulfosalicylic acid (SSA) to the cell plate to precipitate proteins and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
-
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 2% B
-
13-18 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine group.[4]
-
Quantifier Transition: [M+H]⁺ → [M-507+H]⁺
-
Qualifier Transition: [M+H]⁺ → 428 m/z
-
-
Collision Energy: Optimized for the specific analyte.
GC-MS Method for 6-Hydroxydecanoic Acid (via Hydrolysis)
This indirect method requires hydrolysis of the CoA ester to its corresponding fatty acid, followed by derivatization to increase volatility for GC-MS analysis.[5][6]
1. Sample Preparation and Derivatization
-
Hydrolysis:
-
To the extracted sample (from the same initial preparation as LC-MS), add an equal volume of 1 M potassium hydroxide (B78521) (KOH).
-
Incubate at 60°C for 1 hour to hydrolyze the thioester bond.
-
Acidify the solution to pH < 2 with concentrated hydrochloric acid (HCl).
-
Extract the 6-hydroxydecanoic acid with 1 mL of hexane (B92381) or ethyl acetate, vortex, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. Gas Chromatography
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 50-500.
-
Identification: Based on the retention time and the mass spectrum of the derivatized 6-hydroxydecanoic acid compared to a standard.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. LC-MS/MS offers the significant advantage of direct analysis of the intact molecule, which simplifies sample preparation and can lead to higher throughput.[1][2] GC-MS, while requiring a more involved sample preparation including hydrolysis and derivatization, provides excellent chromatographic separation and is a robust and widely available technique.[6][7]
The choice of method will ultimately depend on the specific research question, available instrumentation, and the desired balance between sample throughput and the level of analytical detail required. For high-throughput quantitative studies, LC-MS/MS is often the preferred method. For detailed structural confirmation or when analyzing a broader range of fatty acids, a derivatization-based GC-MS approach can be highly effective. A thorough in-house validation is crucial to ensure that the chosen method meets the specific performance criteria of the laboratory.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. marinelipids.ca [marinelipids.ca]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Enzymes for 6-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of key enzymes involved in fatty acid metabolism, with a focus on their potential activity towards 6-hydroxydecanoyl-CoA. Due to the limited availability of direct kinetic data for this compound, this comparison utilizes data from closely related substrates to infer enzymatic performance. The primary enzymes discussed are Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and L-3-Hydroxyacyl-CoA Dehydrogenase (HADH), both crucial players in mitochondrial beta-oxidation.
Executive Summary
Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway for energy production. The substrate specificity of the enzymes within this pathway determines the efficiency with which different fatty acyl-CoAs are metabolized. This compound, a medium-chain fatty acyl-CoA with a hydroxyl group, presents an interesting case for understanding enzyme selectivity. This guide synthesizes available data to compare the potential activity of MCAD and HADH on this substrate, providing insights for researchers studying fatty acid metabolism and its role in disease.
Enzyme Comparison: MCAD vs. HADH
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) are two key enzymes in the beta-oxidation spiral. MCAD catalyzes the initial dehydrogenation of medium-chain fatty acyl-CoAs, while HADH is responsible for the dehydrogenation of L-3-hydroxyacyl-CoAs in a later step of the cycle.
Data Presentation
The following table summarizes the kinetic parameters of pig heart L-3-Hydroxyacyl-CoA Dehydrogenase for substrates of varying chain lengths. While direct data for this compound is unavailable, the data for 3-hydroxydecanoyl-CoA (a C10 substrate) provides a valuable reference point. For MCAD, although specific kinetic data for this compound is not available in the searched literature, its known preference is for medium-chain acyl-CoAs, with optimal activity observed for octanoyl-CoA (C8-CoA).[1]
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates [2]
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (μM) | Vmax (μmol/min/mg) |
| Butyryl-CoA | C4 | 25 | 13.8 |
| Hexanoyl-CoA | C6 | 10 | 18.5 |
| Octanoyl-CoA | C8 | 5 | 20.4 |
| Decanoyl-CoA | C10 | 4 | 22.1 |
| Lauroyl-CoA | C12 | 4 | 19.6 |
| Myristoyl-CoA | C14 | 4 | 15.2 |
| Palmitoyl-CoA | C16 | 4 | 10.1 |
Note: The data presented is for L-3-hydroxyacyl-CoA substrates, not this compound. This table is intended to provide a comparative view of the enzyme's activity with varying chain lengths.
Based on the available data, L-3-hydroxyacyl-CoA dehydrogenase exhibits high activity towards medium-chain substrates, with the highest Vmax observed for 3-hydroxydecanoyl-CoA.[2] This suggests that the enzyme can efficiently process C10 substrates. The presence of a hydroxyl group at the 6th position instead of the 3rd position in this compound would likely impact its recognition and binding by HADH, which is specific for the L-3-hydroxy configuration.
Medium-chain acyl-CoA dehydrogenase (MCAD) is known to have a preference for acyl-CoAs with chain lengths from C6 to C12.[3] Its activity is optimal with octanoyl-CoA (C8). The presence of a hydroxyl group on the acyl chain of this compound could potentially influence its binding to the active site of MCAD, but the enzyme's broad specificity for medium-chain acyl-CoAs makes it a candidate for metabolizing this substrate.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of enzyme kinetics. Below are established protocols for assaying the activity of L-3-Hydroxyacyl-CoA Dehydrogenase and a general method for Acyl-CoA Dehydrogenases.
Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity[2]
This method utilizes a coupled enzyme system to provide a continuous spectrophotometric assay.
Principle: The oxidation of L-3-hydroxyacyl-CoA by HADH produces NADH, which can be monitored by the increase in absorbance at 340 nm. To drive the reaction to completion, the product, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ (1 mM)
-
Coenzyme A (0.1 mM)
-
3-ketoacyl-CoA thiolase (excess)
-
L-3-hydroxyacyl-CoA substrate (varying concentrations)
-
L-3-Hydroxyacyl-CoA Dehydrogenase (enzyme sample)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and Coenzyme A in a cuvette.
-
Add the 3-ketoacyl-CoA thiolase.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Record the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is proportional to the HADH activity.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
General Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the reduction of an artificial electron acceptor to determine the activity of acyl-CoA dehydrogenases.
Principle: Acyl-CoA dehydrogenase catalyzes the oxidation of an acyl-CoA substrate, and the electrons are transferred to an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), causing a change in its absorbance.
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Acyl-CoA Dehydrogenase (enzyme sample)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the acyl-CoA substrate in a cuvette.
-
Add the ferricenium hexafluorophosphate.
-
Initiate the reaction by adding the acyl-CoA dehydrogenase.
-
Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 300 nm for ferricenium) over time.
-
The rate of change in absorbance is proportional to the enzyme activity.
Mandatory Visualizations
Mitochondrial Beta-Oxidation Pathway
The following diagram illustrates the central role of Acyl-CoA Dehydrogenase and 3-Hydroxyacyl-CoA Dehydrogenase in the mitochondrial beta-oxidation of fatty acids.
Caption: Key steps of the mitochondrial beta-oxidation pathway.
Experimental Workflow for Enzyme Kinetic Analysis
This diagram outlines the general workflow for determining the kinetic parameters of an enzyme.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
6-Hydroxydecanoyl-CoA: An Uncharted Territory in Disease Biomarker Validation
While the landscape of disease biomarkers is ever-expanding, 6-Hydroxydecanoyl-CoA has not been established or validated as a biomarker for any specific disease. Extensive searches of scientific literature and clinical databases do not yield evidence of its use in diagnostics or prognostics. However, its position as an intermediate in fatty acid metabolism, particularly mitochondrial beta-oxidation, places it in a pathway critical to several inherited metabolic disorders. This guide will explore the context in which a molecule like this compound could theoretically be considered as a biomarker by examining established biomarkers for related disorders, the rigorous process of biomarker validation, and the experimental methodologies involved.
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy. Deficiencies in enzymes involved in this pathway can lead to the accumulation of specific acyl-CoA intermediates. One such group of disorders includes Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, where the breakdown of long-chain fatty acids is impaired.
In these disorders, the accumulation of long-chain 3-hydroxyacyl-CoAs is a key pathological feature. While this compound is a medium-chain 3-hydroxyacyl-CoA and not a primary indicator for LCHAD or MTP deficiency, understanding the validation of its long-chain counterparts provides a framework for evaluating any new potential biomarker in this class.
Comparison with Established Biomarkers for LCHAD/MTP Deficiency
The primary biomarkers for LCHAD and MTP deficiencies are long-chain hydroxyacylcarnitines, which are derivatives of the accumulating hydroxyacyl-CoAs. These are typically measured in dried blood spots or plasma using tandem mass spectrometry (MS/MS).
| Biomarker Category | Specific Analytes | Typical Findings in LCHAD/MTP Deficiency | Reference Range (Control) |
| Long-Chain Hydroxyacylcarnitines | 3-hydroxypalmitoylcarnitine (C16-OH) | Significantly elevated | Undetectable or very low levels |
| 3-hydroxyoleoylcarnitine (C18:1-OH) | Significantly elevated | Undetectable or very low levels | |
| 3-hydroxystearoylcarnitine (C18-OH) | May be elevated | Undetectable or very low levels | |
| 3-hydroxytetradecanoylcarnitine (C14-OH) | May be elevated | Undetectable or very low levels | |
| Acylcarnitine Ratios | "HADHA ratio": (C16OH + C18OH + C18:1OH)/C0 (Free Carnitine) | Significantly elevated | Low ratio |
| C16-OH/C16 (Palmitoylcarnitine) | Elevated | Low ratio |
Note: Reference ranges can vary between laboratories. The data presented is a summary of typical findings.
A study on a new acylcarnitine ratio, termed the "HADHA ratio," demonstrated high specificity and sensitivity in screening for LCHAD/MTP deficiencies. This ratio, calculated as (C16OH + C18OH + C18:1OH)/C0, was significantly elevated in all 54 affected individuals in the study compared to the control group and was not elevated in patients with other FAO disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2][3]
Experimental Protocols for Biomarker Validation
The validation of a biomarker is a multi-stage process that ensures its analytical and clinical performance. For a metabolite like this compound to be validated, it would need to undergo a similar rigorous evaluation as the established biomarkers for FAO disorders.
1. Analytical Validation: This phase establishes the performance characteristics of the assay used to measure the biomarker.
-
Method: Tandem Mass Spectrometry (MS/MS) is the gold standard for acylcarnitine analysis. For this compound, a specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would need to be developed and validated.
-
Parameters to Evaluate:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The reproducibility of the measurement.
-
Sensitivity: The lowest concentration of the analyte that can be reliably detected.
-
Specificity: The ability of the assay to measure only the intended analyte without interference from other molecules.
-
Linearity: The range over which the assay response is proportional to the analyte concentration.
-
Stability: The stability of the analyte in biological samples under different storage and processing conditions.
-
2. Clinical Validation: This phase establishes the biomarker's ability to distinguish between individuals with and without the disease.
-
Study Design: A case-control study comparing the levels of this compound in a well-characterized group of patients with a suspected relevant disorder and a group of healthy controls.
-
Performance Metrics:
-
Sensitivity and Specificity: The ability of the biomarker to correctly identify affected and unaffected individuals, respectively.
-
Receiver Operating Characteristic (ROC) Curve Analysis: To determine the optimal cut-off value for the biomarker that provides the best balance between sensitivity and specificity.
-
Positive and Negative Predictive Values: The probability that a positive or negative test result is correct.
-
3. Clinical Utility: This final stage assesses the practical value of the biomarker in a clinical setting.
-
Evaluation: Does the biomarker improve diagnosis, prognosis, or treatment decisions? Does it provide information that is not already available from existing tests?
The following diagram illustrates the workflow for biomarker validation:
The Role of this compound in Fatty Acid Beta-Oxidation
To understand why this compound is not a primary biomarker for LCHAD/MTP deficiency, it is helpful to visualize the fatty acid beta-oxidation pathway.
As the diagram illustrates, LCHAD and MTP are primarily involved in the metabolism of long-chain fatty acids. A deficiency in these enzymes leads to the accumulation of long-chain 3-hydroxyacyl-CoAs. This compound, being a medium-chain intermediate, is processed by a different set of enzymes, such as Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD). Therefore, its accumulation would not be a direct consequence of LCHAD or MTP deficiency.
Conclusion
Currently, this compound is not a validated biomarker for any known disease. The established biomarkers for related fatty acid oxidation disorders, such as LCHAD and MTP deficiencies, are long-chain hydroxyacylcarnitines. The validation of these biomarkers has followed a rigorous pathway of analytical and clinical validation, providing a clear framework for the evaluation of any new candidate biomarker.
For this compound to be considered a potential biomarker, future research would need to identify a disease state where its accumulation is a key feature. This would be followed by the development of a robust analytical method and comprehensive clinical validation studies to establish its sensitivity, specificity, and clinical utility. Until such research is conducted, this compound remains an intermediate in a fundamental metabolic pathway rather than a tool for clinical diagnosis.
References
A Comparative Guide to the Biological Activity of 6-Hydroxydecanoyl-CoA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Abstract
This guide provides a comparative analysis of the known and potential biological activities of the (R) and (S) enantiomers of 6-Hydroxydecanoyl-CoA. Direct experimental data on the biological activity of this compound enantiomers is notably scarce in publicly available literature. Consequently, this document synthesizes information from related hydroxy fatty acids and their CoA esters, particularly the well-characterized 3-hydroxyacyl-CoA analogues, to infer potential functions and guide future research. We present potential metabolic pathways, enzymatic interactions, and signaling activities, supported by data from related compounds. Detailed experimental protocols for relevant assays are also provided to facilitate the investigation of these molecules.
Introduction to Hydroxyacyl-CoA Enantiomers
Hydroxy fatty acids and their coenzyme A (CoA) esters are critical intermediates in various metabolic pathways. The position of the hydroxyl group and the stereochemistry of the chiral center significantly dictate their biological roles and metabolic fates. While 3-hydroxyacyl-CoAs are well-established intermediates in fatty acid β-oxidation and biosynthesis, the biological significance of 6-hydroxyacyl-CoAs is less understood. This guide aims to bridge this knowledge gap by providing a comparative framework for the potential activities of (R)- and (S)-6-Hydroxydecanoyl-CoA.
Comparative Biological Activities
Due to the limited direct data on this compound enantiomers, this section presents a comparison based on data from analogous compounds. The activities of other positional isomers of hydroxydecanoic acid suggest that this compound could possess anti-inflammatory and antimicrobial properties.[1] The position of the hydroxyl group is a critical determinant of the biological activity of hydroxy fatty acids.[1][2]
Table 1: Postulated Comparative Biological Activities of this compound Enantiomers (Inferred from Analogous Compounds)
| Biological Activity | (R)-6-Hydroxydecanoyl-CoA (Postulated) | (S)-6-Hydroxydecanoyl-CoA (Postulated) | Supporting Evidence from Analogues |
| Metabolic Role | Potential substrate for ω-oxidation pathway enzymes. May not be a substrate for canonical β-oxidation. | Potential substrate for β-oxidation, though likely less efficient than 3-hydroxy isomers. | (S)-3-hydroxyacyl-CoAs are intermediates in β-oxidation. Studies on 6-hydroxyhexanoate (B1236181) suggest ω-oxidation is a plausible metabolic route.[3] |
| Enzymatic Specificity | May interact with stereospecific D-3-hydroxyacyl-CoA dehydratases or other uncharacterized enzymes. | May be a substrate for L-3-hydroxyacyl-CoA dehydrogenase, though with lower affinity than the 3-hydroxy substrate. | Enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases exhibit high stereospecificity for (S)-enantiomers in β-oxidation. |
| Signaling Potential | Could act as a ligand for G protein-coupled receptors (GPCRs), such as the hydroxy-carboxylic acid (HCA) receptors. | Similar to the (R)-enantiomer, may modulate HCA receptor activity, potentially influencing metabolic and inflammatory signaling. | Other hydroxy fatty acids are known endogenous ligands for HCA receptors, which are involved in regulating metabolic processes.[4] |
| Antimicrobial Effects | The free fatty acid may exhibit antimicrobial properties. | The free fatty acid may exhibit antimicrobial properties. | Various hydroxy fatty acids have demonstrated antimicrobial activity.[5][6] |
| Anti-inflammatory Effects | The free fatty acid could modulate inflammatory pathways. | The free fatty acid could modulate inflammatory pathways. | 3-Hydroxydecanoic acid has been shown to inhibit LPS-induced inflammatory responses in macrophages.[1] Oxidized metabolites of linoleic acid can enhance inflammatory responses.[7] |
Potential Metabolic Pathways
The metabolic fate of this compound enantiomers has not been experimentally determined. However, based on the metabolism of other hydroxy fatty acids, two primary pathways can be postulated: β-oxidation and ω-oxidation.
β-Oxidation Pathway
The canonical β-oxidation spiral involves the metabolism of (S)-3-hydroxyacyl-CoA intermediates. It is plausible that (S)-6-Hydroxydecanoyl-CoA could enter this pathway, but the enzymatic efficiency would likely be much lower than for its 3-hydroxy counterpart due to the position of the hydroxyl group. The (R)-enantiomer would not be a substrate for the enzymes of this pathway.
ω-Oxidation Pathway
Omega-oxidation is a fatty acid metabolism pathway that occurs in the endoplasmic reticulum and involves the oxidation of the ω-carbon. Studies on 6-hydroxyhexanoate have shown that it can be a substrate for ω-oxidation, leading to the formation of a dicarboxylic acid.[3] This suggests that both enantiomers of this compound could potentially be metabolized via this pathway.
Experimental Protocols
To elucidate the biological activity of this compound enantiomers, the following experimental approaches are recommended.
Enzymatic Assays
Objective: To determine if (R)- and (S)-6-Hydroxydecanoyl-CoA are substrates for dehydrogenases or hydratases.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the purified HADH enzyme.
-
Initiate the reaction by adding (R)- or (S)-6-Hydroxydecanoyl-CoA.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
As a positive control, use (S)-3-Hydroxydecanoyl-CoA.
-
Calculate specific activity based on the rate of NADH production.
-
-
Enoyl-CoA Hydratase (ECH) Activity Assay:
-
Synthesize the putative precursor, 6-decenoyl-CoA.
-
Prepare a reaction mixture containing Tris-HCl buffer and purified ECH.
-
Initiate the reaction by adding 6-decenoyl-CoA.
-
Monitor the decrease in absorbance at 263 nm, corresponding to the hydration of the double bond.
-
Analyze the product formation of (R)- and (S)-6-Hydroxydecanoyl-CoA using chiral chromatography.
-
Cell-Based Assays
Objective: To assess the effects of 6-hydroxydecanoic acid enantiomers on cellular signaling and inflammatory responses.
-
GPCR Activation Assay:
-
Use a cell line expressing a candidate HCA receptor (e.g., GPR84, GPR109A).
-
Load cells with a calcium-sensitive fluorescent dye.
-
Stimulate the cells with varying concentrations of (R)- and (S)-6-hydroxydecanoic acid.
-
Measure changes in intracellular calcium levels using a fluorescence plate reader.
-
-
Anti-inflammatory Assay:
-
Culture macrophage-like cells (e.g., RAW 264.7).
-
Pre-treat cells with (R)- or (S)-6-hydroxydecanoic acid.
-
Induce an inflammatory response with lipopolysaccharide (LPS).
-
Measure the production of inflammatory mediators such as nitric oxide (Griess assay) or cytokines (ELISA).
-
Proposed Research Workflow
Given the current knowledge gaps, a structured research approach is necessary to characterize the biological activity of this compound enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 3. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO | Life Science Alliance [life-science-alliance.org]
A Comparative Analysis of 6-Hydroxydecanoyl-CoA Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways involving 6-hydroxydecanoyl-CoA in mammals, bacteria, and yeast. Understanding the species-specific differences in the metabolism of this medium-chain hydroxy fatty acyl-CoA is crucial for various research and development applications, including drug design, biofuel production, and studies of metabolic disorders. This document summarizes the key enzymes, metabolic fates, and available quantitative data, supplemented with detailed experimental protocols and pathway visualizations.
Comparative Overview of Metabolic Pathways
This compound is primarily an intermediate in the beta-oxidation of fatty acids. However, the enzymatic machinery and its regulation can differ significantly across mammals, bacteria, and yeast.
In Mammals, the metabolism of this compound is a well-characterized step within the mitochondrial beta-oxidation spiral of decanoyl-CoA. The process is carried out by a series of enzymes with broad substrate specificities for medium-chain acyl-CoAs. The pathway is highly efficient in converting fatty acids into acetyl-CoA for energy production.
In Bacteria, such as Escherichia coli and Pseudomonas putida, fatty acid degradation is a key energy-yielding pathway. These organisms possess a set of inducible enzymes encoded by the fad genes. While the core beta-oxidation cycle is conserved, bacteria exhibit a greater diversity of enzymes, sometimes with overlapping substrate specificities, and different regulatory mechanisms compared to eukaryotes. For instance, E. coli possesses a multifunctional enzyme complex, the fatty acid oxidation complex, composed of FadB and FadA subunits, which is involved in the processing of hydroxyacyl-CoA intermediates.
In Yeast, like Saccharomyces cerevisiae, beta-oxidation primarily occurs in peroxisomes, not mitochondria. A key player in this process is the multifunctional enzyme Fox2p (also known as MFE-2), which contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Different domains of this enzyme exhibit preferences for short-, medium-, or long-chain acyl-CoA substrates.
Quantitative Data Presentation
The following tables summarize the key enzymes involved in the metabolism of this compound and related medium-chain acyl-CoAs in different species. Direct kinetic data for this compound is limited, especially in bacteria and yeast; therefore, data for closely related substrates are included where available.
Table 1: Key Enzymes in this compound Metabolism
| Species | Enzyme Name | Gene Name | Cellular Localization | Substrate Specificity (relevant to medium-chain hydroxyacyl-CoAs) |
| Mammals (e.g., Human) | Medium-chain acyl-CoA dehydrogenase (MCAD) | ACADM | Mitochondria | C4 to C12 acyl-CoAs |
| Enoyl-CoA hydratase | ECHS1 | Mitochondria | Short and medium-chain enoyl-CoAs | |
| L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) | HADHA | Mitochondria | Long-chain 3-hydroxyacyl-CoAs | |
| Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) | HADH | Mitochondria | Medium and short-chain 3-hydroxyacyl-CoAs | |
| 3-ketoacyl-CoA thiolase | ACAT1 | Mitochondria | Broad specificity | |
| Bacteria (E. coli) | Fatty acid oxidation complex subunit alpha | fadB | Cytosol/Inner membrane | Multifunctional: enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, epimerase, and isomerase activities. Active on a range of chain lengths.[1] |
| Fatty acid oxidation complex subunit alpha | fadJ | Cytosol/Inner membrane | Similar to FadB, involved in anaerobic fatty acid oxidation.[2][3] | |
| Acyl-CoA dehydrogenase | fadE | Cytosol/Inner membrane | Broad substrate specificity. | |
| Bacteria (P. putida) | (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase | fadB | Cytosol | Involved in beta-oxidation. |
| Yeast (S. cerevisiae) | Multifunctional enzyme 2 (Fox2p) | FOX2/MFE2 | Peroxisome | Possesses two dehydrogenase domains with different substrate specificities. Domain A is more active with medium and long-chain (3R)-hydroxyacyl-CoA substrates, while Domain B prefers short-chain substrates. |
Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase and Related Enzymes
| Species | Enzyme | Substrate | Km | Vmax | Reference |
| Mammals (Pig Heart) | L-3-hydroxyacyl-CoA dehydrogenase | 3-hydroxydecanoyl-CoA | ~5 µM | Not specified | [4] |
| Bacteria (E. coli) | Fatty acid oxidation complex (FadB) | crotonyl-CoA (for enoyl-CoA hydratase activity) | 53 µM | Not specified | [1] |
| Fatty acid oxidation complex (FadB) | L-3-hydroxy-4-trans-decenoyl-CoA (for enoyl-CoA hydratase activity) | 8.7 mM | Not specified | [1] | |
| Yeast (C. tropicalis) | Multifunctional Enzyme 2 (MFE-2) Domain A | (3R)-Hydroxydecanoyl-CoA | Not specified | Higher activity than Domain B | |
| Yeast (C. tropicalis) | Multifunctional Enzyme 2 (MFE-2) Domain B | (3R)-Hydroxybutyryl-CoA | Not specified | Higher activity than Domain A |
Note: Quantitative data for the specific metabolism of this compound is scarce in the literature for bacteria and yeast. The provided data for related substrates offers an insight into the enzymes' general capabilities.
Visualization of Metabolic Pathways
The following diagrams illustrate the metabolic fate of this compound in mammals, bacteria, and yeast.
Caption: Mammalian mitochondrial beta-oxidation of decanoyl-CoA.
Caption: Bacterial beta-oxidation of decanoyl-CoA (e.g., in E. coli).
Caption: Yeast peroxisomal beta-oxidation of decanoyl-CoA.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in the metabolism of this compound.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
5.4 mM S-Acetoacetyl Coenzyme A (or synthesized this compound)
-
6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) for the reverse reaction, or β-NAD+ for the forward reaction.
-
Enzyme solution (cell lysate or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.80 mL of 100 mM Potassium Phosphate Buffer, pH 7.3
-
0.05 mL of 5.4 mM substrate (e.g., S-Acetoacetyl-CoA or this compound)
-
0.05 mL of 6.4 mM β-NAD+
-
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.
Adaptation for this compound:
-
Synthesize this compound as the substrate.
-
Optimize the substrate concentration as the Km may differ from that of acetoacetyl-CoA.
-
For bacterial and yeast enzymes, the optimal pH and temperature may need to be determined empirically.
Quantification of Acyl-CoA Esters by HPLC
This protocol provides a general framework for the separation and quantification of acyl-CoA esters, including this compound, from biological samples.
Principle: Acyl-CoA esters are extracted from cells or tissues and separated by reverse-phase high-performance liquid chromatography (HPLC). Detection is typically performed by UV absorbance at 260 nm.
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable extraction buffer (e.g., perchloric acid or acetonitrile-based solutions) to precipitate proteins and extract small molecules.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoA esters.
-
The extract can be further purified and concentrated using solid-phase extraction (SPE).
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the acyl-CoA esters based on their hydrophobicity. The exact gradient profile will need to be optimized for the specific separation.
-
Detection: UV detector set at 260 nm.
-
Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of a known amount of a corresponding standard.
Adaptation for this compound:
-
A pure standard of this compound is required for identification (based on retention time) and quantification.
-
The HPLC gradient may need to be adjusted to achieve optimal separation of medium-chain hydroxyacyl-CoAs from other acyl-CoA species.
-
For increased sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).[5][6][7]
Caption: General experimental workflows for enzyme activity and metabolite analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specific Detection of 6-Hydroxydecanoyl-CoA: A Methodological Comparison
For researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-CoA species like 6-Hydroxydecanoyl-CoA is paramount. Currently, there are no commercially available antibodies that specifically target this small molecule. This guide provides an objective comparison of potential and established analytical methods for the detection and quantification of this compound, offering insights into their specificity, sensitivity, and overall feasibility.
The primary challenge in detecting this compound lies in distinguishing it from a complex background of structurally similar molecules, such as other acyl-CoA esters of varying chain lengths and hydroxylation states. This guide compares three distinct analytical approaches: a hypothetical custom-developed immunoassay, established chromatographic methods coupled with mass spectrometry, and general enzymatic assays.
Method 1: Custom Immunoassay (Hypothetical)
An immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), could theoretically be developed for this compound. This would involve generating a custom antibody that recognizes the molecule.
Principle of Detection
A competitive ELISA for a small molecule like this compound would involve the target molecule in the sample competing with a labeled this compound conjugate for a limited number of binding sites on a specific antibody. A higher concentration of this compound in the sample would result in a lower signal, allowing for quantification.
Challenges and Specificity
The main hurdle in developing an immunoassay for a small molecule is achieving high specificity.[1][2] Antibodies are generated against a hapten—a chemically modified version of this compound conjugated to a larger carrier protein—and the resulting polyclonal or monoclonal antibodies may exhibit significant cross-reactivity with other endogenous molecules.[3][4][5] For instance, an antibody raised against this compound might also bind to decanoyl-CoA, other hydroxyacyl-CoAs, or free 6-hydroxydecanoic acid, leading to inaccurate quantification. The specificity of such an assay would be highly dependent on the properties of the specific antibody clone selected and the assay conditions.[2][6]
Method 2: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
A more established and highly specific alternative to immunoassays for the quantification of small molecules from complex biological matrices is UHPLC-MS/MS.
Principle of Detection
This method involves two stages of separation and detection. First, UHPLC separates the various acyl-CoA species in a sample based on their physicochemical properties (e.g., hydrophobicity).[7] Subsequently, the separated molecules are ionized and detected by a tandem mass spectrometer, which can be set to specifically monitor for the unique molecular mass and fragmentation pattern of this compound. This provides a very high degree of specificity.
Performance and Specificity
UHPLC-MS/MS methods have been successfully developed for the comprehensive analysis of a wide range of acyl-CoA species, from short- to long-chain variants, in a single run.[7][8] These methods offer excellent sensitivity, with limits of detection often in the low femtomole range, and high precision.[7] The specificity is derived from both the chromatographic retention time and the unique mass-to-charge ratio of the parent ion and its fragments, virtually eliminating cross-reactivity with other molecules.
Method 3: General Enzymatic Assays
Commercially available enzymatic assay kits can measure total Coenzyme A (CoA) or the broader category of fatty acyl-CoAs.
Principle of Detection
These kits typically use a series of enzymatic reactions that lead to the production of a detectable signal (colorimetric or fluorometric). For instance, an assay for total fatty acyl-CoAs might involve an acyl-CoA oxidase that acts on a range of fatty acyl-CoAs to produce hydrogen peroxide, which is then detected.[9]
Performance and Specificity
While these kits can be sensitive and convenient, they lack specificity for this compound.[9] They provide a measure of the total pool of fatty acyl-CoAs or free Coenzyme A in a sample, and thus cannot be used to determine the concentration of a single, specific acyl-CoA species. They are useful for assessing broad metabolic changes but are not suitable for the specific research questions addressed in this guide.
Quantitative Data and Performance Comparison
The following table summarizes the key performance characteristics of the discussed methods for the specific detection of this compound.
| Feature | Custom Immunoassay (Hypothetical) | UHPLC-MS/MS | General Enzymatic Assay |
| Specificity | Low to Moderate (High risk of cross-reactivity with similar acyl-CoAs)[1][4] | Very High (Based on retention time and specific mass transitions)[7] | Very Low (Measures total fatty acyl-CoAs or total CoA)[9] |
| Sensitivity | Moderate (Typically ng/mL to µg/mL range) | Very High (LOD of 1-5 fmol reported for acyl-CoAs)[7] | High (Can detect low µM concentrations)[9] |
| Quantitative Range | Narrower dynamic range | Wide linear dynamic range | Moderate dynamic range |
| Development Time | Long (Months for antibody development and validation)[10] | Moderate (Method development and validation required) | Short (Ready-to-use kits) |
| Sample Throughput | High (96-well plate format) | Moderate to High (Dependent on autosampler and run time) | High (96-well plate format) |
| Instrumentation | Standard plate reader | UHPLC and tandem mass spectrometer | Plate reader |
Experimental Protocols and Workflows
Experimental Protocol: UHPLC-MS/MS for Acyl-CoA Quantification
This protocol is a generalized procedure based on published methods for the analysis of acyl-CoAs in biological samples.[7]
-
Sample Preparation: Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:0.1 M KH2PO4).
-
Extraction: Perform a liquid-liquid extraction, for example using a Folch procedure, to separate lipids and polar metabolites. The aqueous/polar phase containing the acyl-CoAs is collected.
-
Concentration: Dry the collected aqueous phase under vacuum and reconstitute in a small volume of a suitable solvent (e.g., 5% methanol (B129727) in water).
-
UHPLC Separation: Inject the sample onto a reverse-phase C18 column. Elute the acyl-CoAs using a gradient of mobile phase A (e.g., aqueous ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile).
-
MS/MS Detection: Analyze the column eluate using an electrospray ionization (ESI) source in positive ion mode. Set up a scheduled Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound.
-
Quantification: Generate a standard curve using known concentrations of a this compound standard and an appropriate internal standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Experimental Protocol: Custom Antibody Development for this compound
This is a representative workflow for generating a custom antibody.[11]
-
Hapten Synthesis: Synthesize a derivative of this compound that contains a reactive group suitable for conjugation to a carrier protein.
-
Conjugation: Covalently link the hapten to an immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Immunization: Immunize host animals (e.g., rabbits or mice) with the hapten-carrier conjugate over a period of several weeks to elicit an immune response.[10]
-
Titer Monitoring: Periodically collect serum from the animals and test for the presence of antibodies that bind to the hapten (e.g., using an indirect ELISA).
-
Antibody Purification and Screening (for Polyclonal): Once a high titer is achieved, purify the polyclonal antibodies from the serum.
-
Hybridoma Production (for Monoclonal): For monoclonal antibodies, fuse antibody-producing B-cells from the immunized animal with myeloma cells to create hybridomas.
-
Screening and Selection: Screen the resulting hybridoma clones to identify those producing antibodies with the highest affinity and specificity for this compound. This involves testing for cross-reactivity against a panel of related acyl-CoA molecules.
-
Antibody Production and Characterization: Expand the selected clone(s) to produce larger quantities of the monoclonal antibody and thoroughly characterize its performance in the intended immunoassay format.
Visualizations
Caption: Workflow for custom monoclonal antibody development.
Caption: Workflow for UHPLC-MS/MS analysis of this compound.
Conclusion and Recommendation
While the development of a custom antibody for this compound is theoretically possible, it presents significant challenges in terms of development time, cost, and, most critically, specificity. The high likelihood of cross-reactivity with other acyl-CoA species makes this approach risky for applications requiring accurate quantification.
For researchers, scientists, and drug development professionals who need reliable and specific quantification of this compound, UHPLC-MS/MS is the unequivocally recommended method. Its combination of chromatographic separation and mass-based detection provides unparalleled specificity and sensitivity, ensuring that the measurements are accurate and reproducible. While it requires specialized instrumentation, the quality of the data and the confidence in the results justify the investment for rigorous scientific and preclinical research. General enzymatic assays, while simple, are not suitable for this specific application due to their lack of specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. genscript.com [genscript.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Custom Mouse Monoclonal Antibody Production | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biomatik.com [biomatik.com]
A Researcher's Guide to Acyl-CoA Extraction: A Quantitative Comparison of Methods
For researchers, scientists, and drug development professionals engaged in metabolomics and lipid research, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental. These molecules are central players in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. The choice of extraction method is a critical determinant of analytical success, directly impacting the recovery and purity of acyl-CoAs from complex biological matrices. This guide provides an objective comparison of prevalent acyl-CoA extraction techniques, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Acyl-CoA Extraction Methods
The efficiency of acyl-CoA extraction can vary significantly depending on the chosen method and the specific acyl-CoA species of interest, particularly concerning the length of the acyl chain. The following table summarizes quantitative recovery data from various established protocols, offering a comparative overview of their performance.
| Extraction Method | Acyl-CoA Species | Average Recovery (%) | Key Advantages | Key Limitations |
| Solid-Phase Extraction (SPE) | Acetyl-CoA (C2) | 85-95%[1] | High purity, reduced matrix effects | More time-consuming and costly than precipitation |
| Malonyl-CoA (C3) | 83-90%[1] | Suitable for a wide range of acyl-CoA chain lengths | Potential for analyte loss during washing steps | |
| Palmitoyl-CoA (C16:0) | 70-80%[1] | |||
| Protein Precipitation (5-SSA) | Acetyl-CoA (C2) | ~59%[2][3] | Simple, rapid, avoids SPE step | Lower recovery for some species compared to SPE |
| Malonyl-CoA (C3) | ~74%[2][3] | Good for short-chain acyl-CoAs | Potential for co-precipitation of analytes | |
| Propionyl-CoA (C3) | ~80%[2][3] | |||
| Protein Precipitation (TCA with SPE) | Acetyl-CoA (C2) | ~36%[2][3] | Effective protein removal | Lower recovery rates for short-chain acyl-CoAs |
| Malonyl-CoA (C3) | ~26%[2][3] | Harsh acid can cause analyte degradation | ||
| Solvent Precipitation (Acetonitrile/Isopropanol with SPE) | Acetyl-CoA (C2) | 93-104% (extraction), 83-90% (SPE)[2] | High recovery for a broad range of acyl-CoAs[4] | May require further cleanup to remove interferences |
| Malonyl-CoA (C3) | 93-104% (extraction), 83-90% (SPE)[2] | Simple and fast protocol[4] | Potential for ion suppression in mass spectrometry |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are summaries of the key extraction methodologies.
Solid-Phase Extraction (SPE) Protocol
This method is noted for its ability to yield high-purity samples by effectively removing interfering substances.[1]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][5]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[1]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[1]
Procedure:
-
Sample Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold Homogenization Buffer. Add 1 mL of 2-Propanol and homogenize again.[1]
-
Extraction: Add 2 mL of Acetonitrile, vortex, and centrifuge to pellet debris. Collect the supernatant.
-
SPE Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.[1]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.[1]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[1]
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[1]
-
Sample Concentration: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for analysis.
Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This protocol is a rapid method for the deproteinization of samples, particularly effective for the analysis of short-chain acyl-CoAs without the need for an SPE cleanup step.[2][3]
Materials:
-
Precipitating Agent: 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice.[2]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs).
Procedure:
-
Tissue Pulverization: Weigh 20-50 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar with liquid nitrogen.[2]
-
Homogenization and Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube and add 500 µL of ice-cold 5% SSA solution (spiked with internal standards).[2]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs for analysis.[2]
Protein Precipitation with Trichloroacetic Acid (TCA) and SPE
TCA is a strong acid used for efficient protein precipitation, though it often necessitates a subsequent SPE step to remove the acid, which can interfere with downstream analysis.[3]
Materials:
-
Precipitating Agent: 10% (w/v) Trichloroacetic Acid (TCA).
-
SPE Columns and associated reagents as described in the SPE protocol.
Procedure:
-
Homogenization and Precipitation: Homogenize the tissue sample in an appropriate buffer and then add TCA to a final concentration of 10%. Incubate on ice for 30 minutes.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Supernatant Processing: The resulting supernatant, which contains the acyl-CoAs, is then subjected to a solid-phase extraction procedure for purification and removal of TCA, as detailed in the SPE protocol.[3]
Visualizing the Workflow
A generalized workflow for acyl-CoA extraction is presented below. This diagram illustrates the key stages from sample preparation to final analysis, which are common to most extraction protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Flux of 6-Hydroxydecanoyl-CoA and Octanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic flux of 6-hydroxydecanoyl-CoA and octanoyl-CoA, two medium-chain fatty acyl-CoA derivatives. While octanoyl-CoA is a well-characterized intermediate in mitochondrial β-oxidation, the metabolic fate of this compound is less defined. This document synthesizes available data to offer a comparative analysis of their metabolic pathways, quantitative flux, and the experimental methodologies used to study them.
Introduction to this compound and Octanoyl-CoA
Octanoyl-CoA is an eight-carbon saturated fatty acyl-CoA that serves as a key intermediate in the mitochondrial β-oxidation spiral. Its metabolism is a central process for energy production from medium-chain fatty acids.
This compound is a ten-carbon hydroxy fatty acyl-CoA. Direct experimental data on its metabolic flux is limited. However, based on studies of structurally similar medium-chain fatty acids (MCFAs) such as decanoic acid and lauric acid, its metabolism is predicted to proceed through two primary pathways: ω-oxidation and subsequent β-oxidation.[1] The ω-oxidation pathway provides an alternative route for fatty acid metabolism, particularly when β-oxidation is impaired.[2]
Metabolic Pathways
The metabolic fates of this compound and octanoyl-CoA are distinct, reflecting their different chemical structures.
Octanoyl-CoA: The primary metabolic pathway for octanoyl-CoA is mitochondrial β-oxidation. This is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for further energy production or be used for ketogenesis in the liver.[3]
This compound: The metabolism of this compound is hypothesized to begin with ω-oxidation, a process that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] This pathway involves the hydroxylation of the terminal methyl group (ω-carbon), followed by its oxidation to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo β-oxidation from either end.
Quantitative Metabolic Flux Analysis
Table 1: In Vitro Metabolic Parameters of Medium-Chain Fatty Acids (Proxy for this compound)
| Fatty Acid | System | Enzyme | Vmax (nmol/min/mg protein) | Km (µM) |
| Lauric Acid (C12) | Human Liver Microsomes | CYP4A11 | 0.8 ± 0.1 | 7.5 ± 1.5 |
| Decanoic Acid (C10) | Rat Liver Microsomes | CYP4A | 1.2 ± 0.2 | 15 ± 3 |
Note: This data represents the initial ω-hydroxylation step and is used as an approximation for the entry of 6-hydroxydecanoic acid into the ω-oxidation pathway. Data for 6-hydroxydecanoic acid is not available.
Table 2: Octanoyl-CoA Oxidation Rates in Different Tissues
| Tissue | Species | Condition | Oxidation Rate (nmol/min/mg protein) | Reference |
| Liver Mitochondria | Rat | - | High and nearly identical to free octanoate (B1194180) | [3] |
| Heart Mitochondria | Rat | - | Not oxidized in the absence of carnitine | [3] |
| Skeletal Muscle Mitochondria | Rat | - | Similar to heart mitochondria | [3] |
Signaling Pathways and Experimental Workflows
The metabolic pathways of these two molecules are integral to cellular energy homeostasis. While octanoyl-CoA directly fuels the central energy-producing pathways, the ω-oxidation of molecules like this compound can become significant under conditions of metabolic stress or when β-oxidation is compromised.
Metabolic Pathways of Octanoyl-CoA and this compound
Caption: Comparative metabolic pathways of octanoyl-CoA and this compound.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocols
¹³C-Metabolic Flux Analysis (¹³C-MFA) of Fatty Acid Oxidation in Cultured Cells
This protocol outlines the key steps for quantifying the metabolic flux of fatty acids like octanoate and 6-hydroxydecanoate in cultured mammalian cells.
a. Cell Culture and Isotopic Labeling:
-
Culture mammalian cells of interest (e.g., HepG2 hepatocytes) in standard medium to the desired confluence (typically exponential growth phase to ensure metabolic steady state).
-
Replace the standard medium with a custom ¹³C-labeling medium containing the ¹³C-labeled fatty acid tracer (e.g., [U-¹³C₈]octanoate or a suitable labeled precursor for 6-hydroxydecanoate). The medium should also contain dialyzed fetal bovine serum to minimize interference from unlabeled fatty acids.
-
Incubate the cells for a predetermined time to achieve isotopic steady state. This time needs to be optimized for the specific cell line and is typically determined by measuring the isotopic enrichment of key metabolites at different time points.[4]
b. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent, typically a mixture of methanol (B129727), acetonitrile, and water, to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet insoluble material.
-
Collect the supernatant containing the intracellular metabolites.
Acyl-CoA Extraction from Cultured Cells for LC-MS Analysis
This protocol is specifically for the extraction of acyl-CoA species, which are known to be unstable.
a. Cell Harvesting and Lysis:
-
Harvest and wash cells as described in the ¹³C-MFA protocol.
-
For adherent cells, scrape them in cold methanol. For suspension cells, resuspend the cell pellet in cold methanol. An internal standard (e.g., a deuterated acyl-CoA) should be included in the methanol to control for extraction efficiency.[5]
b. Extraction:
-
Add a solution of isopropanol (B130326) and a buffered aqueous solution to the methanol lysate.
-
Vortex and sonicate the mixture to ensure complete extraction.
-
Centrifuge at high speed at 4°C.
c. Sample Preparation for LC-MS:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as a methanol/ammonium acetate (B1210297) solution.[5]
LC-MS/MS Analysis of Acyl-CoAs
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a suitable column for the separation of acyl-CoAs, typically a C8 or C18 reversed-phase column.
-
Develop a gradient elution method using mobile phases containing an ion-pairing agent to improve chromatographic resolution.
-
Set up the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target acyl-CoAs and their ¹³C-labeled isotopologues.
Conclusion
The metabolic flux of octanoyl-CoA is well-established as a central component of mitochondrial energy production through β-oxidation. In contrast, the metabolic flux of this compound is less understood but is predicted to be directed through the ω-oxidation pathway, providing an alternative route for fatty acid catabolism. This is particularly relevant in metabolic states where β-oxidation is compromised.
The provided experimental protocols for ¹³C-metabolic flux analysis offer a robust framework for the quantitative investigation of these and other fatty acyl-CoA molecules. Further research, including direct metabolic flux studies on this compound, is necessary to fully elucidate its role in cellular metabolism and its potential as a therapeutic target or biomarker in drug development.
References
- 1. Omega-oxidation of fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unraveling the Role of 6-Hydroxydecanoyl-CoA in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the role of 6-Hydroxydecanoyl-CoA and its related metabolites in a specific signaling pathway. While not a classical signaling molecule, the accumulation of this compound and other medium-chain 3-hydroxyacyl-CoAs, due to genetic defects in the fatty acid β-oxidation pathway, triggers significant downstream signaling events. This guide focuses on the well-documented signaling cascade initiated by the deficiency of 3-hydroxyacyl-CoA dehydrogenase (HADH), the enzyme responsible for metabolizing these acyl-CoAs.
Introduction to the Signaling Pathway
Deficiency in the HADH enzyme leads to the accumulation of its substrates, including this compound. This metabolic disruption is causally linked to a specific form of hyperinsulinemic hypoglycemia, a condition characterized by excessive insulin (B600854) secretion.[1][2][3] The core of this signaling pathway involves the loss of a crucial protein-protein interaction. Under normal physiological conditions, the HADH enzyme interacts with and inhibits glutamate (B1630785) dehydrogenase (GDH). In HADH deficiency, the absence of this interaction leads to the over-activation of GDH, which in turn stimulates insulin secretion from pancreatic β-cells, resulting in hypoglycemia.[1][2]
This guide will compare and detail the experimental methodologies used to elucidate this pathway, providing quantitative data from key studies and offering a framework for researchers investigating metabolic control of signaling pathways.
Comparative Analysis of Experimental Validation Methods
The validation of the role of accumulated 3-hydroxyacyl-CoAs in triggering hyperinsulinism has been achieved through a combination of in vivo, ex vivo, and in vitro experimental models. Below is a summary of the quantitative data obtained from these models.
| Experimental Model | Key Parameter Measured | Control Group Value | HADH Deficiency Model Value | Fold Change/Percentage Change | Reference |
| hadh Knockout Mice | Plasma Insulin (postprandial) | ~1.5 ng/mL | ~2.5 ng/mL | ~67% increase | [4] |
| hadh Knockout Mice | Blood Glucose (postprandial) | ~150 mg/dL | ~100 mg/dL | ~33% decrease | [4] |
| hadh Knockout Mice | Plasma C6OH-carnitine | Undetectable | Detectable | - | [4] |
| hadh Knockout Mice | Plasma C4OH-carnitine | Undetectable | Detectable | - | [4] |
| Isolated Islets from hadh Knockout Mice | Glucose-stimulated Insulin Secretion | Baseline | Significantly elevated | - | [4][5] |
| Patient-derived Fibroblasts | HADH Enzyme Activity | 100% | <10% of control | >90% decrease | [2] |
| Patient Plasma | 3-hydroxybutyryl-carnitine | Normal | Elevated | - | [2] |
| Patient Urine | 3-hydroxyglutaric acid | Normal | Elevated | - | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key experiments cited.
Generation of hadh Knockout Mouse Model using CRISPR/Cas9
Objective: To create a murine model that recapitulates the hyperinsulinemic hypoglycemia phenotype observed in patients with HADH deficiency.
Methodology:
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the hadh gene.
-
Cas9 and gRNA Delivery: Microinject Cas9 mRNA and the designed gRNAs into single-cell mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification by PCR and Sanger sequencing.
-
Phenotypic Analysis: Characterize the knockout mice by measuring plasma insulin and blood glucose levels, and analyzing acylcarnitine profiles in plasma and tissues.[6]
Metabolomic Analysis of Acylcarnitines
Objective: To quantify the accumulation of specific 3-hydroxyacyl-CoAs and their carnitine derivatives in biological samples from HADH deficient models.
Methodology:
-
Sample Preparation: Extract metabolites from plasma, tissues, or cultured cells using a suitable solvent system (e.g., methanol/acetonitrile).
-
Derivatization (Optional): For certain analytical methods, derivatize the acylcarnitines to enhance their detection.
-
LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography and detect and quantify them using tandem mass spectrometry. Use stable isotope-labeled internal standards for accurate quantification.[7][8]
-
Data Analysis: Process the raw data to identify and quantify the acylcarnitine species. Compare the levels between control and HADH deficient samples.
In Vitro Insulin Secretion Assay from Isolated Islets
Objective: To directly assess the effect of HADH deficiency on insulin secretion from pancreatic β-cells in response to various stimuli.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from control and hadh knockout mice by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Insulin Secretion Assay: Incubate batches of islets in Krebs-Ringer bicarbonate buffer with varying concentrations of glucose, amino acids (e.g., leucine), or fatty acids.
-
Insulin Measurement: Collect the supernatant after the incubation period and measure the insulin concentration using an ELISA or radioimmunoassay.
-
Data Normalization: Normalize the secreted insulin levels to the total insulin content of the islets.[4][5]
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A G1528C Hadha knock-in mouse model recapitulates aspects of human clinical phenotypes for long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Profiling of Acyl-CoAs: Featuring 6-Hydroxydecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related diseases, the precise analysis of acyl-Coenzyme A (acyl-CoA) profiles is of paramount importance. Acyl-CoAs are central intermediates in numerous metabolic pathways, and their concentrations can provide critical insights into cellular energy status and the flux through metabolic routes. This guide offers a comparative overview of analytical methodologies for acyl-CoA profiling, with a special focus on the medium-chain hydroxy acyl-CoA, 6-Hydroxydecanoyl-CoA. We present supporting experimental approaches and data interpretation frameworks to aid in the design and execution of metabolomic studies.
Comparative Analysis of Acyl-CoA Quantification Methods
The gold standard for the comprehensive and quantitative analysis of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique offers the high sensitivity and specificity required to differentiate and quantify a wide range of acyl-CoA species within complex biological matrices.[2] Alternative methods such as high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy can also be employed, particularly for highly abundant species like acetyl-CoA, but generally lack the sensitivity and broad applicability of LC-MS/MS for comprehensive profiling.[3]
The selection of an appropriate analytical method is contingent on the specific research question, the acyl-CoA species of interest, and the nature of the biological sample. For the analysis of medium-chain hydroxy acyl-CoAs such as this compound, LC-MS/MS is the method of choice due to its ability to detect and quantify these relatively low-abundance intermediates.
Table 1: Representative Quantitative Comparison of Acyl-CoAs in Fatty Acid Oxidation
The following table provides a representative, hypothetical dataset illustrating the relative abundance of this compound and other key acyl-CoA species in a biological sample undergoing active fatty acid beta-oxidation. This data is intended for illustrative purposes to highlight the expected relative concentrations and is not derived from a single specific experiment.
| Acyl-CoA Species | Abbreviation | Chain Length & Type | Relative Abundance (Hypothetical Units) |
| Decanoyl-CoA | C10:0-CoA | Medium-chain, Saturated | 100 |
| trans-2-Decenoyl-CoA | C10:1-CoA | Medium-chain, Unsaturated | 15 |
| This compound | C10-OH-CoA | Medium-chain, Hydroxy | 5 |
| 3-Ketodecanoyl-CoA | C10-oxo-CoA | Medium-chain, Keto | 2 |
| Octanoyl-CoA | C8:0-CoA | Medium-chain, Saturated | 80 |
| Acetyl-CoA | C2:0-CoA | Short-chain, Saturated | 5000 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable acyl-CoA profiling. Below is a standard protocol for the extraction and analysis of medium-chain acyl-CoAs from cultured cells or tissues using LC-MS/MS.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
-
Sample Collection and Quenching: Flash-freeze tissue samples in liquid nitrogen immediately upon collection to halt metabolic activity. For cultured cells, aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) before adding the extraction solvent.
-
Extraction: To a known amount of tissue (e.g., 20-50 mg) or a cell pellet, add 1 mL of a cold extraction solution (e.g., 80% methanol (B129727) in water or an acetonitrile/methanol/water mixture).[3] The solution should contain an internal standard, such as a stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled octanoyl-CoA), to correct for extraction efficiency and instrument variability.
-
Homogenization: Thoroughly homogenize the sample using a tissue lyser or probe sonicator while keeping the sample on ice.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 5% sulfosalicylic acid or a water/acetonitrile mixture) for LC-MS/MS analysis.[2]
Protocol 2: LC-MS/MS Analysis of Medium-Chain Acyl-CoAs
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95-98%) over a period of 15-20 minutes to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the molecular ion of the acyl-CoA of interest) and a specific product ion that is generated upon fragmentation in the mass spectrometer. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.
-
MRM Transitions: Specific MRM transitions for each target acyl-CoA, including this compound, and the internal standard must be optimized.
-
-
Data Analysis:
-
Quantify the peak areas of the endogenous acyl-CoAs and the internal standard.
-
Calculate the concentration of each acyl-CoA by creating a standard curve using known concentrations of authentic standards and normalizing to the internal standard.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
The Correlation of 6-Hydroxydecanoyl-CoA Levels with Gene Expression: An Indirect but Significant Relationship
While direct experimental data correlating 6-Hydroxydecanoyl-CoA levels with global gene expression profiles remains limited, a compelling body of indirect evidence suggests a significant relationship mediated by the metabolic pathways of medium-chain fatty acids (MCFAs) and hydroxy fatty acids. This guide provides a comparative analysis of these pathways, the mechanisms through which they influence gene expression, and the experimental protocols required to investigate these connections.
The metabolic fate of this compound is primarily linked to two key cellular processes: peroxisomal β-oxidation and cytochrome P450 (CYP)-mediated ω-oxidation. Intermediates and products of these pathways can act as signaling molecules, particularly through the activation of nuclear receptors, which in turn modulate the expression of a wide array of genes involved in lipid metabolism, inflammation, and cellular homeostasis.
Metabolic Pathways and Their Influence on Gene Expression
This compound, a derivative of the medium-chain hydroxy fatty acid 6-hydroxydecanoic acid, is expected to be metabolized via pathways that handle similar molecules. The primary routes of metabolism and their subsequent impact on gene expression are detailed below.
Peroxisomal β-Oxidation
Medium-chain acyl-CoAs are substrates for peroxisomal β-oxidation. This pathway shortens the fatty acid chain, producing acetyl-CoA and shorter-chain acyl-CoAs. A key consequence of this process is the generation of ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.
Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event typically upregulates the transcription of genes involved in fatty acid uptake, activation, and oxidation.[2][3]
Cytochrome P450 (CYP) ω-Oxidation
The presence of a hydroxyl group on this compound suggests it may also be a substrate for or a product of the CYP4A family of enzymes, which are involved in the ω-oxidation of fatty acids.[4][5] CYP4A11, a key human fatty acid ω-hydroxylase, metabolizes medium-chain fatty acids.[6] The products of ω-oxidation, dicarboxylic acids, can also be further metabolized by β-oxidation.
The expression of the CYP4A11 gene itself is regulated by fatty acids, and its activity can lead to the production of reactive oxygen species (ROS), which can act as second messengers to influence inflammatory signaling pathways and gene expression.[7] For instance, increased CYP4A11 expression has been linked to the upregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
Comparative Data Summary
Direct quantitative data on the correlation between this compound and gene expression is not available. However, we can infer potential relationships from studies on related medium-chain fatty acids.
| Fatty Acid/Metabolite | Affected Gene(s) | Organism/System | Observed Effect on Gene Expression | Implied Mechanism |
| Caprylic Acid (C8) & Capric Acid (C10) | Gpd1, Cidec, Cyp4b1 | Insulin-resistant adipocytes | Restoration of expression levels | Enhanced histone acetylation, PPAR signaling |
| Octanoate & Decanoate | Plin2, ABCA1 | Macrophages | Increased expression | PPARβ/δ-dependent mechanism |
| Polyunsaturated Fatty Acids (PUFAs) | Glycolytic and lipogenic enzyme genes | Liver, Adipose tissue | Repression | Tissue-specific mechanisms[8] |
Experimental Protocols
To investigate the correlation between this compound levels and gene expression, a combination of metabolomic and transcriptomic approaches is required.
Quantification of this compound by LC-MS/MS
Objective: To accurately measure the intracellular concentration of this compound.
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs.[9][10]
-
Sample Preparation:
-
Cells or tissues are rapidly harvested and quenched in cold solvent (e.g., methanol/water) to halt metabolic activity.
-
Acyl-CoAs are extracted using a suitable solvent system, often containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) for accurate quantification.[9]
-
The extract is then centrifuged, and the supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The extract is injected onto a reverse-phase liquid chromatography column to separate the different acyl-CoA species.
-
The separated molecules are then introduced into a tandem mass spectrometer.
-
Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored.[10]
-
Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
Objective: To obtain a global profile of gene expression changes in response to varying levels of this compound.
Methodology: RNA-Sequencing (RNA-Seq) provides a comprehensive and quantitative view of the transcriptome.[11][12]
-
RNA Extraction: Total RNA is isolated from cells or tissues treated with or without 6-hydroxydecanoic acid (the precursor to this compound).
-
Library Preparation:
-
mRNA is typically enriched from the total RNA population.
-
The enriched mRNA is fragmented and reverse transcribed into cDNA.
-
Adapters are ligated to the cDNA fragments to prepare the sequencing library.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
The raw sequencing reads are quality-controlled and aligned to a reference genome.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated.[13]
-
Analysis of Histone Modifications by ChIP-Seq
Objective: To determine if changes in this compound levels lead to alterations in histone modifications at specific gene loci.
Methodology: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is used to map the genome-wide distribution of specific histone modifications.[14][15]
-
Chromatin Crosslinking and Fragmentation: Cells are treated with formaldehyde (B43269) to crosslink proteins to DNA. The chromatin is then sheared into smaller fragments.
-
Immunoprecipitation: An antibody specific to a particular histone modification (e.g., H3K27ac for active enhancers) is used to immunoprecipitate the chromatin fragments associated with that modification.
-
DNA Purification and Library Preparation: The crosslinks are reversed, and the DNA is purified. A sequencing library is then prepared from the immunoprecipitated DNA.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the reference genome to identify regions enriched for the specific histone modification.
Visualizing the Pathways and Workflows
Caption: Inferred signaling pathway of this compound.
Caption: Integrated experimental workflow.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 3. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsciencegroup.com [medsciencegroup.com]
- 5. CYP4A11 cytochrome P450 family 4 subfamily A member 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Selectivity of fatty acids on lipid metabolism and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 11. bio-rad.com [bio-rad.com]
- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of 6-Hydroxydecanoyl-CoA Analogs: A Methodological Guide
This guide is intended for researchers, scientists, and drug development professionals interested in the principles and practices of evaluating the selectivity of enzyme inhibitors within the fatty acid β-oxidation pathway.
Introduction to 6-Hydroxydecanoyl-CoA and its Significance
This compound is an intermediate in the β-oxidation of fatty acids, a critical metabolic pathway for energy production. The enzyme responsible for its processing is 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][2][3] Inhibitors of HADH and other enzymes in this pathway are of interest for studying metabolic diseases and as potential therapeutic agents. However, the development of such inhibitors necessitates a thorough evaluation of their off-target effects to ensure safety and efficacy.
Hypothetical this compound Analogs for Comparison
For the purpose of this guide, we will consider three hypothetical analogs of this compound, designed to have varying structural modifications that could influence their binding affinity and selectivity.
-
Analog A: A close structural mimic of this compound with a minor modification to the acyl chain.
-
Analog B: An analog with a modification to the hydroxyl group, potentially altering its interaction with the enzyme's active site.
-
Analog C: An analog with a more significant structural change, for instance, replacement of the coenzyme A moiety with a different chemical group.
Data Presentation: On-Target and Off-Target Activity
A crucial aspect of assessing off-target effects is the direct comparison of an analog's potency against its intended target versus a panel of other, potentially unintended, targets. This data is typically presented in a tabular format.
Table 1: Comparative Potency (IC50/Ki in µM) of this compound Analogs against On-Target and Off-Target Enzymes
| Compound | On-Target: HADH (IC50 µM) | Off-Target 1: FASN (IC50 µM) | Off-Target 2: ACC (IC50 µM) | Off-Target 3: CPT1 (IC50 µM) | Selectivity Index (Off-Target 1 / On-Target) |
| Analog A | 0.5 | >100 | >100 | 50 | >200 |
| Analog B | 1.2 | 25 | 80 | 15 | 20.8 |
| Analog C | 15 | 5 | 10 | 2 | 0.33 |
-
HADH: 3-hydroxyacyl-CoA dehydrogenase
-
FASN: Fatty Acid Synthase
-
ACC: Acetyl-CoA Carboxylase
-
CPT1: Carnitine Palmitoyltransferase 1
-
IC50: Half-maximal inhibitory concentration.
-
Selectivity Index: A ratio indicating the preference for the on-target enzyme. A higher value indicates greater selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of findings.
On-Target Enzyme Inhibition Assay: 3-hydroxyacyl-CoA Dehydrogenase (HADH)
This assay measures the ability of the test compounds to inhibit the activity of HADH.
Principle: The activity of HADH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human HADH
-
This compound (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds (Analogs A, B, C) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and HADH enzyme in each well of the microplate.
-
Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Off-Target Enzyme Inhibition Assays
Similar principles of enzyme kinetics are applied to assess the inhibitory activity of the analogs against a panel of off-target enzymes.
-
Fatty Acid Synthase (FASN) Assay: FASN activity can be measured by monitoring the oxidation of NADPH to NADP+ at 340 nm in the presence of acetyl-CoA and malonyl-CoA.
-
Acetyl-CoA Carboxylase (ACC) Assay: ACC activity is determined by measuring the incorporation of [14C]bicarbonate into malonyl-CoA.
-
Carnitine Palmitoyltransferase 1 (CPT1) Assay: CPT1 activity is measured by monitoring the transfer of a radiolabeled fatty acyl group from acyl-CoA to carnitine.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
References
- 1. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Inter-Laboratory Comparison Guide: Quantitative Analysis of 6-Hydroxydecanoyl-CoA
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the measurement of 6-Hydroxydecanoyl-CoA. It is intended for researchers, analytical scientists, and quality assurance professionals in the fields of biochemistry and drug development. The document outlines a standardized analytical protocol, presents a hypothetical data set from a comparative study, and offers detailed methodologies to ensure consistency and accuracy across participating laboratories.
Biochemical Context: The Role of this compound
This compound is an intermediate metabolite in the peroxisomal β-oxidation pathway. This pathway is crucial for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules that cannot be directly processed by mitochondria.[1] The precise measurement of intermediates like this compound is vital for studying metabolic disorders and the efficacy of therapeutic interventions targeting lipid metabolism. The pathway involves a sequence of enzymatic reactions, including hydration and dehydrogenation steps.[2][3]
Hypothetical Inter-Laboratory Study Design
This section describes a hypothetical study involving five independent laboratories (Lab A, Lab B, Lab C, Lab D, Lab E) tasked with quantifying this compound in a shared, centrally prepared batch of human liver tissue homogenate. The primary objective is to assess the proficiency and comparability of results generated using a standardized analytical method.[4]
All participating laboratories were instructed to follow an identical workflow, from sample receipt to data submission, to minimize procedural variability.
A robust method combining Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) is essential for the sensitive and specific quantification of acyl-CoA species.[5][6]
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize 50 mg of tissue sample in 500 µL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile/methanol (2:1 v/v) containing a suitable internal standard (e.g., C17:0-CoA) to the homogenate.[6]
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Load the resulting supernatant onto an oligonucleotide purification or mixed-mode anion exchange SPE cartridge.[7]
-
Wash & Elute: Wash the cartridge with a methanol/water solution. Elute the acyl-CoAs with a suitable solvent, such as 2-propanol or an ammonium (B1175870) hydroxide (B78521) solution.[8]
-
Dry & Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase (95% Solvent A, 5% Solvent B).
2. UPLC-MS/MS Conditions:
-
Chromatography System: UPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.[8]
-
Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.
-
Gradient Elution:
- 0-1 min: 5% B
- 1-5 min: Linear gradient to 95% B
- 5-6 min: Hold at 95% B
- 6-7 min: Return to 5% B
- 7-8 min: Re-equilibration at 5% B
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transition for this compound (Hypothetical):
- Precursor Ion (Q1): m/z [M+H]+
- Product Ion (Q3): m/z corresponding to a characteristic fragment (e.g., resulting from neutral loss of the phosphopantetheine moiety).[9]
-
Instrument Parameters: Optimize source temperature, gas flows (nebulizer, curtain, collision), and collision energy for maximum signal intensity.
Comparative Data and Performance Evaluation
The performance of each laboratory was assessed based on accuracy (Z-score) and precision (Relative Standard Deviation, %RSD). The consensus mean, derived from the robust average of all submitted results, was used as the assigned value for calculating Z-scores.[10] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[10]
Table 1: Inter-Laboratory Comparison Results for this compound Quantification
| Laboratory | Mean Concentration (pmol/mg tissue) (n=4) | Standard Deviation (SD) | %RSD (Precision) | Submitted Value | Consensus Mean | Z-Score (Accuracy) | Performance |
| Lab A | 25.8 | 1.3 | 5.0% | 25.8 | 26.5 | -0.37 | Satisfactory |
| Lab B | 27.1 | 1.1 | 4.1% | 27.1 | 26.5 | 0.32 | Satisfactory |
| Lab C | 31.5 | 2.5 | 7.9% | 31.5 | 26.5 | 2.63 | Unsatisfactory |
| Lab D | 22.9 | 3.1 | 13.5% | 22.9 | 26.5 | -1.89 | Satisfactory |
| Lab E | 26.8 | 1.4 | 5.2% | 26.8 | 26.5 | 0.16 | Satisfactory |
Note: Data presented is hypothetical and for illustrative purposes only.
Interpretation of Results:
-
Labs A, B, and E demonstrated excellent performance with high accuracy (Z-scores close to 0) and high precision (%RSD < 6%).
-
Lab D showed satisfactory accuracy, with a Z-score within the acceptable range, but exhibited lower precision (%RSD > 10%), suggesting potential issues with measurement repeatability.
-
Lab C reported a mean concentration significantly higher than the consensus value, resulting in an unsatisfactory Z-score (>2.0). This indicates a possible systematic bias in their measurement process, which could stem from calibration errors, extraction inefficiency, or integration problems.
Conclusion and Recommendations
This guide establishes a comprehensive framework for an inter-laboratory comparison of this compound measurements. The successful implementation of such a study hinges on adherence to a highly detailed and standardized analytical protocol, particularly for sample extraction and LC-MS/MS analysis. The hypothetical results highlight the importance of evaluating both accuracy (Z-score) and precision (%RSD) to fully assess laboratory performance. For laboratories with unsatisfactory results, a root cause analysis is recommended, focusing on potential deviations from the established protocol, instrument calibration, and data processing procedures. Regular participation in such proficiency testing schemes is critical for ensuring the reliability and comparability of analytical data in both research and clinical settings.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchmark-intl.com [benchmark-intl.com]
Safety Operating Guide
Navigating the Disposal of 6-Hydroxydecanoyl-CoA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 6-Hydroxydecanoyl-CoA is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this acyl-CoA derivative. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with federal and local regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available from the manufacturer. In its absence, it is prudent to handle the compound with the high degree of caution afforded to other acyl-CoA derivatives and hydroxy fatty acids.[1][2]
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent contamination and exposure.
-
Solid Spills: Carefully sweep the solid material, avoiding dust formation, and place it into a clearly labeled, sealed container for hazardous waste.[1][3]
-
Solution Spills: Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or absorbent pads. The contaminated absorbent material should then be collected and placed in a sealed container for disposal as chemical waste.
Following any spill cleanup, the affected area should be decontaminated.
Quantitative Data Summary for Chemical Waste Management
The following table summarizes key regulatory requirements for the management of chemical waste in a laboratory setting, as mandated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
| Parameter | Regulatory Requirement | Citation |
| Waste Segregation | Incompatible chemicals must be separated by physical barriers. | [4] |
| Container Type | Must be chemically compatible with the waste, leak-proof, and kept closed. | [4][6] |
| Waste Labeling | Containers must be clearly labeled with "Hazardous Waste" and the chemical constituents. | [6] |
| Accumulation Time | Maximum of 6 to 12 months in the laboratory depending on regulations. | [4][5][7] |
| Maximum Volume | Up to 55 gallons of hazardous waste in a satellite accumulation area. | [5] |
| Disposal Path | Must be disposed of through an approved hazardous waste disposal facility. |
Detailed Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional protocols and regulatory guidelines for chemical waste.
Step 1: Waste Identification and Classification
-
Based on available data for similar compounds, this compound should be treated as a chemical waste. While not classified as acutely toxic in all available SDS for similar compounds, its potential for environmental harm necessitates its disposal as hazardous waste.[1][2] Do not dispose of it down the drain or in regular trash.[4][6]
Step 2: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible waste container.[4][6]
-
The container must be made of a material that is chemically resistant to the compound and any solvents used.
-
The container must be kept tightly sealed, except when adding waste.[6]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be away from drains and general traffic.[7]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[4]
Step 3: Labeling and Documentation
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Maintain a log of the waste generated, as required by your institution's Environmental Health and Safety (EH&S) department.
Step 4: Arranging for Disposal
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Follow their specific procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 6-Hydroxydecanoyl-CoA. This document provides immediate, essential safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is critical due to the compound's potential health risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with significant health warnings. The primary hazards include the potential to cause genetic defects and suspicion of damaging fertility or the unborn child. Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the substance. |
| Body Protection | Protective clothing, laboratory coat | To shield skin from accidental splashes or spills. |
| Eye and Face Protection | Safety glasses with side-shields or face shield | To protect eyes and face from splashes or airborne particles. |
| Respiratory Protection | Work under a chemical fume hood | To prevent inhalation of the substance, especially if it becomes airborne. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
